4-Isopropylsalicylaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLDZVUVKUIYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Benzaldehyde Derivative
An In-Depth Technical Guide to 4-Isopropylsalicylaldehyde
This compound, identified by the CAS Number 536-32-3 , is an intriguing aromatic compound belonging to the salicylaldehyde family.[1] Its structure is characterized by a benzaldehyde core with a hydroxyl group at the ortho position (position 2) and an isopropyl group at the para position (position 4). This specific arrangement of functional groups imparts a unique combination of chemical reactivity and biological activity, making it a molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science.
Naturally occurring, this compound has been identified in the essential oil of Thujopsis dolabrata, a species of conifer.[2] In the realm of drug discovery, it has gained attention as a potent partial inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis.[] This inhibitory action positions it as a valuable scaffold for the development of novel therapeutic agents and cosmeceuticals. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for professionals in the scientific community.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in reaction mixtures. These key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 536-32-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][] |
| Molecular Weight | 164.20 g/mol | [1][2][] |
| IUPAC Name | 2-hydroxy-4-propan-2-ylbenzaldehyde | [2][] |
| Synonyms | 2-Hydroxy-4-isopropylbenzaldehyde, Chamaecin | [1][2] |
| Boiling Point | 265.45 °C at 760 mmHg | [1] |
| Density | 1.098 g/cm³ | [1] |
Synthesis and Chemical Reactivity
The synthesis of this compound, like other salicylaldehyde derivatives, typically involves the ortho-formylation of the corresponding phenol. A common and industrially significant method is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol (in this case, 4-isopropylphenol) using chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).
The causality behind this choice of reactants is rooted in the mechanism: the strong base deprotonates chloroform to form the highly reactive dichlorocarbene (:CCl₂) electrophile. Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde functionality.
Caption: Generalized workflow for the Reimer-Tiemann synthesis of this compound.
The presence of the aldehyde and hydroxyl groups makes this compound a versatile intermediate.[4][5] The aldehyde can undergo nucleophilic addition, condensation reactions (e.g., to form Schiff bases or chalcones), and oxidation/reduction. The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers, providing numerous avenues for structural modification in drug development.[]
Applications in Research and Drug Development
The primary pharmacological interest in this compound stems from its activity as a tyrosinase inhibitor .[] Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders and for applications in skin-lightening cosmetic products. As a "partial inhibitor," it modulates rather than completely blocks enzyme activity, which can be advantageous in achieving a desired therapeutic window while minimizing potential side effects.
The application of such intermediates is a cornerstone of modern drug discovery.[] By using this compound as a starting scaffold, medicinal chemists can synthesize libraries of derivative compounds. These derivatives can be screened to identify molecules with improved potency, selectivity, and pharmacokinetic properties. This process of lead optimization is crucial for transforming a promising initial compound into a viable drug candidate.
Caption: Drug discovery workflow utilizing this compound as a starting scaffold.
Experimental Protocol: Tyrosinase Inhibition Assay
To validate the inhibitory potential of this compound, a standard in vitro tyrosinase inhibition assay can be performed. This protocol is a self-validating system, including controls to ensure the observed effects are due to the test compound.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader (475 nm)
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the this compound solution (or DMSO for the control).
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.[7][8][9][10]
Hazard Identification:
-
Health Hazards: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.[9]
-
Physical Hazards: It is a combustible liquid and may form explosive mixtures with air upon intense heating.[10]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[8][9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources.[10] Avoid breathing vapors or mist and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
First Aid Measures:
Conclusion
This compound is more than just a chemical intermediate; it is a multifaceted molecule with a natural origin and significant potential in applied science. Its defined physicochemical properties, accessible synthetic routes, and notable biological activity as a tyrosinase inhibitor make it a valuable tool for researchers. For professionals in drug development, it serves as an excellent starting point for creating novel therapeutics. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory and beyond.
References
- 1. This compound | CAS#:536-32-3 | Chemsrc [chemsrc.com]
- 2. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropylsalicylaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Isopropylsalicylaldehyde, also known by its IUPAC name 2-hydroxy-4-propan-2-ylbenzaldehyde, is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a critical resource for researchers, chemists, and drug development professionals. We delve into the compound's structural and chemical identity, core physical properties, spectroscopic profile, and stability. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of key parameters such as solubility and pKa, underscoring the causality behind methodological choices. The information herein is designed to empower scientists to effectively utilize, characterize, and modify this compound in their research endeavors, particularly in the context of its activity as a potent partial tyrosinase inhibitor.[][2]
Introduction
Substituted salicylaldehydes are a cornerstone class of compounds in organic synthesis and medicinal chemistry, serving as versatile precursors for Schiff bases, chalcones, and various heterocyclic systems.[3][4] this compound (a synonym for which is Chamaecin) distinguishes itself through the presence of a bulky, lipophilic isopropyl group at the C4 position of the benzene ring.[5] This structural feature significantly influences its physicochemical characteristics, such as solubility and lipophilicity, which in turn dictate its behavior in both chemical reactions and biological systems.
The compound has garnered particular attention for its demonstrated biological activity as a potent partial tyrosinase inhibitor, with a reported IC50 of 2.3 µM.[2] Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable targets for treating hyperpigmentation disorders and for use in cosmetics.[6] A thorough understanding of the physicochemical properties of this compound is therefore not merely academic; it is a prerequisite for optimizing its formulation, assessing its drug-likeness, predicting its metabolic fate, and designing more potent analogues. This guide synthesizes available data with practical scientific insights to provide a holistic and actionable profile of this important molecule.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural features of this compound are summarized below.
Compound Identifiers
Clear and unambiguous identification is critical for regulatory compliance, procurement, and literature searches. The primary identifiers for this compound are listed in Table 1.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 2-hydroxy-4-propan-2-ylbenzaldehyde | [5] |
| CAS Number | 536-32-3 | [7][8] |
| Molecular Formula | C₁₀H₁₂O₂ | [7] |
| Molecular Weight | 164.20 g/mol | [5] |
| Synonyms | This compound, Chamaecin, 2-Hydroxy-4-isopropylbenzaldehyde | [5] |
| SMILES | CC(C)C1=CC(=C(C=C1)C=O)O | [5] |
| InChIKey | NSLDZVUVKUIYNL-UHFFFAOYSA-N | [5] |
Molecular Structure and Key Functional Groups
The structure of this compound features three key functional groups that dictate its chemical reactivity and physical properties: a phenolic hydroxyl group, an aldehyde group, and an isopropyl substituent on an aromatic ring. The ortho-positioning of the hydroxyl and aldehyde groups allows for intramolecular hydrogen bonding, which influences properties like boiling point and acidity.
Caption: Molecular structure of this compound with key functional groups highlighted.
Core Physicochemical Properties
The interplay of the functional groups defines the compound's physical behavior. These properties are essential for predicting its suitability for various applications, from chemical synthesis to pharmaceutical formulation.
Table 2: Summary of Physicochemical Properties of this compound
| Property | Value | Significance in Drug Development & Research | Source(s) |
| Boiling Point | 265.45 °C (at 760 mmHg) | Indicates low volatility; relevant for purification (distillation) and high-temperature reaction design. | [7] |
| Density | 1.098 g/cm³ | Important for formulation calculations, process engineering, and solvent selection. | [7] |
| LogP (Octanol/Water) | 2.33 | Suggests moderate lipophilicity, implying a good balance for potential membrane permeability. | [7] |
| pKa (Phenolic OH) | ~9-10 (Predicted) | Determines the ionization state at physiological pH (~7.4), affecting solubility, receptor binding, and absorption. | [9][10] |
| Aqueous Solubility | Sparingly soluble (Predicted) | Low aqueous solubility is a common challenge; this parameter is critical for formulation and bioavailability. | [3][11] |
| Polar Surface Area | 37.3 Ų | Influences membrane transport and hydrogen bonding potential with biological targets. | [5] |
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[12] The calculated LogP value for this compound is 2.33, indicating that it is moderately lipophilic.[7] This value falls within the desirable range for many drug candidates according to frameworks like Lipinski's Rule of Five, suggesting a favorable balance between aqueous solubility and lipid membrane permeability.[13] The nonpolar isopropyl group and the benzene ring contribute to its lipophilicity, while the polar hydroxyl and aldehyde groups enhance its interaction with aqueous phases.
Acidity (pKa)
The pKa value quantifies the acidity of the phenolic hydroxyl group. For unsubstituted phenol, the pKa is approximately 9.95.[9] The electron-withdrawing nature of the adjacent aldehyde group in salicylaldehydes typically lowers the pKa, making the proton more acidic. Conversely, the electron-donating isopropyl group at the para position would slightly increase the pKa. Therefore, the pKa of this compound is predicted to be in the range of 9-10. This is a critical parameter because it dictates the compound's ionization state in different pH environments. At physiological pH (approx. 7.4), the compound will exist almost entirely in its neutral, protonated form, which is generally more favorable for passive diffusion across biological membranes.
Solubility
Based on its structure, this compound is expected to be sparingly soluble in water but readily soluble in many organic solvents like ethanol, DMSO, and DMF.[3] The parent compound, salicylaldehyde, is described as slightly soluble in water.[11][14] The addition of the isopropyl group increases the molecule's size and lipophilicity, which would further decrease its aqueous solubility. This property is a key consideration for formulation scientists, who may need to employ strategies such as co-solvents or complexation agents to achieve desired concentrations for in vitro assays or in vivo delivery.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a molecule.[15] The following sections describe the expected spectral characteristics of this compound based on its functional groups.[16][17]
-
¹H NMR Spectroscopy : The proton NMR spectrum should show distinct signals: a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic proton (which may be broad and its position variable, ~11 ppm, due to intramolecular H-bonding), signals for the three aromatic protons in the 7.0-7.5 ppm region, a septet for the isopropyl methine proton (~3.0 ppm), and a doublet for the six equivalent isopropyl methyl protons (~1.2 ppm).[18]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display 8 unique signals (due to symmetry in the isopropyl group). Key signals would include the aldehyde carbonyl carbon (~190-195 ppm), the hydroxyl-bearing aromatic carbon (~160 ppm), and other aromatic carbons (115-140 ppm), along with the isopropyl methine and methyl carbons in the aliphatic region (~34 ppm and ~24 ppm, respectively).
-
Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint based on bond vibrations.[17] Characteristic absorption bands would include a broad O-H stretch centered around 3200 cm⁻¹ (indicative of hydrogen bonding), aliphatic C-H stretches just below 3000 cm⁻¹, an aromatic C-H stretch just above 3000 cm⁻¹, a strong C=O stretch for the aldehyde at ~1660-1680 cm⁻¹, and C=C aromatic ring stretches around 1600 and 1450 cm⁻¹.
-
UV-Visible Spectroscopy : The molecule contains chromophores that absorb UV light, primarily due to π→π* transitions in the aromatic system and n→π* transitions associated with the carbonyl group.[19] One would expect strong absorption bands (λmax) in the 250-350 nm range, characteristic of substituted benzaldehydes.
Experimental Protocols for Property Determination
To ensure scientific integrity, theoretical predictions and calculated values must be validated by empirical measurement. The following protocols are standard, robust methods for determining key physicochemical properties.
Protocol: Determination of Lipophilicity (LogD₇.₄) by the Shake-Flask Method
This protocol is the "gold standard" for measuring lipophilicity and is designed to determine the distribution coefficient (LogD) at physiological pH.[13][20][21]
Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, providing a definitive value for its lipophilicity under specific conditions. Using a pH 7.4 buffer is crucial as it reflects the compound's distribution behavior in a biological context, accounting for any ionization.[12]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate n-octanol with this buffer by mixing and allowing the phases to separate overnight. Similarly, saturate the pH 7.4 buffer with the pre-saturated n-octanol.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL of the saturated pH 7.4 buffer.
-
Equilibration: Seal the vial and shake it vigorously for 1 hour at a constant temperature (e.g., 25°C). Afterward, let the vial stand undisturbed for at least 16-24 hours to ensure complete phase separation.[22] Centrifugation at low speed can be used to break any emulsions.
-
Sampling: Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase. Be cautious to avoid cross-contamination between phases.[20]
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Protocol: Determination of Acidity Constant (pKa) by Potentiometric Titration
This method measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.[23][24]
Causality: Potentiometric titration is a highly accurate and direct method for pKa determination.[25] It relies on the fundamental acid-base equilibrium. The inflection point of the resulting titration curve corresponds to the pH at which the acidic (phenolic) and basic (phenolate) forms of the molecule are present in equal concentrations, which is the definition of pKa.[23][26]
Methodology:
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[26]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or ethanol) if aqueous solubility is low, and then dilute with water to a known volume (e.g., 50 mL) to a final concentration of approximately 1 mM.[23] Note that extrapolation methods may be needed to find the pKa in pure water if a co-solvent is used.[24][27]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂.[23]
-
Titration: Begin stirring the solution and record the initial pH. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH has passed the expected equivalence point and has leveled off (e.g., pH 12).
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steep rise in the titration curve). For higher accuracy, the pKa can be determined from the inflection point of the first derivative of the plot (ΔpH/ΔV vs. V). Perform at least three replicate titrations.[26]
Workflow for Spectroscopic Characterization
A logical workflow ensures that high-quality, reproducible spectral data is obtained for structural confirmation and purity assessment.
Caption: A systematic workflow for the complete spectroscopic characterization of this compound.
Stability and Reactivity Profile
Understanding a compound's stability is crucial for determining appropriate storage conditions and shelf-life, and for anticipating potential degradation products.[28]
-
Oxidative Stability: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-isopropylsalicylic acid). This process can be accelerated by air, light, and certain metal ions. Therefore, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Thermal and pH Stability: Forced degradation studies, which involve exposing the compound to stress conditions like high temperature and extreme pH, are recommended to fully characterize its stability profile.[29][30][31] Such studies are essential for developing stability-indicating analytical methods.[28] In general, phenols and aldehydes can be sensitive to strongly basic conditions.
-
Storage Recommendations: For long-term storage, it is recommended to keep this compound in a tightly sealed container, under an inert atmosphere, in a cool, dark, and dry place.
-
Chemical Reactivity: As a phenol, it can undergo O-alkylation or O-acylation. As an aldehyde, it readily participates in reactions such as Schiff base formation with primary amines, Wittig reactions, and reductions to the corresponding alcohol.[4]
Applications in Research and Drug Development
The unique combination of functional groups and moderate lipophilicity makes this compound a valuable molecule in drug discovery.
-
Tyrosinase Inhibition: Its most prominent reported activity is as a potent, mixed-type inhibitor of mushroom tyrosinase.[2] This makes it a lead compound for developing agents to treat skin hyperpigmentation and to prevent enzymatic browning in the food industry.[32] The inhibitory mechanism may involve its ability to form a Schiff base with primary amino groups within the enzyme's active site.[2]
-
Scaffold for Synthesis: Salicylaldehydes are versatile building blocks. The aldehyde group provides a reactive handle for elaboration into more complex structures, while the phenolic hydroxyl and isopropyl groups can be modified to tune properties like potency, selectivity, and pharmacokinetics.[3] Its derivatives have been explored for a range of biological activities, including antifungal properties.[4]
Conclusion
This compound is a compound with a well-defined set of physicochemical properties that make it highly relevant to the fields of medicinal chemistry and material science. Its moderate lipophilicity, predicted pKa, and distinct spectroscopic fingerprint provide a solid foundation for its application and further development. The compound's potent activity as a tyrosinase inhibitor highlights its potential as a lead structure in the development of novel therapeutic and cosmetic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate these properties and to confidently employ this versatile molecule in their scientific pursuits.
References
- 2. 2-hydroxy-4-isopropylbenzaldehyde, a potent partial tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:536-32-3 | Chemsrc [chemsrc.com]
- 8. This compound-景明化工股份有限公司 [echochemical.com]
- 9. Determination of pKa values of salicyl alcohol and phenol by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. Khan Academy [khanacademy.org]
- 16. m.youtube.com [m.youtube.com]
- 17. lehigh.edu [lehigh.edu]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 28. globalresearchonline.net [globalresearchonline.net]
- 29. biopharminternational.com [biopharminternational.com]
- 30. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. acdlabs.com [acdlabs.com]
- 32. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Isopropylsalicylaldehyde: Molecular Structure, Properties, and Applications
Abstract
4-Isopropylsalicylaldehyde, a substituted phenolic aldehyde, presents a molecule of significant interest in synthetic chemistry and drug discovery. Its unique structural features—a hydroxyl group and an aldehyde group positioned ortho to each other on a benzene ring, further functionalized with an isopropyl substituent—confer specific chemical reactivity and biological activity. This technical guide provides a comprehensive examination of this compound, detailing its molecular structure, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, we explore a validated synthetic methodology, discuss its emerging role as a tyrosinase inhibitor in drug development, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a detailed understanding of this compound for research and development applications.
Molecular Structure and Identification
This compound is an aromatic organic compound. The core of its structure is a benzene ring substituted with three functional groups. A hydroxyl (-OH) group and a formyl (-CHO) group are located at positions 1 and 2, respectively, establishing it as a salicylaldehyde derivative. A key feature is the isopropyl group [-CH(CH₃)₂] at position 4, which influences the molecule's steric and electronic properties.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hydroxy-4-propan-2-ylbenzaldehyde .[1]
The planarity of the benzene ring combined with the spatial arrangement of its substituents dictates its interaction with biological targets and its reactivity in chemical synthesis.
Molecular Visualization
The 2D structure of this compound is depicted below, illustrating the connectivity of atoms and the arrangement of functional groups on the aromatic ring.
Caption: 2D Molecular Structure of this compound.
Chemical Identifiers
For unambiguous identification and database cross-referencing, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-4-propan-2-ylbenzaldehyde | [1] |
| CAS Number | 536-32-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)C=O)O | [1] |
| InChI Key | NSLDZVUVKUIYNL-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
The physical properties of this compound are dictated by its molecular weight and the interplay of its functional groups, which allow for hydrogen bonding and dipole-dipole interactions.
Physicochemical Data
| Property | Value | Source |
| Appearance | Predicted: Pale yellow liquid or solid | N/A |
| Boiling Point | 265.45 °C at 760 mmHg | [2] |
| Density | 1.098 g/cm³ | [2] |
| XLogP3 | 2.7 | [1] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for structure verification and purity assessment. While experimental spectra for this specific compound are not publicly cataloged, a predictive analysis based on established principles of spectroscopy provides a reliable profile.[3][4]
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment & Rationale |
| ¹H NMR | Singlet | ~9.8-10.1 ppm | Aldehydic proton (-CHO). Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |
| Singlet (broad) | ~11.0 ppm | Phenolic proton (-OH). Highly deshielded and often broad due to hydrogen bonding and exchange. Its position is solvent-dependent. | |
| Multiplet | ~6.8-7.5 ppm | Aromatic protons (3H). The substitution pattern leads to a complex splitting pattern (e.g., doublet, singlet, doublet of doublets). | |
| Septet | ~2.9-3.2 ppm | Isopropyl methine proton (-CH). Split into a septet by the six neighboring methyl protons. | |
| Doublet | ~1.2 ppm | Isopropyl methyl protons (6H, -CH₃). Equivalent protons split into a doublet by the single methine proton. | |
| ¹³C NMR | Carbonyl | ~190-195 ppm | Aldehyde carbon (C=O). Characteristic downfield shift. |
| Aromatic | ~115-165 ppm | Six distinct signals for the aromatic carbons, with the hydroxyl- and aldehyde-bearing carbons being the most deshielded. | |
| Aliphatic | ~34 ppm | Isopropyl methine carbon (-CH). | |
| Aliphatic | ~24 ppm | Isopropyl methyl carbons (-CH₃). | |
| IR Spectroscopy | O-H Stretch | 3200-3400 cm⁻¹ (broad) | Phenolic hydroxyl group, broadened due to intermolecular hydrogen bonding. |
| C-H Stretch (sp²) | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds of the isopropyl group. | |
| C-H Stretch (Aldehyde) | 2720-2820 cm⁻¹ (often two weak bands) | Characteristic Fermi resonance bands for the aldehyde C-H bond. | |
| C=O Stretch | 1650-1670 cm⁻¹ | Aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde. | |
| C=C Stretch | 1580-1620 cm⁻¹ | Aromatic ring stretching vibrations. |
Synthesis Protocol: Ortho-Formylation of 3-Isopropylphenol
The synthesis of salicylaldehydes from their corresponding phenols is a cornerstone of aromatic chemistry. The Reimer-Tiemann and Duff reactions are classic methods for achieving this ortho-formylation.[5][6] The Reimer-Tiemann reaction, which utilizes chloroform and a strong base to generate a dichlorocarbene electrophile, is particularly effective for this transformation.[7][8][9]
The following protocol describes a plausible synthesis of this compound starting from 3-Isopropylphenol, based on the principles of the Reimer-Tiemann reaction.
Experimental Workflow: Reimer-Tiemann Reaction
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Rationale: This procedure leverages the generation of dichlorocarbene in situ, which acts as the electrophile. The phenoxide, formed by deprotonating the starting phenol with NaOH, is highly activated towards electrophilic aromatic substitution, directing the carbene preferentially to the ortho position.[6][10]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropylphenol (1.0 equiv) and sodium hydroxide (approx. 4.0-8.0 equiv) in a 2:1 mixture of ethanol and water.[7]
-
Reaction Initiation: Heat the mixture to approximately 70°C with vigorous stirring to ensure a homogenous solution.
-
Electrophile Addition: Slowly add chloroform (2.0 equiv) dropwise to the heated solution over a period of 1 hour. An exothermic reaction may be observed. Maintain the temperature throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3-4 hours to ensure complete consumption of the starting material.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Carefully acidify the remaining aqueous solution to a pH of 4-5 using dilute hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the final aldehyde.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Applications in Drug Development: Tyrosinase Inhibition
The structural motif of salicylaldehyde is of significant interest to medicinal chemists. Benzaldehydes, in general, are known to interact with enzymes by forming Schiff bases with primary amino groups of residues like lysine in the active site.[11] This interaction mechanism makes them attractive candidates for enzyme inhibitors.
A key application for this compound and its derivatives is in the inhibition of tyrosinase.[12]
-
Mechanism of Action: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[11] Its overactivity can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable as skin-whitening agents in cosmetics and as therapeutic agents for treating conditions like melasma and post-inflammatory hyperpigmentation.[11][13]
-
Structure-Activity Relationship (SAR): Research on substituted benzaldehydes has shown that they can act as effective tyrosinase inhibitors. The aldehyde group is proposed to be crucial for binding to the enzyme, while substituents on the aromatic ring, such as the hydroxyl and isopropyl groups in this compound, modulate the compound's potency, selectivity, and pharmacokinetic properties. The hydroxyl group can chelate the copper ions in the tyrosinase active site, further enhancing inhibitory activity.[13]
The development of this compound as a lead compound would involve synthesizing analogs to optimize its inhibitory concentration (IC₅₀), reduce off-target effects, and improve its drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. Based on data for structurally similar salicylaldehydes, the following guidelines should be observed.
-
Hazard Classification: The compound is classified as a combustible liquid and is harmful if swallowed.[14]
-
Precautionary Measures:
-
First Aid:
-
Storage and Disposal:
Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a multifunctional aromatic compound with a well-defined molecular structure and predictable chemical properties. Standard organic synthesis methods, such as the Reimer-Tiemann reaction, provide a reliable route to its preparation from readily available precursors. Its potential as a tyrosinase inhibitor highlights its relevance to the fields of medicinal chemistry and drug development, offering a scaffold for the design of novel therapeutic and cosmetic agents. Adherence to strict safety protocols is mandatory for its handling and use in a research environment. This guide serves as a foundational resource for scientists aiming to leverage the unique characteristics of this compound in their work.
References
- 1. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
A Spectroscopic Guide to 4-Isopropylsalicylaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Analysis
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Isopropylsalicylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental design and data validation.
Introduction: The Molecular Blueprint of this compound
This compound, also known as 2-hydroxy-4-isopropylbenzaldehyde, is an aromatic aldehyde with a chemical structure that presents a fascinating case for spectroscopic analysis. The molecule incorporates a benzene ring substituted with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and an isopropyl (-CH(CH₃)₂) group. The relative positions of these functional groups—the hydroxyl and aldehyde groups being ortho to each other, and the isopropyl group para to the hydroxyl group—create a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section will not only present the expected data but also provide a detailed experimental protocol and an expert interpretation of the spectral features, grounded in the fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[2] The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the phenolic hydroxyl proton, and the protons of the isopropyl group.
Predicted ¹H NMR Data and Interpretation:
The electron-withdrawing aldehyde group and the electron-donating hydroxyl and isopropyl groups exert opposing electronic effects on the aromatic ring, leading to a predictable pattern of chemical shifts for the aromatic protons. The aldehyde proton is significantly deshielded and appears far downfield. The phenolic hydroxyl proton's chemical shift is characteristically broad and can vary with concentration and solvent due to hydrogen bonding.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH(CH₃ )₂ | ~1.25 | Doublet | ~7.0 | 6H |
| -CH (CH₃)₂ | ~3.00 | Septet | ~7.0 | 1H |
| Ar-H (H5) | ~6.85 | Doublet | ~8.0 | 1H |
| Ar-H (H3) | ~7.30 | Doublet of doublets | ~8.0, ~2.0 | 1H |
| Ar-H (H6) | ~7.40 | Doublet | ~2.0 | 1H |
| -CHO | ~9.80 | Singlet | - | 1H |
| -OH | ~11.0 | Broad Singlet | - | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of labile protons like the hydroxyl proton.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.
Visualization of Proton Assignments:
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[3] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[4] The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it easier to resolve individual carbon signals.[5]
Predicted ¹³C NMR Data and Interpretation:
The chemical shifts of the carbon atoms in this compound are influenced by hybridization and the electronic effects of the substituents. The sp² hybridized carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the attached functional groups. The sp³ hybridized carbons of the isopropyl group will be found in the upfield region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH(C H₃)₂ | ~24 |
| -C H(CH₃)₂ | ~34 |
| Ar-C (C5) | ~118 |
| Ar-C (C3) | ~120 |
| Ar-C (C1) | ~122 |
| Ar-C (C6) | ~135 |
| Ar-C (C4) | ~150 |
| Ar-C (C2) | ~160 |
| -C HO | ~195 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A wider spectral width (0-220 ppm) is necessary. A larger number of scans is typically required.
-
Data Processing: The acquired FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction).
Visualization of Carbon Assignments:
Caption: ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
Infrared spectroscopy is a technique that measures the vibrations of atoms in a molecule.[6] Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.[7]
Predicted IR Data and Interpretation:
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the hydroxyl, aldehyde, isopropyl, and aromatic moieties. The intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O is expected to broaden the O-H stretching band and slightly lower the frequency of the C=O stretch.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3200-3400 | Phenolic O-H | Stretching (H-bonded) | Broad, Strong |
| 3000-3100 | Aromatic C-H | Stretching | Medium |
| 2850-3000 | Aliphatic C-H | Stretching | Medium |
| 2720, 2820 | Aldehydic C-H | Stretching (Fermi resonance) | Weak to Medium |
| ~1665 | Aldehydic C=O | Stretching (H-bonded) | Strong |
| 1580, 1480 | Aromatic C=C | Stretching | Medium to Strong |
| ~1250 | Phenolic C-O | Stretching | Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is collected to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The sample is placed in the instrument, and its IR spectrum is recorded.
-
Data Analysis: The spectrum is analyzed by identifying the positions (in wavenumbers) and intensities of the absorption bands and correlating them with known functional group frequencies.[8]
Visualization of Key Vibrational Modes:
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[10]
Predicted Mass Spectrum Data and Interpretation:
The molecular formula of this compound is C₁₀H₁₂O₂. The calculated molecular weight is approximately 164.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 164. The fragmentation of the molecular ion will likely involve the loss of stable neutral fragments or the formation of stable carbocations.
Major Predicted Fragments:
| m/z | Proposed Fragment | Loss |
| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical |
| 135 | [M - CHO]⁺ | Loss of a formyl radical |
| 121 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
Visualization of Major Fragmentation Pathways:
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
The spectroscopic analysis of this compound provides a detailed portrait of its molecular architecture. ¹H and ¹³C NMR spectroscopy precisely map the carbon and hydrogen framework, confirming the connectivity and electronic environment of each atom. Infrared spectroscopy serves as a robust tool for identifying the key functional groups, with the characteristic vibrational modes of the hydroxyl, aldehyde, and isopropyl moieties being readily observable. Mass spectrometry confirms the molecular weight and offers valuable structural clues through predictable fragmentation patterns. Collectively, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
Unveiling the Solid-State Architecture of 4-Isopropylsalicylaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylsalicylaldehyde, a substituted phenolic aldehyde, presents significant interest across various scientific domains, from natural product chemistry to synthetic applications. While its molecular characteristics are partially documented, a comprehensive understanding of its three-dimensional structure in the solid state remains a critical knowledge gap. This technical guide addresses the current state of knowledge regarding the crystal structure of this compound. In the absence of a published experimental single-crystal X-ray diffraction study for this specific compound, this document provides a detailed, predictive analysis of its likely crystallographic features. By leveraging crystallographic data from analogous structures, including salicylaldehyde derivatives and its isomer, thymol, we infer the probable molecular geometry, intramolecular forces, and intermolecular packing motifs. Furthermore, this guide outlines the established experimental and computational methodologies that would be requisite for a definitive crystal structure determination, thereby serving as a foundational resource for future research in this area.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₀H₁₂O₂ and IUPAC name 2-hydroxy-4-propan-2-ylbenzaldehyde, is an aromatic compound that has been identified in natural sources such as Thujopsis dolabrata. Its structure, featuring a hydroxyl group ortho to an aldehyde function on a benzene ring substituted with an isopropyl group, suggests a rich chemical reactivity and potential for diverse applications. In the realm of drug development, the precise solid-state structure of a molecule is paramount, influencing critical properties such as solubility, stability, bioavailability, and tabletability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a fundamental prerequisite for its rational development and application.
As of the latest literature review, a definitive experimental crystal structure of this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, aims to construct a robust, evidence-based predictive model of its crystal structure.
Methodology for Structural Elucidation: A Prospective Approach
The determination of a molecule's crystal structure is a multi-faceted process, typically involving crystallization, X-ray diffraction data collection, and structure solution and refinement.[1]
Synthesis and Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
Protocol for Crystallization:
-
Synthesis and Purification: this compound can be synthesized via established organic chemistry routes, such as the Reimer-Tiemann reaction of 4-isopropylphenol, followed by purification techniques like column chromatography or distillation to achieve high purity (>99%).
-
Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate, acetone, and mixtures thereof) is essential. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The gradual diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
The choice of method and solvent is critical and often determined empirically.[2]
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, SC-XRD is the definitive technique for determining the atomic arrangement within the crystal lattice.
Experimental Workflow:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Spectroscopic Characterization
Spectroscopic techniques provide complementary information to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of atoms in the this compound molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and can provide insights into hydrogen bonding.[3]
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound.
Predicted Crystal Structure of this compound
In the absence of experimental data, we can predict the key structural features by analyzing related molecules.
Molecular Geometry and Intramolecular Interactions
The molecular structure of this compound is expected to be largely planar, with the exception of the methyl groups of the isopropyl substituent. A critical and highly probable feature is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the aldehyde group (-CHO). This is a well-documented characteristic of salicylaldehyde and its derivatives, leading to the formation of a stable six-membered pseudo-ring.[4][5] This interaction significantly influences the chemical and physical properties of the molecule.
Caption: Predicted intramolecular hydrogen bonding in this compound.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice will be governed by a combination of intermolecular forces.[6]
-
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of planar aromatic molecules.
-
C-H···O Hydrogen Bonds: Weaker intermolecular hydrogen bonds between the carbon atoms of the isopropyl group or the aromatic ring and the oxygen atoms of neighboring molecules are also anticipated to play a role in stabilizing the crystal packing.
-
Van der Waals Forces: Non-specific van der Waals interactions will contribute to the overall cohesive energy of the crystal.
By examining the crystal structure of thymol (5-methyl-2-isopropylphenol), an isomer of this compound, we can gain further insights. Thymol crystallizes in a trigonal space group and its packing is influenced by hydrogen bonding between the hydroxyl groups, forming chains, and van der Waals interactions.[7] While the presence of the aldehyde group in this compound will alter the electronic distribution and steric profile, the propensity for directional interactions remains.
Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value/Range | Rationale/Comparison |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzene derivatives. |
| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric organic molecules, respectively. |
| Z (molecules/unit cell) | 2 or 4 | Typical for small organic molecules. |
| Density | 1.1 - 1.3 g/cm³ | Based on the density of related compounds. |
| Key Intermolecular Interactions | π-π stacking, C-H···O bonds | Inferred from the structures of salicylaldehyde and thymol.[4][7] |
Computational Crystal Structure Prediction (CSP)
In the absence of experimental data, computational methods for crystal structure prediction can provide valuable insights into the likely polymorphic landscape of a compound.[8][9] These methods involve:
-
Conformational Analysis: Identifying the low-energy conformations of the molecule.
-
Crystal Packing Generation: Generating a vast number of plausible crystal packing arrangements.
-
Energy Ranking: Calculating the lattice energy of each generated structure using force fields or quantum mechanical methods to identify the most stable predicted structures.
CSP can help guide experimental polymorph screening and provide a theoretical basis for understanding the solid-state behavior of this compound.[10][11]
Conclusion and Future Directions
This technical guide has synthesized the available information and predictive insights into the crystal structure of this compound. While a definitive experimental structure is currently unavailable, a strong theoretical framework exists to anticipate its key structural features. The presence of a robust intramolecular hydrogen bond is highly probable, which will significantly influence its molecular conformation. The crystal packing is expected to be a result of a subtle interplay between π-π stacking and weaker C-H···O hydrogen bonds.
The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. Such a study would not only validate the predictions made in this guide but also provide the precise geometric data necessary for advanced computational modeling and a deeper understanding of its solid-state properties. This will be invaluable for its potential applications in materials science and drug development, where structure-property relationships are of paramount importance.
References
- 1. 4-tert-Butylsalicylaldehyde | 66232-34-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymol [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crystal Study of Salicylaldehyde N(4)-Phenylthiosemicarbazone | Semantic Scholar [semanticscholar.org]
- 7. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. en.xtalpi.com [en.xtalpi.com]
- 11. Crystal structure prediction: achievements and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 4-Isopropylsalicylaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Isopropylsalicylaldehyde, a key intermediate in pharmaceutical synthesis and a compound of interest in materials science. In the absence of extensive publicly available solubility data for this specific molecule, this document leverages expert analysis of its physicochemical properties and draws parallels with structurally similar compounds, namely salicylaldehyde and 4-isopropylbenzaldehyde, to predict its behavior in a range of common laboratory solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems. This document is intended to serve as a foundational resource for chemists, pharmacologists, and formulation scientists engaged in work with this compound.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂O₂, is an aromatic aldehyde that possesses both a hydroxyl and an isopropyl functional group attached to the benzene ring.[1] This unique substitution pattern imparts specific physicochemical properties that govern its solubility. The presence of the polar hydroxyl and aldehyde groups allows for hydrogen bonding, while the nonpolar isopropyl group and the benzene ring contribute to its lipophilicity. Understanding the interplay of these structural features is paramount to predicting and experimentally determining its solubility in various media.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | 2-hydroxy-4-propan-2-ylbenzaldehyde | [1] |
| CAS Number | 536-32-3 |
Principles of Solubility: A Theoretical Framework
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. A solute will exhibit higher solubility in a solvent that has similar polarity and hydrogen bonding capabilities.
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, possess permanent dipoles and can engage in hydrogen bonding. The hydroxyl and aldehyde groups of this compound can interact with polar solvents through hydrogen bonds.
-
Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and cannot form hydrogen bonds. The isopropyl group and the aromatic ring of this compound will favorably interact with nonpolar solvents through van der Waals forces.
-
Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate have dipole moments but lack O-H or N-H bonds, limiting their ability to donate hydrogen bonds. However, the carbonyl oxygen in these solvents can act as a hydrogen bond acceptor.
The overall solubility of this compound in a given solvent is a balance between the favorable interactions of its polar functional groups and the energetic cost of disrupting the solvent-solvent interactions to create a cavity for the nonpolar regions of the molecule.
Estimated Solubility of this compound
Due to the limited availability of direct experimental data for this compound, the following table provides an estimated solubility profile based on the known solubilities of the parent compound, salicylaldehyde, and the structurally related 4-isopropylbenzaldehyde.
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale based on Structural Analogs |
| Water | Polar Protic | Slightly Soluble | Salicylaldehyde is slightly soluble in water.[3][4] The addition of the nonpolar isopropyl group is expected to further decrease aqueous solubility. 4-isopropylbenzaldehyde is reported as insoluble in water.[5] |
| Ethanol | Polar Protic | Soluble | Salicylaldehyde is soluble in ethanol.[3][4] 4-isopropylbenzaldehyde is also soluble in ethanol.[5] The presence of the hydroxyl group on this compound should enhance its solubility in alcohols compared to 4-isopropylbenzaldehyde. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, the polarity and hydrogen bonding capability of methanol should lead to good solubility. |
| Acetone | Polar Aprotic | Soluble | Salicylaldehyde is very soluble in acetone.[6] The overall polarity of this compound is compatible with acetone. |
| Toluene | Nonpolar | Soluble | The aromatic nature of both toluene and this compound, along with the nonpolar isopropyl group, suggests favorable interactions and good solubility. |
| Hexane | Nonpolar | Slightly to Moderately Soluble | The nonpolar nature of hexane will interact favorably with the isopropyl group and the benzene ring. However, the polar hydroxyl and aldehyde groups may limit high solubility. |
| Diethyl Ether | Polar Aprotic | Soluble | Salicylaldehyde is soluble in ether.[3][4] 4-isopropylbenzaldehyde is also soluble in diethyl ether. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted equilibrium solubility (shake-flask) method.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Figure 1. Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator. A constant temperature (e.g., 25 °C or 37 °C) should be maintained.
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should be measured at different time points to confirm that it has reached a plateau.[8]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.
-
Analyze the diluted sample solutions and determine their concentrations by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is not an intrinsic constant but is influenced by several external factors:
Figure 2. Key factors influencing the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.
-
pH (in aqueous solutions): The phenolic hydroxyl group of this compound is weakly acidic. In aqueous solutions with a pH above its pKa, the hydroxyl group will deprotonate to form the more soluble phenolate anion. Therefore, its aqueous solubility is expected to be significantly higher in basic conditions.
-
Polymorphism: The crystalline form of this compound can affect its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
Conclusion
While direct, quantitative solubility data for this compound remains scarce in the scientific literature, a robust understanding of its physicochemical properties and the behavior of structurally similar molecules allows for reliable predictions of its solubility profile. This guide provides a theoretical framework, an estimated solubility table, and a detailed experimental protocol to empower researchers in their work with this compound. The provided methodologies for experimental determination will enable the generation of precise and reliable data, which is crucial for applications ranging from reaction optimization to the development of novel pharmaceutical formulations.
References
- 1. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. Salicylaldehyde | 90-02-8 [chemicalbook.com]
- 4. Salicylaldehyde | 90-02-8 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
An In-Depth Technical Guide to 4-Isopropylsalicylaldehyde: From Commercial Availability to Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylsalicylaldehyde, also known as 2-hydroxy-4-isopropylbenzaldehyde, is an aromatic organic compound with growing interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a hydroxyl group and an aldehyde ortho to each other on a benzene ring substituted with an isopropyl group, makes it a versatile building block for the synthesis of more complex molecules and a compound of interest for its own biological activities. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and its emerging role as a tyrosinase inhibitor for applications in drug discovery.
Commercial Availability
This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often around 97% or greater. Researchers can source this compound from suppliers specializing in building blocks for organic synthesis and medicinal chemistry.
Table 1: Commercial Availability of this compound and its Precursor
| Compound | Supplier Examples | Typical Purity |
| This compound | BOC Sciences, Chem-space.com, ChemSrc | ≥97% |
| 4-Isopropylphenol (precursor) | Fluorochem, Tokyo Chemical Industry (TCI), Vihita Bio | ≥98%[1][2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the ortho-formylation of 4-isopropylphenol. Two classical methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.[4][5] Both reactions introduce a formyl (-CHO) group at the ortho position to the hydroxyl group on the phenol ring.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[5][6] The reaction proceeds through the formation of a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenoxide ring.
-
Materials: 4-isopropylphenol, sodium hydroxide, chloroform, ethanol, water, hydrochloric acid, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-isopropylphenol (1 equivalent) in a solution of sodium hydroxide (3 equivalents) in aqueous ethanol.
-
Heat the mixture to 65-70°C with stirring.
-
Slowly add chloroform (1.5-2 equivalents) dropwise through the dropping funnel, maintaining a gentle reflux.[7] The addition should be controlled to manage the exothermic nature of the reaction.[5]
-
After the addition is complete, continue heating the mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature. A solid may precipitate.
-
Filter the solid and wash it with ethanol.
-
Dissolve the solid in a minimal amount of water and acidify with dilute hydrochloric acid.
-
The product, this compound, will separate as an oil or a solid.
-
Extract the product with diethyl ether.
-
Wash the ether layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, such as boric acid or trifluoroacetic acid, and a high-boiling solvent like glycerol.[4][8] This method is also known for its ortho-selectivity.
Caption: Conceptual workflow of the Duff reaction for the synthesis of this compound.
Quality Control and Characterization
Ensuring the purity and identity of synthesized or purchased this compound is crucial for its application in research and development. Standard analytical techniques are employed for its quality control.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak corresponding to this compound. The method can be developed using a C18 column with a mobile phase of acetonitrile and water.[9][10] |
| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities. | A primary peak corresponding to the product. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | The spectrum should show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons.[11] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and carbon skeleton analysis. | The spectrum will display distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons (including those attached to the hydroxyl and isopropyl groups), and the carbons of the isopropyl group.[11] |
| Mass Spectrometry (MS) | Molecular weight determination. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₂O₂: 164.20 g/mol ). |
Application in Drug Development: Tyrosinase Inhibition
A significant area of interest for this compound in drug development is its activity as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[12][13] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are valuable targets for the development of skin-lightening agents and treatments for these conditions.
Mechanism of Action
This compound has been identified as a potent partial tyrosinase inhibitor. It exhibits a mixed-type inhibition mechanism, meaning it can bind to both the free enzyme and the enzyme-substrate complex. This interaction reduces the catalytic efficiency of tyrosinase, thereby decreasing melanin production.
Melanogenesis Signaling Pathway
The production of melanin, or melanogenesis, is a complex process regulated by various signaling pathways. The binding of signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH), to their receptors on melanocytes initiates a cascade of events that ultimately leads to the increased expression and activity of tyrosinase and other melanin-producing enzymes. Tyrosinase inhibitors like this compound act directly on the enzyme to block this final step of melanin synthesis.
Caption: Simplified melanogenesis signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a commercially accessible and synthetically versatile compound with significant potential in drug discovery, particularly as a tyrosinase inhibitor. Its synthesis via established methods like the Reimer-Tiemann and Duff reactions, coupled with robust analytical techniques for quality control, enables its use in both academic and industrial research. The continued exploration of this compound and its derivatives may lead to the development of novel therapeutic agents for hyperpigmentation disorders and other dermatological conditions.
References
- 1. Chemical Compound Manufacturer Exporter Supplier from Pune India [fluorochem.co.in]
- 2. 4-Isopropylphenol | 99-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Isopropyl Phenol Manufacturer in India | 4-Isopropylphenol Supplier [vihita-bio.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. validated hplc method: Topics by Science.gov [science.gov]
- 10. chromatography rp-hplc method: Topics by Science.gov [science.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Synthesis of Novel Schiff Bases from 4-Isopropylsalicylaldehyde: A Guide for Advanced Applications
Introduction: The Untapped Potential of 4-Isopropylsalicylaldehyde in Schiff Base Chemistry
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of modern medicinal and materials chemistry. Their facile synthesis, structural versatility, and remarkable coordination chemistry have led to a plethora of applications, ranging from antimicrobial and anticancer agents to sophisticated catalytic systems.[1][2] While the condensation of salicylaldehyde with primary amines is a well-trodden path, the introduction of specific substituents onto the salicylaldehyde ring offers a powerful strategy to fine-tune the electronic and steric properties of the resulting Schiff base and its metal complexes, thereby modulating their biological activity and catalytic performance.[3][4]
This application note delves into the synthesis and potential applications of Schiff bases derived from a lesser-explored, yet highly promising precursor: This compound . The presence of the bulky and electron-donating isopropyl group at the para position is anticipated to enhance the lipophilicity of the resulting Schiff bases, potentially leading to improved cell membrane permeability and enhanced biological activity.[5] Furthermore, the steric hindrance introduced by the isopropyl group can influence the coordination geometry of metal complexes, paving the way for novel catalytic activities.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of Schiff bases from this compound, complete with detailed protocols, mechanistic insights, and a discussion of their potential applications. While direct literature on this compound is emerging, the protocols and principles outlined herein are based on well-established methodologies for substituted salicylaldehydes and are expected to be directly applicable.
Mechanistic Insights: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde.[7] This is typically followed by the elimination of a water molecule to form the stable imine linkage. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
References
Application Notes and Protocols: The Coordination Chemistry of 4-Isopropylsalicylaldehyde
Introduction: Unveiling the Potential of 4-Isopropylsalicylaldehyde in Coordination Chemistry
This compound, a derivative of salicylaldehyde, is an aromatic aldehyde featuring a hydroxyl group ortho to the aldehyde functionality and an isopropyl group at the para position. This unique substitution pattern imparts specific steric and electronic properties to the molecule, making it a compelling ligand in coordination chemistry. The presence of the hydroxyl and aldehyde groups provides a bidentate O,O-donor set, capable of forming stable chelate rings with a wide array of metal ions. Furthermore, the aldehyde group offers a reactive site for the synthesis of Schiff bases, thereby expanding the ligand's denticity and the structural diversity of its metal complexes.
The resulting metal complexes of this compound and its Schiff base derivatives are of significant interest to researchers in drug development and materials science. The coordination of the ligand to a metal center can modulate the biological activity of the organic scaffold, often leading to enhanced antimicrobial, antifungal, or anticancer properties.[1][2][3] Additionally, these complexes have shown promise as catalysts in various organic transformations, including oxidation and polymerization reactions.[4][5][6]
This guide provides a comprehensive overview of the coordination chemistry of this compound, with detailed protocols for the synthesis of its Schiff base derivatives and their subsequent metal complexes. It further outlines key characterization techniques and discusses potential applications, offering a valuable resource for researchers exploring the rich chemistry of this versatile ligand.
Synthesis of Metal Complexes: A Step-by-Step Approach
The synthesis of metal complexes of this compound typically proceeds in two stages: the formation of a Schiff base ligand, followed by complexation with a suitable metal salt. This approach allows for the creation of a diverse library of complexes with varying coordination geometries and properties.
Part 1: Synthesis of a this compound-derived Schiff Base Ligand
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic synthesis.[7][8] The resulting ligand often exhibits enhanced coordination capabilities compared to the parent aldehyde.
Protocol 1: General Synthesis of a Bidentate (N,O) Schiff Base Ligand
Objective: To synthesize a Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline, ethanolamine)
-
Ethanol or Methanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol. In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.
-
Expert Insight: Using a minimal amount of solvent ensures a higher concentration of reactants, which drives the equilibrium towards product formation. Warming the solvent aids in the dissolution of the aldehyde.
-
-
Reaction Setup: While stirring the aldehyde solution, add the ethanolic solution of the primary amine dropwise. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: Refluxing provides the necessary activation energy for the dehydration step of imine formation. A color change is often observed, indicating the formation of the conjugated Schiff base.
-
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The precipitate is then collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried in a desiccator.
-
Trustworthiness: Washing with cold solvent minimizes the loss of the product, which may have some solubility in the mother liquor.
-
Part 2: Synthesis of the Metal Complex
The synthesized Schiff base ligand can then be reacted with a variety of metal salts to form the desired coordination complex. The choice of metal will dictate the final geometry and properties of the complex.
Protocol 2: General Synthesis of a Metal(II) Schiff Base Complex
Objective: To synthesize a metal complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Schiff base ligand (from Protocol 1)
-
A metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride, zinc(II) sulfate)
-
Methanol or Ethanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand (2 equivalents) in hot methanol in a round-bottom flask.
-
Expert Insight: A 2:1 ligand-to-metal ratio is common for the formation of tetrahedral or square planar complexes with divalent metal ions.
-
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 equivalent) in methanol.
-
Complexation: While stirring the hot ligand solution, add the methanolic solution of the metal salt dropwise. A color change and the formation of a precipitate are typically observed immediately.
-
Reflux: Attach a reflux condenser and reflux the mixture for 1-2 hours to ensure the completion of the reaction.
-
Isolation and Washing: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration. Wash the solid with methanol and then with diethyl ether to remove any impurities and to aid in drying.
-
Self-Validation: The insolubility of the complex in common organic solvents is a good indicator of its formation. The color of the complex is also a key characteristic, often differing significantly from that of the free ligand and the metal salt.
-
-
Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 60 °C).
Structural Characterization of the Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized Schiff base ligands and their metal complexes.
Key Spectroscopic Signatures
The coordination of the Schiff base ligand to the metal center results in characteristic shifts in the spectroscopic data, providing evidence of complex formation.
| Technique | Key Functional Group | Free Ligand (Typical Wavenumber/Shift) | Metal Complex (Typical Wavenumber/Shift & Rationale) |
| FT-IR | Phenolic O-H | Broad band ~3200-3400 cm⁻¹ | Disappearance of the band confirms deprotonation and coordination of the phenolic oxygen. |
| Azomethine C=N | ~1610-1630 cm⁻¹ | Shift to lower frequency (~1590-1610 cm⁻¹) upon coordination of the imine nitrogen to the metal center.[9][10] | |
| Phenolic C-O | ~1280 cm⁻¹ | Shift to higher frequency upon coordination, indicating a change in the bond order.[9] | |
| Metal-Nitrogen (M-N) | Not present | Appearance of a new band in the far-IR region (~450-550 cm⁻¹).[11] | |
| Metal-Oxygen (M-O) | Not present | Appearance of a new band in the far-IR region (~500-600 cm⁻¹).[11] | |
| UV-Vis | π → π* transitions | ~250-320 nm | May shift upon complexation due to the influence of the metal ion on the ligand's electronic structure. |
| n → π* transitions | ~350-420 nm | Often shifts upon coordination. | |
| d-d transitions | Not present | For transition metal complexes, weak absorptions may appear in the visible region, providing information about the coordination geometry (e.g., octahedral, tetrahedral, square planar). |
Note: The exact positions of the peaks will vary depending on the specific primary amine used, the metal ion, and the solvent.
X-ray Crystallography
For a definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry of the metal center. While obtaining suitable crystals can be challenging, the resulting data is invaluable for understanding the structure-property relationships of the complex.[12][13]
Visualizing the Coordination
The following diagram illustrates the general coordination of a Schiff base derived from this compound to a generic divalent metal ion (M²⁺), forming a stable six-membered chelate ring.
Caption: General coordination of a bidentate Schiff base to a metal ion.
Applications in Research and Development
Metal complexes of substituted salicylaldehydes are being actively investigated for a range of applications, primarily driven by their biological activity and catalytic potential.
Antimicrobial and Antifungal Agents
A significant body of research has demonstrated that the chelation of metal ions to Schiff base ligands can enhance their antimicrobial and antifungal properties.[1][2][14] This is often attributed to Tweedy's chelation theory, which suggests that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its transport across the lipid membranes of microorganisms, where it can interfere with cellular processes. Complexes of this compound derivatives are therefore promising candidates for the development of new therapeutic agents to combat drug-resistant pathogens.
Anticancer Agents
Certain transition metal complexes with Schiff base ligands have shown promising in vitro cytotoxicity against various cancer cell lines.[3] The proposed mechanisms of action are diverse and can include binding to DNA, inhibition of key enzymes like topoisomerase, and the generation of reactive oxygen species (ROS) that induce apoptosis. The structural versatility of this compound complexes allows for the fine-tuning of their steric and electronic properties to optimize their anticancer activity and selectivity.
Catalysis in Organic Synthesis
The Lewis acidic nature of the metal center in these complexes, combined with the tunable electronic environment provided by the ligand, makes them effective catalysts for a variety of organic reactions.[4][5][6] For instance, vanadium complexes have been shown to catalyze oxidation reactions, while titanium and zirconium complexes are active in ring-opening polymerization.[5][6] The isopropyl group on the this compound ligand can influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations.
Workflow for Biological Screening
The following diagram outlines a typical workflow for the preliminary biological screening of newly synthesized this compound metal complexes.
Caption: Workflow for the biological evaluation of metal complexes.
Conclusion
The coordination chemistry of this compound offers a fertile ground for the discovery of novel compounds with significant potential in medicine and catalysis. The synthetic accessibility of its Schiff base derivatives and their metal complexes, coupled with the ability to fine-tune their properties through judicious selection of amines and metal ions, makes this an exciting area of research. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers aiming to explore and harness the potential of this versatile ligand.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. recentscientific.com [recentscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Isopropylsalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Salicylaldehyde-Derived Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of synthetic chemistry, lauded for their accessibility and remarkable versatility.[1] Those derived from salicylaldehyde and its analogues are of particular interest due to their capacity for intramolecular hydrogen bonding and their ability to form stable complexes with a wide array of metal ions. The introduction of an isopropyl group at the 4-position of the salicylaldehyde ring is a strategic modification intended to enhance the lipophilicity and steric bulk of the resulting Schiff base. These modifications can profoundly influence the compound's biological activity and its applications in catalysis and materials science. This guide provides a comprehensive protocol for the synthesis of Schiff bases from 4-isopropylsalicylaldehyde, delving into the underlying reaction mechanism, detailed experimental procedures, and characterization techniques.
The Chemistry of Schiff Base Formation: A Mechanistic Overview
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and an aldehyde.[2] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The overall process is typically reversible and is often catalyzed by either an acid or a base.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This step results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine.
-
Dehydration: Under acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond yields the final Schiff base product. The ortho-hydroxyl group of the salicylaldehyde moiety can participate in intramolecular hydrogen bonding with the imine nitrogen, which contributes to the stability of the final product.
The general mechanism of Schiff base formation is depicted below:
Caption: General reaction mechanism for Schiff base formation.
Experimental Protocol: Synthesis of a this compound Schiff Base
This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine, exemplified by the reaction with aniline. This procedure can be adapted for other primary amines with minor modifications.
Materials and Reagents
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
Step-by-Step Procedure
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol or methanol.
-
Addition of Amine: To the stirring solution of the aldehyde, add 1.0 equivalent of the primary amine (e.g., aniline).
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, the flask can be placed in an ice bath to facilitate further precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.
Data Presentation: A Representative Synthesis
| Reactant 1 (1.0 eq) | Reactant 2 (1.0 eq) | Solvent | Catalyst | Time (h) | Typical Yield |
| This compound | Aniline | Ethanol | Acetic Acid | 2-4 | 80-90% |
| This compound | 4-Methoxyaniline | Methanol | Acetic Acid | 2-4 | 85-95% |
| This compound | Ethylenediamine (0.5 eq) | Ethanol | None | 1-2 | >90% |
Note: The reaction conditions and yields may vary depending on the specific primary amine used.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are routinely employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine confirms the formation of the Schiff base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals for the aromatic and isopropyl protons will also be present in their expected regions.
-
¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 160-170 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the calculated molecular weight of the expected product.
The workflow for the synthesis and characterization of this compound Schiff bases is illustrated below:
Caption: Experimental workflow for Schiff base synthesis.
Applications in Research and Drug Development
Schiff bases derived from salicylaldehyde are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The presence of the isopropyl group in this compound-derived Schiff bases can enhance their lipophilicity, potentially improving their membrane permeability and, consequently, their biological efficacy.
Furthermore, these Schiff bases are excellent ligands for the formation of metal complexes.[5] The resulting coordination compounds have shown significant promise as catalysts in various organic transformations and as models for biological systems. The steric and electronic properties of the Schiff base ligand, influenced by the isopropyl substituent, can be fine-tuned to modulate the catalytic activity and selectivity of the metal complex.
Conclusion
The synthesis of Schiff bases from this compound offers a straightforward and efficient route to a class of compounds with significant potential in medicinal chemistry and catalysis. The protocol outlined in this guide provides a robust framework for the preparation and characterization of these valuable molecules. By understanding the underlying chemical principles and employing rigorous analytical techniques, researchers can confidently synthesize and explore the diverse applications of these versatile compounds.
References
- 1. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Versatile Role of 4-Isopropylsalicylaldehyde in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Key Synthetic Building Block
4-Isopropylsalicylaldehyde, a substituted aromatic aldehyde, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features—a reactive aldehyde group, a hydroxyl moiety, and a lipophilic isopropyl group—render it an attractive precursor for the synthesis of a diverse array of organic molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols and insights into its utility in the synthesis of Schiff bases, their metal complexes with potential biological activities, and heterocyclic compounds forged through multicomponent reactions. The strategic placement of the isopropyl group can significantly influence the solubility, electronic properties, and biological activity of the resulting compounds, making this reagent of particular interest to researchers in medicinal chemistry and materials science.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Pale yellow liquid or solid |
| Boiling Point | ~238 °C |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, DMF); sparingly soluble in water. |
| CAS Number | 536-32-3 |
Application I: Synthesis of Schiff Bases and their Metal Complexes
The condensation of this compound with primary amines is a facile and efficient method for the synthesis of Schiff bases, also known as imines. These compounds are not only valuable intermediates but also serve as versatile ligands in coordination chemistry. The resulting metal complexes often exhibit interesting catalytic and biological properties.
Causality Behind Experimental Choices in Schiff Base Synthesis
The formation of the C=N (imine) bond is a reversible condensation reaction. To drive the equilibrium towards the product, several factors are controlled:
-
Solvent: Alcohols like ethanol or methanol are commonly used as they readily dissolve both the aldehyde and the amine, and the product often precipitates upon formation or cooling, simplifying purification.
-
Catalyst: While the reaction can proceed without a catalyst, a few drops of a weak acid like acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, leading to the formation of the stable imine.
-
Removal of Water: In some cases, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, further driving the equilibrium to the product side.
Experimental Protocol: Synthesis of a this compound-derived Schiff Base
This protocol details the synthesis of N-(4-isopropyl-2-hydroxybenzylidene)aniline, a representative Schiff base derived from this compound and aniline.
Materials:
-
This compound (1.64 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.64 g, 10 mmol) in absolute ethanol (20 mL).
-
To this solution, add aniline (0.93 g, 10 mmol) dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow crystalline solid should precipitate.
-
If precipitation is not complete, the flask can be placed in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals of N-(4-isopropyl-2-hydroxybenzylidene)aniline.
-
Dry the product in a vacuum oven.
Expected Yield: 85-95%
Characterization: The structure of the synthesized Schiff base can be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases from this compound.
Application of Metal Complexes: Potential Antimicrobial Agents
Schiff bases derived from this compound can act as bidentate or multidentate ligands, readily forming stable complexes with various transition metals. These metal complexes have garnered significant attention due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion to the Schiff base ligand can enhance its biological activity.
Mechanism of Enhanced Antimicrobial Activity:
According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand. This increase in lipophilicity enhances the penetration of the complex through the lipid membrane of the microorganism, allowing it to interfere with normal cellular processes.
Experimental Protocol: Synthesis of a Cu(II) Complex
Materials:
-
N-(4-isopropyl-2-hydroxybenzylidene)aniline (Schiff base from the previous protocol) (2.39 g, 10 mmol)
-
Copper(II) Acetate Monohydrate (1.00 g, 5 mmol)
-
Methanol (50 mL)
Procedure:
-
Dissolve the Schiff base (2.39 g, 10 mmol) in hot methanol (30 mL) in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.00 g, 5 mmol) in methanol (20 mL).
-
Add the methanolic solution of copper(II) acetate to the hot Schiff base solution dropwise with continuous stirring.
-
A colored precipitate should form immediately.
-
Reflux the reaction mixture for 1 hour to ensure complete complexation.
-
Cool the mixture to room temperature, and collect the solid complex by vacuum filtration.
-
Wash the complex with methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator.
Expected Yield: 75-85%
Characterization: The formation of the complex can be confirmed by FT-IR (observing shifts in the C=N and C-O stretching frequencies), UV-Vis spectroscopy, and elemental analysis.
Application II: Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. This compound is an excellent substrate for MCRs, particularly in the synthesis of benzopyran derivatives.
Synthesis of Benzopyrans: A Domino Knoevenagel-Michael Reaction
The reaction of this compound with an active methylene compound (e.g., malononitrile) and a C-H acid (e.g., dimedone) in the presence of a basic catalyst proceeds through a domino sequence of a Knoevenagel condensation followed by an intramolecular Michael addition and cyclization to afford highly functionalized benzopyran derivatives.
Mechanistic Insight
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between this compound and malononitrile to form a Knoevenagel adduct.
-
Michael Addition: The active methylene group of dimedone then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable benzopyran ring system.
Experimental Protocol: One-Pot Synthesis of a Tetrahydrobenzo[b]pyran Derivative
Materials:
-
This compound (1.64 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Dimedone (1.40 g, 10 mmol)
-
Piperidine (0.1 mL, catalytic amount)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.64 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and dimedone (1.40 g, 10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (approximately 0.1 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, a solid product will precipitate from the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative.
-
Dry the product under vacuum.
Expected Yield: 80-90%
Reaction Mechanism Visualization
Caption: Mechanism of the one-pot synthesis of tetrahydrobenzo[b]pyran.
Conclusion and Future Perspectives
This compound has proven to be a highly adaptable and valuable reagent in organic synthesis. The protocols detailed in this guide for the synthesis of Schiff bases, their metal complexes, and benzopyran derivatives showcase its utility in constructing molecular complexity with high efficiency. The presence of the isopropyl group not only influences the physical properties of the final products but also offers a handle for tuning their biological activities. Future research in this area will likely focus on the development of novel catalysts for asymmetric synthesis utilizing chiral Schiff base ligands derived from this compound and the exploration of a wider range of multicomponent reactions to access novel heterocyclic scaffolds with potential applications in drug discovery and materials science.
The Role of 4-Isopropylsalicylaldehyde in the Advancement of Fluorescent Probe Synthesis: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Precursor
In the dynamic field of chemical biology and diagnostics, the development of highly sensitive and selective fluorescent probes is paramount for unraveling complex biological processes and for the early detection of diseases. Among the plethora of molecular scaffolds utilized for probe synthesis, salicylaldehyde derivatives have emerged as a privileged class of precursors. Their inherent photophysical properties, coupled with the synthetic tractability of the aldehyde and hydroxyl moieties, provide a versatile platform for the design of sophisticated chemosensors.
This application note delves into the specific utility of 4-isopropylsalicylaldehyde as a key building block in the synthesis of novel fluorescent probes. The introduction of the isopropyl group at the 4-position of the salicylaldehyde core can subtly yet significantly influence the electronic and steric properties of the resulting probes, potentially enhancing their selectivity, photostability, and quantum yield. We will explore the fundamental principles behind the design of these probes, provide detailed synthetic protocols, and discuss their applications in the detection of biologically and environmentally significant analytes.
Core Principles: The Chemistry of Sensing
The utility of this compound in fluorescent probe design is primarily centered around the formation of Schiff bases. This condensation reaction between the aldehyde group of this compound and a primary amine of a suitable fluorophore or recognition unit is a robust and high-yielding transformation. The resulting Schiff base ligand often possesses unique photophysical properties that can be modulated by the presence of a target analyte. Several key mechanisms underpin the sensing capabilities of these probes:
-
Chelation-Enhanced Fluorescence (CHEF): Many Schiff bases derived from salicylaldehydes exhibit weak fluorescence due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or C=N isomerization. Upon coordination with a metal ion, the rigidity of the probe is increased, which can suppress these non-radiative processes and lead to a significant enhancement of the fluorescence intensity, a phenomenon known as "turn-on" sensing.[1][2]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde-based Schiff bases can undergo ESIPT, where a proton is transferred from the hydroxyl group to the imine nitrogen in the excited state.[1] This process can lead to a large Stokes shift and dual emission, which can be perturbed by the binding of an analyte, forming the basis for ratiometric sensing.
-
Aggregation-Induced Emission (AIE): By incorporating specific moieties, probes derived from this compound can be designed to exhibit AIE characteristics. In this phenomenon, the probe is non-emissive in solution but becomes highly fluorescent upon aggregation, which can be triggered by the presence of an analyte or changes in the solvent environment.[2]
Synthetic Strategies and Protocols
The synthesis of fluorescent probes from this compound is typically a straightforward process, often involving a one-step Schiff base condensation. The choice of the amine-containing reaction partner is crucial as it dictates the photophysical properties of the final probe and its selectivity towards a specific analyte.
General Synthetic Workflow
The general workflow for the synthesis of a Schiff base fluorescent probe from this compound is depicted below.
Caption: General workflow for the synthesis of Schiff base fluorescent probes.
Detailed Protocol: Synthesis of a Turn-On Fluorescent Probe for Al³⁺
This protocol describes the synthesis of a Schiff base fluorescent probe for the detection of aluminum ions (Al³⁺), adapted from a procedure for a structurally similar compound, 5-methylsalicylaldehyde.[1] The rationale for this adaptation is the similar reactivity of the salicylaldehyde moiety.
Materials:
-
This compound
-
2-Aminobenzothiazole
-
Anhydrous Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and 2-aminobenzothiazole (1.0 mmol) in 30 mL of anhydrous ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base fluorescent probe.
-
Dry the purified product under vacuum.
Characterization:
The synthesized probe should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications and Performance
Schiff base fluorescent probes derived from this compound are expected to find applications in the detection of various metal ions, given the strong coordination properties of the imine-phenol moiety.
Sensing of Aluminum (Al³⁺) and Zinc (Zn²⁺) Ions
Based on studies of analogous salicylaldehyde-based probes, it is anticipated that a probe synthesized from this compound and an appropriate amine (e.g., 2-aminobenzothiazole) would exhibit a "turn-on" fluorescent response in the presence of Al³⁺ and potentially Zn²⁺.[1][3] The coordination of the metal ion to the nitrogen and oxygen atoms of the Schiff base would restrict C=N isomerization and inhibit the ESIPT process, leading to a significant enhancement in fluorescence emission.
Caption: CHEF mechanism for "turn-on" metal ion sensing.
Photophysical Properties and Sensing Performance
The following table summarizes the expected photophysical properties and sensing performance of a hypothetical fluorescent probe derived from this compound, based on data from structurally similar probes.
| Property | Expected Value/Characteristic | Reference |
| Excitation Wavelength (λex) | ~400 nm | [1] |
| Emission Wavelength (λem) | ~500-550 nm | [1] |
| Quantum Yield (Φ) (in absence of analyte) | Low (<0.1) | [4] |
| Quantum Yield (Φ) (in presence of analyte) | High (>0.4) | [4] |
| Analyte Selectivity | High for Al³⁺ and/or Zn²⁺ | [1][3] |
| Detection Limit (LOD) | In the micromolar (µM) to nanomolar (nM) range | [1][3] |
| Response Time | Rapid (seconds to minutes) | [1] |
Conclusion and Future Perspectives
This compound represents a valuable and underexplored precursor for the synthesis of novel fluorescent probes. The straightforward Schiff base chemistry allows for the facile incorporation of this moiety into a wide array of sensor architectures. The presence of the isopropyl group offers a handle for fine-tuning the steric and electronic properties of the resulting probes, which can lead to improved sensing performance.
Future research in this area should focus on the systematic synthesis and characterization of a library of fluorescent probes derived from this compound. By varying the amine-containing component, it will be possible to develop probes with tailored selectivity for a range of important analytes beyond metal ions, including reactive oxygen species, thiols, and various biomolecules. The detailed protocols and principles outlined in this application note provide a solid foundation for researchers to embark on the exciting journey of discovering the next generation of high-performance fluorescent sensors.
References
- 1. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations [mdpi.com]
- 2. A Novel AIE-Active Salicylaldehyde-Schiff Base Probe with Carbazole Group for Al3+ Detection in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Catalytic Applications of 4-Isopropylsalicylaldehyde Metal Complexes: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and catalytic applications of metal complexes derived from 4-isopropylsalicylaldehyde. The unique electronic and steric properties imparted by the 4-isopropyl group on the salicylaldehyde framework make its metal complexes promising catalysts in a variety of organic transformations. This document will delve into the rationale behind their design, detailed synthetic protocols, and their application in key catalytic processes, namely the ring-opening polymerization of lactide and oxidation reactions.
Introduction: The Significance of the this compound Ligand
Salicylaldehyde and its derivatives are versatile precursors for chelating agents, readily condensing with amines to form Schiff base ligands.[1] These ligands can coordinate with a wide range of metal ions, forming stable complexes that have shown significant catalytic activity.[1][2] The substituent on the salicylaldehyde ring plays a crucial role in tuning the electronic and steric environment of the metal center, thereby influencing the catalytic performance.[3][4]
The 4-isopropyl group, an electron-donating and sterically bulky moiety, offers distinct advantages:
-
Electronic Effects: The electron-donating nature of the isopropyl group increases the electron density on the phenolate oxygen, which in turn can enhance the electron-donating ability of the ligand to the metal center. This can modulate the redox potential of the metal and influence its catalytic activity.
-
Steric Hindrance: The bulkiness of the isopropyl group can create a specific steric environment around the metal center. This can influence the substrate selectivity of the catalyst, favoring the binding of certain substrates over others and potentially leading to higher stereoselectivity in asymmetric catalysis.[3]
This guide will focus on two primary catalytic applications where these effects are particularly relevant: the polymerization of lactide using zinc complexes and oxidation reactions catalyzed by copper complexes.
Synthesis of this compound Schiff Base Ligands and their Metal Complexes
The synthesis of metal complexes of this compound typically involves a two-step process: first, the synthesis of the Schiff base ligand via condensation of this compound with a suitable primary amine, followed by the complexation of the ligand with a metal salt.
General Protocol for the Synthesis of a Bidentate N,O-Schiff Base Ligand
This protocol describes the synthesis of a representative Schiff base ligand from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Slowly add the amine solution to the stirring solution of this compound at room temperature.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified product in a desiccator or a vacuum oven.
Characterization:
The synthesized Schiff base ligand should be characterized by:
-
FT-IR Spectroscopy: Look for the characteristic imine (C=N) stretching vibration around 1620 cm⁻¹.[5] The absence of the C=O stretch from the aldehyde and the N-H stretches from the amine confirms the formation of the Schiff base.
-
¹H NMR Spectroscopy: The appearance of a new signal for the azomethine proton (CH=N) typically in the range of 8-9 ppm is a key indicator of Schiff base formation.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will have a characteristic chemical shift.
Application in Catalysis: Ring-Opening Polymerization of Lactide with Zinc Complexes
Zinc complexes are particularly effective catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer.[6][7] The ligand structure significantly influences the catalytic activity and the stereoselectivity of the polymerization.[3]
Rationale for Using this compound-based Zinc Complexes
The steric bulk of the 4-isopropyl group on the salicylaldehyde ligand can influence the coordination of the lactide monomer to the zinc center, potentially leading to a higher degree of stereocontrol during polymerization and the formation of stereoregular PLA.[3] The electron-donating nature of the isopropyl group can also enhance the Lewis acidity of the zinc center, which may increase the rate of polymerization.[8]
Protocol for the Synthesis of a Zinc(II) Schiff Base Complex
Materials:
-
Synthesized this compound Schiff base ligand (2 equivalents)
-
Zinc(II) acetate dihydrate (1 equivalent)
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand in methanol in a round-bottom flask.
-
In a separate flask, dissolve zinc(II) acetate dihydrate in methanol.
-
Slowly add the zinc acetate solution to the stirring ligand solution.
-
A precipitate of the zinc complex should form. Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the solid complex by vacuum filtration, wash with cold methanol, and dry under vacuum.
Characterization:
-
FT-IR Spectroscopy: A shift in the C=N stretching frequency compared to the free ligand indicates coordination to the zinc ion.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
Protocol for Ring-Opening Polymerization of rac-Lactide
Materials:
-
Synthesized Zinc(II)-Schiff base complex (catalyst)
-
rac-Lactide (monomer)
-
Toluene (dry)
-
Benzyl alcohol (initiator)
Procedure:
-
In a glovebox, add the zinc complex and rac-lactide to a dried Schlenk flask.
-
Add dry toluene to dissolve the solids.
-
Add benzyl alcohol as an initiator.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 130 °C).
-
Monitor the polymerization by taking aliquots at different time intervals and analyzing the conversion by ¹H NMR spectroscopy.
-
After the desired time, quench the polymerization by cooling the flask in an ice bath and adding an excess of cold methanol.
-
The polymer will precipitate. Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Data Analysis:
The resulting polylactide should be analyzed for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The microstructure of the polymer (atactic, isotactic, or heterotactic) can be determined by analyzing the methine region of the ¹H NMR spectrum.[3]
| Catalyst | Monomer/Catalyst Ratio | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Zn-(4-iPr-sal-aniline)₂ | 100:1 | Benzyl Alcohol | 130 | 24 | (To be determined) | (To be determined) | (To be determined) |
This table provides a template for recording experimental data. Actual values will depend on the specific reaction conditions and the catalytic activity of the synthesized complex.
Workflow for Lactide Polymerization:
Figure 1. Workflow for the synthesis of a zinc-4-isopropylsalicylaldehyde complex and its application in lactide polymerization.
Proposed Mechanism for ROP of Lactide:
The polymerization is believed to proceed via a coordination-insertion mechanism. The lactide monomer coordinates to the zinc center, followed by nucleophilic attack of the initiator (or the growing polymer chain) on the carbonyl carbon of the lactide, leading to ring-opening and chain propagation.[3][8]
Figure 2. Simplified proposed mechanism for the coordination-insertion polymerization of lactide.
Application in Catalysis: Oxidation Reactions with Copper Complexes
Copper(II)-Schiff base complexes are well-known catalysts for various oxidation reactions, including the oxidation of alcohols and phenols.[2][9] The redox activity of the copper center, which can be tuned by the ligand environment, is key to its catalytic function.
Rationale for Using this compound-based Copper Complexes
The electron-donating isopropyl group can influence the redox potential of the Cu(II)/Cu(I) couple, which is often a critical step in the catalytic cycle of oxidation reactions.[2] The steric bulk may also play a role in substrate selectivity.
Protocol for the Synthesis of a Copper(II) Schiff Base Complex
Materials:
-
Synthesized this compound Schiff base ligand (1 equivalent)
-
Copper(II) chloride dihydrate (1 equivalent)
-
Ethanol
Procedure:
-
Dissolve the Schiff base ligand in ethanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) chloride dihydrate in ethanol.
-
Slowly add the copper chloride solution to the stirring ligand solution.
-
A colored precipitate of the copper complex should form. Reflux the mixture for 2-3 hours.[10]
-
Cool the solution to room temperature.
-
Collect the solid complex by filtration, wash with cold ethanol, and dry in a desiccator.
Characterization:
-
FT-IR Spectroscopy: A shift in the C=N stretching frequency upon coordination to the copper ion.
-
UV-Vis Spectroscopy: Appearance of d-d transitions characteristic of Cu(II) complexes.
-
Elemental Analysis: To confirm the complex stoichiometry.
Protocol for the Catalytic Oxidation of 2-Aminophenol
This protocol describes the use of the synthesized copper complex to catalyze the oxidative coupling of 2-aminophenol to 2-aminophenoxazin-3-one, a reaction that mimics the activity of phenoxazinone synthase.[2]
Materials:
-
Synthesized Copper(II)-Schiff base complex (catalyst)
-
2-Aminophenol (substrate)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the copper complex in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of 2-aminophenol in methanol (e.g., 1 x 10⁻² M).
-
In a cuvette, mix the copper complex solution and the 2-aminophenol solution.
-
Immediately start monitoring the reaction by recording the UV-Vis spectrum at regular time intervals. The formation of 2-aminophenoxazin-3-one can be followed by the increase in absorbance at its characteristic wavelength (around 430 nm).[2]
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
Data Analysis:
The catalytic activity can be quantified by determining the turnover number (TON) and turnover frequency (TOF).
| Catalyst | Substrate | Substrate/Catalyst Ratio | Solvent | Temperature | Product | Yield (%) |
| Cu-(4-iPr-sal-aniline)Cl | 2-Aminophenol | 10:1 | Methanol | Room Temp. | 2-Aminophenoxazin-3-one | (To be determined) |
This table provides a template for recording experimental data. Actual values will depend on the specific reaction conditions and the catalytic activity of the synthesized complex.
Workflow for Catalytic Oxidation:
Figure 3. Workflow for the synthesis of a copper-4-isopropylsalicylaldehyde complex and its application in the catalytic oxidation of 2-aminophenol.
Plausible Catalytic Cycle for 2-Aminophenol Oxidation:
The catalytic cycle likely involves the formation of a copper-substrate intermediate, followed by an electron transfer process to activate the substrate for oxidative coupling.[2]
Figure 4. Plausible catalytic cycle for the oxidation of 2-aminophenol (2-AP) to 2-aminophenoxazin-3-one (2-APX).
Conclusion
Metal complexes of this compound represent a versatile class of catalysts with tunable steric and electronic properties. The protocols and application notes provided in this guide offer a starting point for researchers to explore their potential in various catalytic transformations. The strategic placement of the 4-isopropyl group on the salicylaldehyde backbone provides a powerful tool for influencing catalytic activity and selectivity, opening avenues for the development of novel and efficient catalytic systems for applications in materials science and drug development. Further exploration into chiral amine derivatives for asymmetric catalysis is a promising direction for future research.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis, characterization and catalytic activity of zinc complex for ring‐opening polymerization of lactide [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of lactide with zinc and magnesium beta-diiminate complexes: stereocontrol and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijcrcps.com [ijcrcps.com]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-Isopropylsalicylaldehyde Schiff Bases
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. Schiff bases, particularly those derived from salicylaldehyde, have demonstrated significant potential as antimicrobial agents.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis, characterization, and antimicrobial evaluation of Schiff bases derived from 4-Isopropylsalicylaldehyde. The inclusion of the lipophilic 4-isopropyl group on the salicylaldehyde ring presents an interesting modification for structure-activity relationship studies. These application notes are designed for researchers and scientists in microbiology, medicinal chemistry, and drug development, offering a robust framework for investigating this promising class of compounds.
Introduction: The Therapeutic Potential of Salicylaldehyde Schiff Bases
Schiff bases are organic compounds characterized by an azomethine or imine group (>C=N–).[2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3] Their versatile biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, have made them a focal point of extensive research.[2][4]
The antimicrobial efficacy of Schiff bases is often attributed to the electrophilic carbon and nucleophilic nitrogen of the azomethine group, which can interfere with various cellular processes in microorganisms.[5] Salicylaldehyde-derived Schiff bases are of particular interest due to the presence of the hydroxyl group ortho to the imine linkage. This arrangement facilitates hydrogen bonding and allows for the formation of stable metal complexes, which often exhibit enhanced antimicrobial activity compared to the Schiff base ligands alone.[6]
The introduction of different substituents on the salicylaldehyde ring can significantly modulate the biological activity of the resulting Schiff base.[1] This guide focuses on derivatives of this compound. The isopropyl group, being bulky and lipophilic, may enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms, potentially leading to improved antimicrobial potency.
Section 1: Synthesis and Characterization
The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general principle involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.[7]
Protocol 1: General Synthesis of this compound Schiff Bases
This protocol describes a general and robust method for synthesizing a Schiff base from this compound and a representative primary amine (e.g., aniline). This procedure can be adapted for various aliphatic and aromatic amines.
Rationale:
-
Solvent: Absolute ethanol is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.[7]
-
Catalyst: A few drops of glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8]
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the reaction towards completion.[7][8]
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Beakers, graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
To this solution, add 10 mmol of the selected primary amine dropwise while stirring continuously.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a stirring hotplate.
-
Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).
-
Upon completion, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form.
-
For maximum yield, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven or air dry.
-
Determine the yield, melting point, and proceed with characterization.
Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of this compound Schiff bases.
Characterization
To confirm the successful synthesis and purity of the Schiff base, the following characterization techniques are essential:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most critical evidence is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, corresponding to the C=N (azomethine) stretch. Concurrently, the disappearance of the C=O stretch from the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) confirms the reaction.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet peak for the azomethine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0-9.0 ppm.[3] Signals corresponding to the isopropyl group and aromatic protons should also be present and correctly integrated.
-
¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 145-165 ppm.[3]
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound, verifying that the desired product has been formed.
Section 2: Protocols for Antimicrobial Activity Evaluation
A two-tiered approach is recommended for evaluating antimicrobial activity. The Agar Well Diffusion assay serves as an excellent initial qualitative screening method, followed by the Broth Microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[10]
Rationale:
-
Self-Validation: This protocol incorporates essential controls. A positive control (a known antibiotic) validates the susceptibility of the test organism. A negative control (the solvent used to dissolve the compound, typically DMSO) ensures that the solvent itself does not inhibit microbial growth.[11]
-
Standardized Inoculum: Using a 0.5 McFarland turbidity standard ensures a consistent and reproducible bacterial concentration on each plate, which is critical for comparing results.[10]
Materials:
-
Synthesized Schiff base
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Mueller-Hinton Broth (MHB)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Prepare Inoculum: Inoculate a loopful of the test microorganism into 3-5 mL of MHB. Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.
-
Create Wells: Aseptically punch wells (6 mm in diameter) into the inoculated agar plate using a sterile cork borer.[12]
-
Prepare Test Solutions: Dissolve the synthesized Schiff base in DMSO to a known concentration (e.g., 10 mg/mL).
-
Load Wells:
-
Test Well: Add a fixed volume (e.g., 100 µL) of the Schiff base solution into a well.[12]
-
Positive Control: Add 100 µL of the positive control antibiotic solution into a separate well.
-
Negative Control: Add 100 µL of pure DMSO into a third well.
-
-
Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.[12]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure and Record: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).
Workflow for Agar Well Diffusion Assay
Caption: Experimental workflow for the Agar Well Diffusion antimicrobial assay.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[13]
Rationale:
-
Quantitative Data: This assay provides a specific MIC value, which is crucial for comparing the potency of different compounds and for structure-activity relationship studies.
-
Standardization: The protocol follows established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to ensure reproducibility and comparability of data across different laboratories.[13]
Materials:
-
Sterile 96-well microtiter plates
-
Synthesized Schiff base
-
Test microorganisms
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the Schiff base in DMSO.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Schiff base stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.
-
Transfer 100 µL from the first column to the second, mix, and continue this two-fold serial dilution across the plate, typically to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth + inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density at 600 nm. A viability indicator like resazurin can also be added; a color change from blue to pink indicates viable cells.
Section 3: Data Interpretation and Structure-Activity Relationship (SAR)
The results from antimicrobial testing should be systematically recorded and analyzed.
Data Presentation
Quantitative data, such as MIC values, should be summarized in a table for easy comparison. While specific data for this compound derivatives is not widely published, the table below illustrates how to present such data, using representative values from studies on other salicylaldehyde Schiff bases.[3][14][15]
| Compound ID | Amine Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SB-1 | Aniline | >200 | 100 | 50 | >200 |
| SB-2 | 4-Nitroaniline | 100 | 50 | 50 | 100 |
| SB-3 | 2-Aminophenol | 50 | 100 | 100 | 50 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | 1 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | N/A | 8 |
Note: The values above are illustrative examples based on published data for related compounds and are not specific to this compound derivatives.[3][14][15]
Structure-Activity Relationship (SAR) Insights
-
The Azomethine Linkage: The C=N bond is crucial for activity. It is believed that the polarity of this bond and its ability to form hydrogen bonds are key to interacting with active sites of enzymes or cell wall components.
-
Lipophilicity: The 4-isopropyl group increases the overall lipophilicity of the molecule. According to Tweedy's chelation theory, increased lipophilicity can enhance a compound's ability to permeate through the lipid layers of bacterial and fungal cell membranes, thereby increasing its bioavailability at the target site.
-
Substituents on the Amine: The nature of the amine component significantly impacts activity. Electron-withdrawing groups (like -NO₂) on the amine's aromatic ring can sometimes enhance activity by increasing the electrophilicity of the azomethine carbon.[1] Conversely, other functional groups may improve solubility or introduce new binding interactions.
Section 4: Cytotoxicity Assessment (A Critical Step for Drug Development)
A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on mammalian cell lines.[16]
Protocol 4: MTT Assay for In Vitro Cytotoxicity
Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - embryonic kidney)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Schiff base in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.[17]
Selectivity Index (SI): A crucial parameter for drug development is the selectivity index, calculated as: SI = IC₅₀ (mammalian cells) / MIC (microbial cells) A higher SI value indicates greater selectivity of the compound for the microbial target over host cells, suggesting a better therapeutic window.
References
- 1. Antimicrobial activity of azo-Schiff bases from salicylaldehyde. [wisdomlib.org]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. recentscientific.com [recentscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. ionicviper.org [ionicviper.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistnotes.com [chemistnotes.com]
- 11. hereditybio.in [hereditybio.in]
- 12. botanyjournals.com [botanyjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]
- 16. researcher.manipal.edu [researcher.manipal.edu]
- 17. sid.ir [sid.ir]
Application Note: Strategic Synthesis of 4-Isopropylsalicylaldehyde-Based Salen-Type Ligands for Advanced Coordination Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of salen-type ligands derived from 4-isopropylsalicylaldehyde.
Introduction: The Significance of Steric and Electronic Tuning in Salen Ligands
Salen-type ligands, formally known as N,N'-bis(salicylidene)ethylenediamine and its derivatives, are among the most versatile and extensively studied classes of chelating agents in coordination chemistry. First reported by Pfeiffer et al. in 1933, their appeal stems from their straightforward synthesis, tetradentate N₂O₂ donor set, and the remarkable stability of their metal complexes.[1] These ligands are readily synthesized via a Schiff base condensation reaction between two equivalents of a salicylaldehyde derivative and one equivalent of a diamine.[2][3]
The true power of salen chemistry lies in the ability to fine-tune the steric and electronic properties of the ligand framework by introducing substituents on the salicylaldehyde rings or by varying the diamine bridge.[1] This application note focuses on the strategic use of This compound as the aldehydic precursor.
Causality Behind Experimental Choice: Why this compound?
The selection of this compound is a deliberate choice to modulate the properties of the final salen complex. The isopropyl group, positioned para to the hydroxyl group, imparts specific characteristics:
-
Electronic Effects: As an alkyl group, the isopropyl substituent is weakly electron-donating. This increases the electron density on the phenolate oxygen donors, enhancing their ability to coordinate to a metal center and potentially influencing the redox properties of the resulting metal complex.
-
Steric Influence: While not as sterically demanding as a tert-butyl group, the isopropyl group provides sufficient bulk to influence the local environment around the metal center. This can prevent the formation of undesirable dimeric species and create specific chiral pockets in asymmetric catalysis.[4]
-
Solubility: The nonpolar isopropyl groups enhance the ligand's and its complexes' solubility in common organic solvents like dichloromethane, THF, and toluene, which is a significant advantage for homogeneous catalysis and solution-phase characterization.
This guide provides detailed protocols for the synthesis of a 4-isopropyl-substituted salen ligand and its subsequent metallation, along with insights into characterization and potential applications.
Experimental Design & Workflow
The overall process involves a two-stage synthesis: first, the preparation of the free-base ligand, followed by the coordination of a metal ion.
Figure 1: General workflow for synthesis and application.
Part I: Synthesis of the Salen-Type Ligand
The foundational step is the Schiff base condensation. This reaction is robust and typically high-yielding. The protocol below uses ethylenediamine as the diamine bridge, yielding N,N'-bis(4-isopropylsalicylidene)ethylenediamine, hereafter denoted as H₂(iPr₂-salen).
Reaction Scheme
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Isopropylsalicylaldehyde
Welcome to the comprehensive technical support guide for the synthesis and purification of 4-Isopropylsalicylaldehyde. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your final product. Our approach is grounded in established chemical principles and practical, field-tested insights to empower your research and development endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and well-established methods for the ortho-formylation of phenols to produce salicylaldehydes are the Reimer-Tiemann reaction and the Duff reaction.[1] Both methods have their distinct advantages and challenges, which we will explore in detail in this guide. The starting material for both reactions is 4-Isopropylphenol.
Q2: How does the isopropyl group at the para position influence the formylation reaction?
A2: The para-isopropyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, its steric bulk can influence the regioselectivity of the formylation. While the hydroxyl group strongly directs the formylation to the ortho positions, the bulky isopropyl group can sterically hinder the approach of the formylating agent to one of the ortho positions, potentially affecting the reaction rate and yield.[2]
Q3: What are the primary byproducts I should expect?
A3: In the Reimer-Tiemann reaction, the primary byproduct is often the para-formylated isomer, although in this case, the para position is blocked by the isopropyl group. However, other side reactions can lead to the formation of dichloromethylated intermediates that can further react to form colored impurities. In the Duff reaction, which is generally more ortho-selective, side products can arise from the complex reaction cascade of hexamine, and incomplete hydrolysis can leave imine intermediates.[1][3] Tarry residues are also a common byproduct in many formylation reactions.[1]
Q4: What are the recommended storage conditions for this compound?
A4: this compound, like many aldehydes, can be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Yield of this compound | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or cautiously increase the temperature. For the Duff reaction, ensure the temperature is maintained between 150-160°C for optimal results.[4] |
| Suboptimal reagent stoichiometry: Incorrect molar ratios of reactants can lead to reduced yields. | Solution: Carefully control the stoichiometry. For the Reimer-Tiemann reaction, an excess of chloroform and base is typically used. For the Duff reaction, the ratio of 4-isopropylphenol to hexamine is crucial. | |
| Decomposition of the product: Salicylaldehydes can be sensitive to harsh reaction conditions. | Solution: For the Reimer-Tiemann reaction, avoid excessive heating as it can be highly exothermic.[5] For the Duff reaction, ensure anhydrous conditions are maintained during the initial phase of the reaction.[4] | |
| Formation of a Dark, Tarry Reaction Mixture | Polymerization or side reactions: Aldehydes can polymerize under acidic or basic conditions, and phenols are susceptible to oxidation. | Solution: Maintain strict temperature control. For the Reimer-Tiemann reaction, the reaction can be carried out in a biphasic system to moderate the reaction rate.[5] For the Duff reaction, the gradual addition of reagents can help to control the reaction exotherm. |
| Difficulty in Purifying the Crude Product | Presence of multiple isomers or closely related byproducts: The crude product may contain unreacted starting material and various side products with similar polarities. | Solution: A multi-step purification approach is often necessary. Start with an extraction to remove the bulk of the impurities. Column chromatography is a powerful technique for separating isomers. For salicylaldehydes, the formation of a sodium bisulfite adduct can be a highly effective purification method.[1] |
| Oily or non-crystalline product: The presence of impurities can inhibit crystallization. | Solution: If direct crystallization fails, consider vacuum distillation to purify the aldehyde. Alternatively, convert the aldehyde to a crystalline derivative (e.g., a Schiff base), purify the derivative by recrystallization, and then hydrolyze it back to the pure aldehyde. | |
| Ambiguous Spectroscopic Data (NMR, IR) | Sample contamination: The presence of residual solvents or impurities can complicate spectral interpretation. | Solution: Ensure the sample is thoroughly dried to remove any residual solvents. Compare the obtained spectra with literature data for similar substituted salicylaldehydes or use 2D NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis via the Duff Reaction
The Duff reaction provides a reliable method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[3][6]
Materials:
-
4-Isopropylphenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Glyceroboric Acid Medium: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine glycerol and boric acid. Heat the mixture to 160°C with stirring until the boric acid dissolves completely, ensuring the medium is anhydrous.
-
Reaction Setup: Cool the glyceroboric acid mixture to 150°C. In a separate beaker, intimately mix 4-Isopropylphenol and HMTA.
-
Addition of Reactants: Gradually add the 4-Isopropylphenol/HMTA mixture to the hot glyceroboric acid with vigorous stirring, maintaining the temperature between 150-165°C. A cooling bath should be kept on hand to control any exothermic reaction.[4]
-
Reaction Monitoring: Stir the reaction mixture for approximately 20-30 minutes at this temperature. The progress of the reaction can be monitored by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to 115°C and slowly add a mixture of concentrated sulfuric acid and water to hydrolyze the intermediate imine.
-
Workup and Purification:
-
Steam distill the acidified reaction mixture to isolate the volatile this compound.
-
Extract the distillate with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Causality Behind Experimental Choices:
-
Glyceroboric acid: Acts as a mild acidic catalyst and a high-boiling solvent, allowing the reaction to be carried out at the required high temperature.[4]
-
Anhydrous conditions: Initially, water is detrimental as it can hydrolyze HMTA to formaldehyde, which is not the desired formylating agent in this mechanism.[4]
-
Steam distillation: This is an effective method to separate the volatile aldehyde from non-volatile starting materials and byproducts.[1]
Protocol 2: Synthesis via the Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[5]
Materials:
-
4-Isopropylphenol
-
Sodium Hydroxide
-
Chloroform
-
Ethanol
-
Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-Isopropylphenol in ethanol. Add a solution of sodium hydroxide in water.
-
Addition of Chloroform: Heat the mixture to 60-70°C on a water bath. Slowly add chloroform dropwise from the dropping funnel with constant stirring. The reaction is exothermic and should be controlled.[5]
-
Reflux: After the addition of chloroform is complete, continue to reflux the mixture for 1-2 hours.
-
Removal of Excess Chloroform: Distill off the excess chloroform and ethanol.
-
Workup and Purification:
-
Cool the remaining residue and acidify it with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the ether layer with a saturated sodium bisulfite solution to form the bisulfite adduct of the aldehyde, which will precipitate.
-
Filter the solid adduct and wash it with ether.
-
Decompose the adduct by treating it with a dilute acid or sodium carbonate solution to regenerate the pure this compound.
-
Extract the liberated aldehyde with ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Causality Behind Experimental Choices:
-
Strong Base (NaOH): Deprotonates the phenol to form the more nucleophilic phenoxide ion, which is the active species that attacks the electrophile.[5]
-
Chloroform: In the presence of a strong base, chloroform forms dichlorocarbene (:CCl2), which is the electrophilic species that attacks the aromatic ring.[5]
-
Bisulfite Adduct Formation: This is a classic and highly effective method for separating aldehydes from other organic compounds.[1]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
Diagram 1: General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet). The coupling patterns of the aromatic protons will confirm the ortho-formylation.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinctive signal for the carbonyl carbon of the aldehyde group (around 190-200 ppm), as well as signals for the aromatic carbons and the carbons of the isopropyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1650-1700 cm⁻¹, and a broad absorption for the hydroxyl group (-OH) in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
References
- 1. benchchem.com [benchchem.com]
- 2. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. ES2759521T3 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 6. hmdb.ca [hmdb.ca]
Technical Support Center: Purification of 4-Isopropylsalicylaldehyde
Welcome to the technical support resource for the purification of 4-Isopropylsalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and provide a foundational understanding of the principles at play, enabling you to adapt and optimize these methods for your specific experimental context.
Section 1: Understanding Your Crude Material - First Principles
Effective purification begins with understanding the potential impurities in your crude product. This compound is commonly synthesized via electrophilic aromatic substitution, such as the Duff reaction, which formylates 4-isopropylphenol.[1][2] The nature of this reaction provides clues to the likely contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound synthesized via the Duff Reaction?
A1: Your crude product will likely contain a mixture of the following:
-
Unreacted Starting Material: 4-isopropylphenol is the primary starting material and can be carried through the workup.
-
Isomeric Byproducts: While the Duff reaction strongly favors ortho-formylation due to directing effects of the hydroxyl group, trace amounts of the para-formylated isomer can sometimes form if any ortho positions are blocked.[2][3]
-
Poly-formylated Products: If reaction conditions are not carefully controlled, diformylation can occur, especially if both ortho positions are available.[2]
-
Tarry Residues/Polymers: Formylation reactions can generate non-volatile, polymeric side products, which often appear as a dark, tarry substance.[3]
-
Residual Reagents: Hexamethylenetetramine (HMTA) and acidic catalysts or their byproducts may also be present.[1]
Q2: How can I get a quick preliminary assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is an indispensable first step. It's a rapid, low-cost method to visualize the number of components in your mixture and to begin developing a solvent system for column chromatography.[4] For a compound like this compound, a silica gel stationary phase is appropriate.[5]
-
Expert Tip: Spot your crude material alongside your starting material (4-isopropylphenol) on the same TLC plate. This will definitively show if unreacted phenol is present and give you an idea of the relative polarity of your product and impurities, which is crucial for selecting a purification strategy.
Section 2: Purification Methodologies & Troubleshooting
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of your reaction. Below, we detail the most effective techniques and address common problems.
Method 1: Recrystallization - For High-Purity Solids
Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (generally >80%).[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7]
Troubleshooting Guide: Recrystallization
| Problem | Probable Cause(s) | Solutions & Scientific Rationale |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not supersaturated upon cooling.[6] 2. The compound is extremely soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Add a less polar "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. This technique, known as using a solvent pair (e.g., Ethyl Acetate/Hexanes), systematically reduces the overall solvating power of the medium.[8] 3. Use a glass rod to scratch the inner surface of the flask to create nucleation sites for crystal growth.[8] 4. Add a "seed crystal" of pure product to initiate crystallization.[7] |
| The product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. The compound's solubility drops faster than the molecules can orient into a crystal lattice.[6] 2. The melting point of the solid is lower than the boiling point of the solvent. The compound melts in the hot solvent instead of dissolving. 3. High concentration of impurities. Impurities can disrupt crystal lattice formation. | 1. Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.[9] 2. Re-heat the solution to dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool more slowly. 3. Consider a pre-purification step like column chromatography to remove the bulk of impurities.[8] |
| Low recovery of the purified product. | 1. The compound has significant solubility in the solvent at low temperatures. 2. Too much solvent was used, and not all of the product crystallized out. 3. Premature crystallization during a hot filtration step. | 1. Ensure the final cooling step is done in an ice-water bath to minimize solubility as much as possible.[9][10] 2. After filtering, try concentrating the mother liquor (the remaining solution) and cooling it again to recover a second crop of crystals. Note that this second crop may be less pure. 3. When performing a hot filtration to remove insoluble impurities, use a heated funnel and pre-heat the receiving flask with hot solvent to prevent the product from crashing out in the filter. |
Step-by-Step Protocol: Recrystallization from a Solvent Pair (Hexanes/Ethyl Acetate)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the more polar solvent (ethyl acetate) required to dissolve the solid when heated to a gentle boil.[7]
-
While the solution is hot, add the less polar "anti-solvent" (hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the polar solvent (ethyl acetate) until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[6]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[9]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Air-dry the crystals completely before assessing their purity.[10]
Method 2: Column Chromatography - The Workhorse of Purification
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.[4][5] For this compound and its likely impurities, silica gel is the most common stationary phase.[5]
dot
Caption: Troubleshooting common issues in column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The ideal eluent is determined by running preliminary TLC plates.[4] You are looking for a solvent system where the desired compound (this compound) has an Rf value of approximately 0.25-0.35. This Rf provides a good balance, allowing the compound to move down the column at a reasonable rate while ensuring sufficient interaction with the stationary phase for separation to occur. A common starting point for a moderately polar compound like this is a mixture of hexanes (or heptane) and ethyl acetate.
Q2: My product and a key impurity have very similar Rf values. How can I improve the separation?
A2: This is a common challenge.
-
Optimize the Eluent: Try different solvent systems. Sometimes switching one component (e.g., using dichloromethane instead of ethyl acetate) can alter the specific interactions and improve separation.
-
Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities first. Then, gradually increase the polarity of the mobile phase over time to elute your product, leaving more polar impurities behind.[11]
-
Use High-Performance Flash Chromatography: Automated flash chromatography systems use finer silica particles and optimized flow rates, offering significantly better resolution than traditional gravity columns.
Method 3: Chemical Purification via Bisulfite Adduct Formation
This is a classic and highly selective method for purifying aldehydes from non-aldehydic impurities.[3] The aldehyde reacts with sodium bisulfite in a reversible nucleophilic addition reaction to form a solid adduct, which can be filtered off. The unreacted impurities, such as 4-isopropylphenol, remain in the solution. The aldehyde can then be regenerated by treating the adduct with an acid or base.
Step-by-Step Protocol: Purification via Bisulfite Adduct
-
Dissolve the crude this compound in a suitable solvent like ethanol.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Slowly add the sodium bisulfite solution to the aldehyde solution with vigorous stirring. A white precipitate of the bisulfite adduct should form.
-
Continue stirring for 30-60 minutes to ensure complete reaction. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid adduct and wash it with cold ethanol and then diethyl ether to remove any adhering impurities.
-
To regenerate the aldehyde, suspend the adduct in water and add a dilute acid (e.g., 10% HCl) or a sodium carbonate solution until the mixture becomes basic. This reverses the reaction, releasing the pure aldehyde.
-
The regenerated this compound can then be extracted from the aqueous solution using a solvent like diethyl ether or dichloromethane.
-
Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Section 3: A Strategic Approach to Purification
A multi-step approach is often the most effective. The following workflow provides a logical decision-making process for purifying your crude product.
dot
Caption: A decision workflow for selecting the optimal purification strategy.
Section 4: Purity Validation - How Do You Know It's Pure?
Purification is incomplete without validation. Several analytical techniques can be used to confirm the purity of your final product.
| Analytical Method | Principle | Advantages for this Compound | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[12] | Industry standard for purity assessment. Provides high-resolution separation and quantitative data (area %). | Requires a reference standard for absolute quantification. |
| GC (Gas Chromatography) | Partitioning of a volatile analyte between a gas mobile phase and a stationary phase.[12] | High separation efficiency for volatile impurities. | This compound has a relatively high boiling point, which may require high temperatures that could risk thermal decomposition.[12] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Excellent for structural confirmation. Can detect and identify impurities if their signals do not overlap with the main compound. Can be made quantitative (qNMR).[12][13] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis. |
| Melting Point Analysis | A pure crystalline solid exhibits a sharp, narrow melting point range. | A quick, simple, and inexpensive indicator of purity. A broad or depressed melting point range suggests the presence of impurities. | Not quantitative and not suitable for oils or amorphous solids. |
Expert Recommendation: For routine purity analysis, Reverse-Phase HPLC is highly recommended.[12] For absolute purity determination without a specific reference standard, quantitative NMR (qNMR) is an excellent primary method.[13][14]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Isopropylsalicylaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for the synthesis of 4-Isopropylsalicylaldehyde. As a key intermediate in various chemical syntheses, achieving high purity and yield is critical. However, its synthesis is often plagued by side reactions that can complicate purification and reduce overall efficiency. This document offers in-depth, field-proven insights and actionable protocols to navigate these challenges, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Question: What are the primary synthetic routes for this compound, and which should I choose?
Answer: The synthesis of this compound typically involves the ortho-formylation of 4-isopropylphenol. The two most common and well-documented methods are the Reimer-Tiemann reaction and the Duff reaction .[1]
-
Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene (:CCl₂) in situ as the electrophile.[2][3] It is known for direct formylation but can suffer from moderate yields and the formation of specific byproducts.
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., trifluoroacetic or acetic acid).[4][5] It is often considered operationally simpler, but yields can be variable and the reaction mechanism is complex, proceeding through an iminium intermediate.[4][6]
The choice depends on reagent availability, scale, and tolerance for specific impurities. The Reimer-Tiemann is a classic method but can be harsh, while the Duff reaction can be milder but may require more careful optimization.[6][7]
Question: Why is ortho-formylation favored over para-formylation for 4-isopropylphenol?
Answer: In phenol formylation, the hydroxyl group strongly directs electrophilic attack to the ortho and para positions. While the para position is sterically less hindered, ortho-formylation is often predominant in reactions like the Reimer-Tiemann. This selectivity is attributed to the interaction or chelation between the incoming electrophile and the phenoxide oxygen atom, which directs the electrophile to the adjacent ortho position.[3] In the case of 4-isopropylphenol, the para position is already blocked, so formylation is directed exclusively to the ortho positions. The primary challenge then becomes achieving mono-formylation at the desired position (C2) versus potential di-formylation or other side reactions.
Troubleshooting the Reimer-Tiemann Reaction
The Reimer-Tiemann reaction's primary reactive species is the highly electrophilic dichlorocarbene, which is generated from chloroform and a strong base.[2][8]
Issue 1: Low Yield of this compound and Formation of Dark, Tarry Byproducts
Question: My reaction mixture turns dark brown or black, and the final yield of the desired aldehyde is below 20%. What is causing this?
Answer: This is a very common issue stemming from the harsh, strongly basic conditions and the high reactivity of the dichlorocarbene intermediate.
Causality & Solutions:
-
Carbene Side Reactions: Dichlorocarbene can react with the solvent or itself, leading to decomposition pathways that form tarry polymers.[2] Furthermore, the aldehyde product itself can be unstable under strongly basic and high-temperature conditions, leading to aldol-type condensation or other degradation.[9]
-
Action: Maintain strict temperature control. The reaction is often exothermic once initiated; use an ice bath to keep the temperature within the optimal range (typically 60-70°C).[3] Do not overheat, as this accelerates side reactions.
-
-
Base Concentration: Excessively high concentrations of NaOH can promote side reactions. The reaction is biphasic, and effective mixing is crucial to ensure the base can deprotonate both the phenol and chloroform at the phase interface without causing localized "hot spots" of reactivity.[2]
-
Action: Use a moderate base concentration (e.g., 10-40% aqueous NaOH) and ensure vigorous, high-speed stirring to create an emulsion.[8][10] The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve yields by facilitating the transport of hydroxide ions into the organic phase.
-
-
Reaction Time: Prolonged reaction times can lead to product degradation.
-
Action: Monitor the reaction by TLC (Thin Layer Chromatography). Once the starting 4-isopropylphenol spot has been consumed or the product spot ceases to intensify, proceed with the work-up.
-
Issue 2: Formation of an "Abnormal" Dichloromethyl-Substituted Cyclohexadienone Byproduct
Question: Along with my desired product, I've isolated a non-aromatic, chlorine-containing compound. What is this and how can I avoid it?
Answer: You are likely observing the formation of a 4,4-disubstituted cyclohexadienone, which is considered an "abnormal" Reimer-Tiemann product. This side reaction was first noted by von Auwers.[11]
Causality & Solutions:
-
Mechanism: When the phenoxide attacks the dichlorocarbene, the resulting intermediate can undergo two pathways. The normal path leads to rearomatization and hydrolysis to the aldehyde.[2] The abnormal path involves the intermediate picking up a proton from the solvent, leading to the formation of a neutral dichloromethyl-substituted cyclohexadienone. This is more common with phenols that have alkyl substituents in the ortho or para positions.[11]
-
Action: This side reaction is mechanistically inherent to the Reimer-Tiemann reaction. Optimizing for the "normal" product involves ensuring the reaction conditions favor rearomatization. This can sometimes be influenced by the choice of solvent and base, but it is difficult to eliminate completely. Careful purification, typically via column chromatography, is the most effective way to separate this byproduct from the desired salicylaldehyde.
-
Reaction Mechanism and Side Product Formation
Caption: Reimer-Tiemann reaction pathway and common side reactions.
Troubleshooting the Duff Reaction
The Duff reaction formylates phenols using hexamethylenetetramine (HMTA) in an acidic medium, which hydrolyzes to provide the aldehyde.[4][12]
Issue 1: Very Low Conversion of 4-Isopropylphenol
Question: My reaction seems to stall, and I recover a large amount of unreacted starting material. How can I improve the conversion?
Answer: The Duff reaction is notoriously inefficient, and low conversion is a common complaint.[4][6] The electrophile is an iminium ion generated from HMTA, and its formation and reactivity can be sluggish.
Causality & Solutions:
-
Acid Catalyst: The choice and concentration of the acid are critical. Traditional methods use glycerol and boric acid or acetic acid, but these often give low yields.[6] More modern protocols have shown that stronger acids can significantly improve the reaction rate.
-
Action: A modified Duff reaction using anhydrous trifluoroacetic acid (TFA) as both the solvent and catalyst has been shown to give moderate to good yields.[7] This approach enhances the generation of the active electrophilic species.
-
-
Temperature and Reaction Time: The reaction often requires elevated temperatures (100-150°C) for an extended period to achieve reasonable conversion.
-
Action: Ensure the reaction is heated sufficiently and for an adequate amount of time (often several hours). Monitor the reaction progress via TLC. If using a lower-boiling acid like acetic acid, ensure the setup can handle the required reflux temperature.
-
-
Hydrolysis Step: The reaction initially forms a Schiff base (imine) intermediate which must be hydrolyzed to yield the final aldehyde. Incomplete hydrolysis will result in recovering this intermediate and lead to a low yield of the desired product.
-
Action: The work-up must involve a robust acidic hydrolysis step. This is typically achieved by pouring the reaction mixture into aqueous acid (e.g., 2M HCl) and heating or stirring for a period to ensure complete conversion of the imine to the aldehyde.[12]
-
Issue 2: Formation of Multiple Isomeric and Diformylated Products
Question: I see multiple product spots on my TLC plate, suggesting isomers or other byproducts. Why is this happening?
Answer: Although the para position is blocked in 4-isopropylphenol, side reactions can still occur.
Causality & Solutions:
-
Diformylation: While introducing one electron-withdrawing formyl group deactivates the ring, under forcing conditions a second formyl group can be introduced. This leads to the formation of 4-isopropyl-2,6-diformylphenol.[7]
-
Action: Careful control over reaction stoichiometry and time can minimize diformylation. Using a molar ratio of phenol to HMTA of approximately 1:1 to 1:1.5 is recommended. Stopping the reaction once the mono-formylated product is maximized (as determined by TLC) can prevent further reaction.[7]
-
-
Complex Intermediates: The mechanism involves multiple equilibria with HMTA, potentially leading to aminomethylation side products that do not fully convert to the aldehyde.[12]
-
Action: Ensuring a thorough acidic hydrolysis during work-up is key to resolving these intermediates into the desired product. Purification by column chromatography is almost always necessary to separate the mono-formylated product from diformylated byproducts and unreacted starting material.
-
Duff Reaction Mechanism
Caption: Simplified workflow of the Duff reaction mechanism.
Work-up and Purification Challenges
Question: My crude product is an oily solid that is difficult to purify by recrystallization. What is the best purification strategy?
Answer: This is a common problem, especially when the crude product contains unreacted 4-isopropylphenol, which can act as an impurity that lowers the melting point and inhibits crystallization.
Causality & Solutions:
-
Impurity Profile: The presence of starting material and isomeric or tarry byproducts disrupts the crystal lattice of the desired product.[13]
-
Action - Column Chromatography: The most reliable method for purifying this compound is flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 10-15% ethyl acetate) typically provides good separation of the non-polar starting material from the more polar aldehyde product.
-
-
Recrystallization Issues: If chromatography is not an option, a multi-step purification may be needed.
-
Action - Acid-Base Extraction: You can attempt to remove the unreacted phenolic starting material through a careful acid-base extraction. Dissolve the crude oil in a non-polar organic solvent (like diethyl ether or ethyl acetate). Wash with a weak base solution (e.g., saturated sodium bicarbonate). The desired salicylaldehyde is more acidic due to the ortho-aldehyde group and may be partially extracted, so this must be done carefully. The unreacted 4-isopropylphenol is less acidic and should remain in the organic layer. This is often not very efficient and chromatography is preferred.
-
Action - Bisulfite Adduct Formation: A classic technique for purifying aldehydes is to form the solid sodium bisulfite adduct.[9][14] The crude product is stirred vigorously with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct which can be filtered off, washed, and then hydrolyzed back to the pure aldehyde by treatment with aqueous base (e.g., NaHCO₃ or NaOH solution).[9] This is highly effective for removing non-aldehyde impurities.
-
Data Summary and Protocol Overview
| Feature | Reimer-Tiemann Reaction | Duff Reaction |
| Formylating Agent | Chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) |
| Reactive Species | Dichlorocarbene (:CCl₂) | Iminium Ion |
| Conditions | Strong Base (e.g., NaOH), 60-70°C | Acid (Acetic, TFA), 100-150°C |
| Pros | Well-established, direct formylation | Operationally simple, avoids chlorinated solvents |
| Cons | Harsh conditions, tar formation, "abnormal" byproducts, use of chloroform | Often low and variable yields, requires high temps, diformylation possible[4][6][7] |
| Common Side Products | Dichloromethyl cyclohexadienone, tarry polymers[11] | 4-isopropyl-2,6-diformylphenol, complex imine intermediates[7] |
Protocol 1: Reimer-Tiemann Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-isopropylphenol (1.0 eq.) in an aqueous solution of sodium hydroxide (4.0 eq., ~20% w/v).
-
Reaction: Heat the mixture to 65°C with vigorous stirring.
-
Addition: Add chloroform (1.5 eq.) dropwise via an addition funnel over 1 hour, maintaining the temperature between 65-70°C. The mixture will become thick and dark.
-
Heating: After the addition is complete, continue to stir at 70°C for an additional 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully acidify with dilute HCl until the pH is ~5.
-
Extraction: Extract the mixture with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Modified Duff Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 4-isopropylphenol (1.0 eq.) and hexamethylenetetramine (1.5 eq.).
-
Reaction: Add anhydrous trifluoroacetic acid (TFA) to act as the solvent and catalyst (approx. 5-10 mL per gram of phenol).
-
Heating: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture and pour it carefully into a beaker containing 2M aqueous HCl. Heat the aqueous mixture at 60°C for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Work-up: Cool the mixture and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. lookchem.com [lookchem.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4-Isopropylsalicylaldehyde Schiff Base Reactions
Welcome to the technical support center for improving the yield and purity of 4-Isopropylsalicylaldehyde Schiff base reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important condensation reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful and reproducible.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis of this compound Schiff bases.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in a Schiff base condensation is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The reaction is an equilibrium process, and to favor product formation, the equilibrium must be shifted to the right.[1][2][3]
Causality and Recommended Actions:
-
Water Removal: The formation of a Schiff base from an aldehyde and an amine generates water as a byproduct.[1] According to Le Châtelier's principle, the presence of this water can drive the equilibrium back towards the reactants, thus reducing your yield.
-
Actionable Protocol: Employ a method to remove water in situ.
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene, benzene), refluxing the reaction mixture with a Dean-Stark trap is highly effective at sequestering the water produced.
-
Dehydrating Agents: For reactions in other solvents, consider adding anhydrous drying agents like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[4][5] These should be activated before use.
-
-
-
Catalyst Efficiency: The reaction is typically catalyzed by either an acid or a base.[6][7] The choice and concentration of the catalyst are critical.
-
Acid Catalysis: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1][8]
-
Base Catalysis: In some cases, a base can facilitate the dehydration of the hemiaminal intermediate.[7]
-
Actionable Protocol: A few drops of a base like triethylamine (TEA) can be beneficial, particularly with less reactive amines.[11]
-
-
-
Reaction Temperature and Time: The rate of reaction is influenced by temperature. However, excessive heat can lead to side product formation or degradation of the product.[12]
-
Actionable Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Start at room temperature and gradually increase the temperature if the reaction is sluggish. Refluxing in a suitable solvent is a common practice.[13][14] Optimize the reaction time based on TLC analysis to avoid prolonged heating after the reaction has reached completion.[15]
-
-
Purity of Reactants and Solvents: Impurities in your starting materials or solvents can interfere with the reaction.
-
Actionable Protocol: Ensure this compound is pure and free from the corresponding carboxylic acid (4-isopropylsalicylic acid), which can form from oxidation. Use freshly distilled amines and anhydrous solvents.[10]
-
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The formation of side products can complicate purification and reduce the yield of the desired Schiff base. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Aldol-Type Condensation of the Aldehyde: Aldehydes with α-hydrogens can undergo self-condensation in the presence of a base. While this compound does not have α-hydrogens, impurities or other aldehydes in the reaction mixture might.
-
Mitigation: Ensure the purity of your this compound. If a mixed-aldehyde system is being used, carefully control the basicity of the reaction medium.
-
-
Formation of Aminals: In the presence of excess amine, the initially formed imine can react with another molecule of the amine to form an aminal.
-
Mitigation: Use a stoichiometric ratio of 1:1 for the aldehyde and amine. If one reactant must be in excess, it is often preferable to have a slight excess of the more volatile component for easier removal during work-up.[14]
-
-
Oxidation of the Aldehyde: Salicylaldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is run for extended periods at high temperatures in the presence of air.
-
Mitigation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.
-
Question 3: My purified product seems unstable and decomposes over time. How can I improve its stability and properly store it?
Schiff bases, particularly those derived from aliphatic aldehydes, can be prone to hydrolysis and other degradation pathways.[12]
Factors Affecting Stability and Recommended Storage:
-
Hydrolysis: The imine bond is susceptible to hydrolysis, reverting the Schiff base to the starting aldehyde and amine. This is often catalyzed by moisture and acidic conditions.[12]
-
Actionable Protocol: Ensure the final product is thoroughly dried and stored in a desiccator over a drying agent like silica gel or phosphorus pentoxide. Store in a tightly sealed container to protect from atmospheric moisture.[12]
-
-
Thermal Decomposition: Some Schiff bases can decompose at elevated temperatures.[12]
-
Actionable Protocol: Store the purified product at a low temperature, such as in a refrigerator or freezer, to minimize thermal degradation.[12]
-
-
Light Sensitivity: Aromatic Schiff bases can be light-sensitive.
-
Actionable Protocol: Store the product in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of this compound Schiff bases.
Question 1: What is the general mechanism for Schiff base formation?
The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration reaction.[16]
-
Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine.[1][16]
-
Dehydration: The hemiaminal is an unstable intermediate that readily eliminates a molecule of water to form the stable imine (Schiff base) with a carbon-nitrogen double bond.[1][16] This dehydration step is often the rate-determining step and is catalyzed by acid.[8]
Below is a diagram illustrating the acid-catalyzed mechanism:
Caption: Acid-catalyzed mechanism of Schiff base formation.
Question 2: How do I choose the right solvent for my reaction?
The choice of solvent can significantly impact the reaction rate and yield.[17][18] An ideal solvent should dissolve the reactants but not interfere with the reaction.
| Solvent Class | Examples | Suitability for Schiff Base Synthesis |
| Polar Protic | Ethanol, Methanol | Often good choices as they can dissolve both the aldehyde and many amines.[10] They can also participate in hydrogen bonding, which can influence the reaction rate. |
| Aprotic Non-Polar | Toluene, Benzene | Excellent when used with a Dean-Stark apparatus to remove water azeotropically.[11] |
| Aprotic Polar | Acetonitrile, THF, DMF | Can be effective, especially for reactants with poor solubility in alcohols.[11][19] |
| Solvent-Free | Grinding/Microwave | Green chemistry approaches that can lead to higher yields and shorter reaction times.[10][20] |
Expert Tip: Ethanol is a common starting point for many Schiff base syntheses due to its effectiveness and relatively low toxicity.[14][15] If solubility is an issue, a co-solvent system (e.g., DMF/Methanol) can be employed.[11]
Question 3: What is the best method for purifying my this compound Schiff base?
Purification is crucial to remove unreacted starting materials and any side products. The choice of method depends on the physical properties of your Schiff base.[21]
-
Recrystallization: This is the most common and often the most effective method for purifying solid Schiff bases.[12][21]
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot, suitable solvent (e.g., ethanol, methanol, or acetonitrile).[13]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is a good alternative.
-
Expert Tip: Use neutral alumina instead of silica gel if your Schiff base is sensitive to acid, as silica gel is acidic and can cause hydrolysis of the imine bond.[12]
-
-
Washing/Extraction: Unreacted starting materials can sometimes be removed by washing.
-
To Remove Unreacted Aldehyde: A wash with a saturated aqueous solution of sodium bisulfite can be effective, as it forms a water-soluble adduct with the aldehyde.[13][14]
-
To Remove Unreacted Amine: A wash with a dilute acid (e.g., 1M HCl) can protonate the amine, making it water-soluble. However, be cautious as this can also hydrolyze the Schiff base.
-
Below is a general workflow for troubleshooting low yield in Schiff base synthesis:
Caption: Troubleshooting workflow for low Schiff base yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aminer.org [aminer.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. inventi.in [inventi.in]
Technical Support Center: 4-Isopropylsalicylaldehyde and Its Derivatives
Welcome to the technical support center for 4-Isopropylsalicylaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation and storage. By understanding the underlying chemical principles, you can mitigate degradation, ensure the integrity of your results, and accelerate your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other salicylaldehyde derivatives, possesses two key functional groups that influence its stability: a phenolic hydroxyl group and an aromatic aldehyde group. The primary stability concerns are:
-
Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid (4-isopropylsalicylic acid). This process can be accelerated by exposure to air (oxygen), heat, light, and certain metal ions.[1][2][3]
-
Photodegradation: Aromatic aldehydes and phenols can be sensitive to light, particularly UV radiation.[4] This can lead to complex degradation pathways and the formation of colored impurities.
-
pH Sensitivity: The phenolic hydroxyl group makes the molecule susceptible to changes in pH. In basic conditions, the phenoxide ion is formed, which can be more susceptible to oxidation. In strongly acidic conditions, degradation can also be catalyzed.[5][6][7]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound can often be visually detected. Key indicators include:
-
Color Change: A fresh, pure sample is typically a colorless to pale yellow liquid. The development of a darker yellow, orange, or brown coloration is a common sign of degradation, likely due to the formation of oxidized or polymerized byproducts.
-
Precipitate Formation: The formation of a solid precipitate can indicate the presence of insoluble degradation products, such as the corresponding carboxylic acid or polymers.
-
Change in Odor: While subjective, a change from its characteristic odor may also suggest chemical transformation.
Q3: How should I properly store this compound?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.
-
Light: Protect from light by using an amber glass bottle or by storing it in a dark location.
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q4: Are derivatives of this compound, such as Schiff bases and chalcones, also prone to instability?
A4: Yes, the stability of derivatives is a critical consideration.
-
Schiff Bases: These are formed by the condensation of this compound with a primary amine. The resulting imine (C=N) bond is susceptible to hydrolysis, especially under acidic or basic conditions, which can revert the compound back to the starting aldehyde and amine.[8] However, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen can enhance stability.[9]
-
Chalcones: These are synthesized via a Claisen-Schmidt condensation with a ketone. The α,β-unsaturated ketone system in chalcones can be susceptible to degradation under various conditions, including changes in pH and exposure to light.[5][10] Their stability is highly dependent on the specific substituents on the aromatic rings.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound and its derivatives.
Issue 1: Low yield or incomplete reaction in a synthesis using this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify Purity: Before starting the reaction, check the purity of the aldehyde using techniques like GC-MS or NMR. Look for signs of oxidation (e.g., the corresponding carboxylic acid). 2. Use Fresh Reagent: If the aldehyde has been stored for an extended period or under suboptimal conditions, consider using a freshly opened bottle or purifying the existing stock (e.g., by distillation). 3. Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation during the experiment. |
| Reaction Conditions | 1. Optimize Temperature: Aldehydes can be sensitive to high temperatures. If the reaction requires heating, consider running it at the lowest effective temperature. 2. pH Control: If the reaction involves acidic or basic reagents, ensure that the pH is carefully controlled to avoid unwanted side reactions or degradation. |
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Aldehyde | 1. Identify the Byproduct: Use analytical techniques like LC-MS or GC-MS to identify the molecular weight of the byproduct. An increase of 16 amu often corresponds to oxidation to the carboxylic acid.[1] 2. Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen. |
| Side Reactions of the Aldehyde | 1. Cannizzaro Reaction: In the presence of a strong base and in the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[1] If using a strong base, consider alternative catalysts or reaction conditions. 2. Self-Condensation: Under certain conditions, aldehydes can undergo self-condensation reactions. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Steps |
| Presence of Polar Impurities | 1. Acid-Base Extraction: If oxidation to the carboxylic acid is suspected, an acid-base extraction can be used to remove the acidic impurity. 2. Chromatography: Use column chromatography to separate the desired product from polar impurities. |
| Formation of Tars or Polymers | 1. Minimize Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to the formation of polymeric materials. 2. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT can help to prevent polymerization. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[11][12][]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent to the initial concentration.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
3. Analysis:
-
Analyze all stressed samples and a control sample by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Use LC-MS to determine the molecular weights of the degradation products and propose their structures.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.[14]
1. Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol or Methanol as solvent
2. Procedure:
-
Dissolve this compound in a minimal amount of ethanol in a round-bottom flask.
-
In a separate flask, dissolve the primary amine in ethanol.
-
Add the amine solution dropwise to the aldehyde solution with stirring at room temperature.
-
A color change or the formation of a precipitate often indicates product formation.
-
Stir the reaction mixture for 2-4 hours.
-
The product can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
3. Characterization:
-
Confirm the structure of the Schiff base using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. INVESTIGATION OF THE MECHANISM OF THE OXIDATION OF PYRUVIC ACID, PHENOL, AND SALICYLALDEHYDE BY HYDROGEN PEROXIDE WITH THE HELP OF ISOTOPES (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of chalcones derived from 1-naphthylacetophenone and evaluation of their cytotoxic and apoptotic effects in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceinfo.com [scienceinfo.com]
- 12. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 4-Isopropylsalicylaldehyde Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing challenges in the synthesis of 4-Isopropylsalicylaldehyde metal complexes. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate experimental hurdles and optimize your reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My overall yield of the metal complex is consistently low. What are the most likely causes?
Low yield in metal complex formation is a multifaceted issue that can stem from either the synthesis of the this compound ligand itself or the subsequent complexation reaction. It is crucial to systematically investigate both stages.
For the ligand synthesis, common culprits include:
-
Inefficient Formylation: The introduction of the aldehyde group onto the phenol ring can be inefficient.[1]
-
Byproduct Formation: Competing side reactions can lead to the formation of undesired isomers or polymeric materials.[2]
-
Purification Losses: Significant amounts of the desired product may be lost during purification steps.
For the complexation step, primary concerns are:
-
Incomplete Reaction: The reaction between the ligand and the metal salt may not be proceeding to completion.
-
Ligand Purity: Impurities in the this compound can interfere with the complexation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, solvent, and stoichiometry are critical for high-yield complex formation.[3]
-
Complex Instability: The formed complex may be unstable under the reaction or workup conditions, leading to decomposition.
Q2: I suspect the issue lies with the synthesis of the this compound ligand. How can I improve its yield and purity?
The synthesis of salicylaldehyde derivatives, including this compound, is commonly achieved through ortho-formylation of the corresponding phenol. The Reimer-Tiemann and Duff reactions are two prevalent methods.[2][4]
Troubleshooting the Reimer-Tiemann Reaction: [5][6][7][8] This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6][7][8]
-
Issue: Low Yield and Formation of p-isomer.
-
Cause: The Reimer-Tiemann reaction can produce both ortho- and para-isomers.[2][6] The formation of the ortho-product is favored by intramolecular hydrogen bonding.[7][9]
-
Solution:
-
Optimize Base Concentration: A higher concentration of hydroxide can favor the formation of the phenoxide ion, which is more reactive towards ortho-substitution.
-
Control Temperature: The reaction is often exothermic.[8] Maintaining a consistent temperature, typically around 60-70 °C, can improve selectivity.
-
Phase-Transfer Catalyst: Since the reaction is biphasic, using a phase-transfer catalyst can enhance the reaction rate and yield.[5][8]
-
-
Troubleshooting the Duff Reaction: [1][10] The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1] It is known for its ortho-selectivity but can suffer from low yields.[1][10]
-
Issue: Low Yield.
-
Cause: The reaction mechanism involves multiple steps, and incomplete reaction is common.[1]
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration, often several hours, at temperatures typically between 85-120°C.[11]
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., acetic acid, trifluoroacetic acid) can significantly impact the yield.[11] Experiment with different acids and concentrations.
-
Copper-Mediation: The addition of copper species has been shown to improve the yield and ortho-selectivity of the Duff reaction.[4]
-
-
Purification of this compound:
-
Recommendation: Steam distillation is an effective method to separate the volatile salicylaldehyde from non-volatile byproducts and unreacted phenol.[2] Alternatively, forming a sodium bisulfite adduct can selectively precipitate the aldehyde, which can then be regenerated.[2]
Q3: My this compound ligand appears pure, but the metal complex yield is still low. How do I optimize the complexation reaction?
Optimizing the conditions for metal complex formation is a critical step that requires careful consideration of several parameters.[12][]
| Parameter | Troubleshooting Steps & Considerations |
| Stoichiometry | Issue: Incorrect ligand-to-metal ratio. Solution: While a 2:1 ligand-to-metal molar ratio is common for bidentate ligands like salicylaldehydes, this is not always optimal. Perform small-scale experiments varying the molar ratio (e.g., 1.5:1, 2:1, 2.5:1) to determine the ideal stoichiometry for your specific metal ion. |
| pH | Issue: Incorrect pH can prevent deprotonation of the phenolic hydroxyl group or cause metal hydroxide precipitation. Solution: The formation of the metal-ligand bond often requires the deprotonation of the phenolic hydroxyl group.[14] This is typically achieved by adding a base (e.g., NaOH, KOH, triethylamine). The optimal pH will depend on the pKa of the ligand and the hydrolysis constant of the metal ion. Monitor the pH of the reaction mixture and adjust it incrementally. A pH range of 6-8 is often a good starting point for salicylaldehyde complexes.[14] |
| Solvent | Issue: Poor solubility of reactants or the product. Solution: The choice of solvent is crucial for ensuring that both the ligand and the metal salt are soluble. Common solvents for this type of reaction include ethanol, methanol, and THF.[15][16][17] In some cases, a mixture of solvents may be necessary. If the complex precipitates from the reaction mixture, this can drive the reaction to completion. |
| Temperature | Issue: Reaction may be too slow at room temperature or the complex may decompose at elevated temperatures. Solution: Many complexation reactions proceed readily at room temperature. However, if the reaction is slow, gentle heating under reflux may be required.[16][18] It is important to monitor for any color changes that might indicate decomposition of the complex at higher temperatures. |
| Reaction Time | Issue: Insufficient time for the reaction to reach equilibrium. Solution: Monitor the progress of the reaction by a suitable technique (e.g., TLC, UV-Vis spectroscopy). Allow the reaction to proceed until no further change is observed. Reaction times can vary from a few minutes to several hours.[15] |
Q4: How can I confirm the formation of the desired metal complex and assess its purity?
Proper characterization is essential to confirm the successful synthesis and purity of your this compound metal complex.
Key Characterization Techniques:
-
Infrared (IR) Spectroscopy:
-
Look for the disappearance of the broad O-H stretching band of the free ligand (typically around 3200-3400 cm⁻¹).[15]
-
Observe a shift in the C=O stretching frequency of the aldehyde group (around 1650-1680 cm⁻¹) to a lower wavenumber upon coordination to the metal ion.[14]
-
The C-O stretching vibration of the phenolic group should shift to a higher wavenumber upon coordination.[14]
-
-
¹H NMR Spectroscopy:
-
The disappearance of the phenolic -OH proton signal confirms deprotonation and coordination.[14]
-
Shifts in the chemical shifts of the aromatic and aldehyde protons upon complexation can also be observed.
-
-
UV-Vis Spectroscopy:
-
The formation of the complex will likely result in a shift in the absorption bands compared to the free ligand. The spectra of the complex in the solid state and in solution should be similar to confirm that it does not dissociate.[14]
-
-
Elemental Analysis:
-
Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the expected complex to confirm its stoichiometry.
-
-
Molar Conductance:
-
Measurement of the molar conductance in a suitable solvent can help determine the electrolytic nature of the complex.[16]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Duff Reaction
-
In a round-bottom flask, combine 4-isopropylphenol, hexamethylenetetramine (HMTA), and a suitable solvent such as glacial acetic acid.
-
Heat the mixture under reflux with stirring for 4-6 hours.
-
Cool the reaction mixture and hydrolyze by adding an aqueous acid solution (e.g., HCl).
-
Heat the mixture again for a short period to complete the hydrolysis of the intermediate.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by steam distillation.
Protocol 2: General Procedure for Metal Complex Formation
-
Dissolve this compound (2 equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (e.g., metal(II) chloride or acetate) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture to the optimal range (typically 6-8) by the dropwise addition of a base (e.g., 1M NaOH or triethylamine).
-
Stir the reaction mixture at room temperature or under reflux for the optimized reaction time.
-
Monitor the formation of a precipitate. If a solid forms, collect it by filtration.
-
Wash the collected solid with the solvent used for the reaction and then with a non-polar solvent like hexane to remove any unreacted ligand.
-
Dry the resulting metal complex in a desiccator or under vacuum.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing low yield issues.
Diagram 2: Metal Complex Formation Pathway
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. recentscientific.com [recentscientific.com]
- 16. primescholars.com [primescholars.com]
- 17. chemistryjournal.net [chemistryjournal.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 4-Isopropylsalicylaldehyde
Welcome to the dedicated technical support center for 4-Isopropylsalicylaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aromatic aldehyde in their workflows. Given its chemical structure, this compound is susceptible to oxidation, which can compromise experimental integrity, reduce yields, and introduce impurities. This resource provides in-depth, field-proven insights into the causes of its degradation and offers robust, actionable strategies for prevention and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is this compound, and why is it prone to oxidation? A1: this compound is an organic compound featuring a benzene ring substituted with aldehyde (-CHO), hydroxyl (-OH), and isopropyl (-CH(CH₃)₂) groups. Its instability stems primarily from the aldehyde group, which is highly susceptible to oxidation, converting into a carboxylic acid (4-Isopropylsalicylic acid).[1][2] This process is an autoxidation reaction, a free-radical chain process initiated by molecular oxygen, and can be accelerated by factors like light, heat, and trace metal ions.[3][4]
Q2: What are the immediate visual signs of this compound degradation? A2: The most common visual indicator of degradation is a distinct color change. Pure this compound is typically a colorless to pale yellow liquid. Upon oxidation, it will progressively turn darker yellow and eventually brown.[2] The formation of precipitates may also occur, indicating polymerization or the formation of insoluble byproducts.
Q3: How should I properly store this compound to ensure its long-term stability? A3: Proper storage is the single most critical factor in preventing oxidation. The compound should be stored at low temperatures (2-8°C for short-term, -20°C for long-term) in a tightly sealed, amber glass container to protect it from light.[5][6][7] The headspace of the container should be purged with an inert gas like argon or nitrogen to displace oxygen.[7]
Q4: Can I use an antioxidant with this compound? A4: Yes, adding a radical-scavenging antioxidant is a highly effective strategy. A small amount of Butylated hydroxytoluene (BHT) can be added to the bulk material or reaction mixture to inhibit the free-radical chain reaction of autoxidation.[5][8]
Q5: My experiment with this compound failed. How do I know if oxidation was the cause? A5: Beyond visual cues, analytical techniques are definitive. The most common method is High-Performance Liquid Chromatography (HPLC), which can separate the starting aldehyde from its more polar carboxylic acid byproduct.[9] The appearance of a new, earlier-eluting peak corresponding to 4-Isopropylsalicylic acid is a clear sign of oxidation. Other techniques like GC-MS and NMR spectroscopy can also be used for confirmation.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered when working with this compound.
| Symptom Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| Reagent Discoloration (Yellow/Brown) | Autoxidation: The aldehyde is oxidizing to the corresponding carboxylic acid and potentially forming polymeric byproducts due to exposure to air and/or light. | Action: Discard the discolored reagent. Procure fresh material and implement a strict storage protocol (See Protocol 1).Explanation: The color change indicates significant degradation. Using this material will introduce impurities and result in low yields of the desired product. |
| Low or No Product Yield | Degradation of Starting Material: The this compound may have oxidized either during storage or during the reaction setup. | Action: 1. Verify the purity of the starting material via HPLC or NMR before starting the reaction. 2. Degas all solvents and reagents thoroughly. 3. Run the reaction under a strict inert atmosphere (argon or nitrogen).[2] 4. Prepare solutions of the aldehyde immediately before use. |
| Inconsistent Experimental Results / Poor Reproducibility | Variable Purity of Aldehyde: The extent of oxidation may differ between aliquots or bottles of the reagent used for different experimental runs. | Action: 1. Purchase smaller quantities of the aldehyde to ensure the material is consumed before significant degradation can occur. 2. If using a large bottle, aliquot the material into smaller, single-use vials under an inert atmosphere. 3. Always run a purity check on the starting material before each new set of experiments. |
| Appearance of Unexpected Byproducts | Side Reactions from Oxidized Impurities: The 4-Isopropylsalicylic acid impurity can participate in or catalyze unintended side reactions. | Action: 1. Purify the starting material if it shows signs of minor oxidation. 2. Consider adding a compatible antioxidant like BHT to the reaction mixture to prevent in-situ oxidation. 3. Minimize reaction time and temperature where feasible to reduce the window for degradation.[2] |
Section 3: Key Mechanisms & Visualized Workflows
Understanding the "why" behind these protocols is crucial for their effective implementation.
Mechanism: The Autoxidation of Aldehydes
Aldehyde autoxidation is a classic free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.[3][10]
-
Initiation: An initiator (like a trace metal ion or UV light) abstracts the weakly-bound aldehydic hydrogen, forming an acyl radical.
-
Propagation: The acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical. This highly reactive radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus continuing the chain.
-
Termination: The reaction stops when two radicals combine to form a non-radical species.
The diagram below illustrates this detrimental pathway.
Caption: Free-radical chain reaction leading to oxidation.
Troubleshooting Workflow
When encountering issues, a logical diagnostic process is essential. Use the following decision tree to identify and resolve the root cause of oxidation-related problems.
Caption: A step-by-step guide to diagnosing oxidation issues.
Section 4: Experimental Protocols
Follow these validated procedures to minimize oxidation and ensure experimental success.
Protocol 1: Recommended Storage and Handling Procedure
-
Upon Receipt: Immediately place the sealed container in a freezer at -20°C for long-term storage or a refrigerator at 2-8°C for short-term use (less than one month).[7]
-
Preparation for Use: Before opening, remove the container from cold storage and place it in a desiccator. Allow it to fully equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing inside the cold container upon opening.
-
Inert Atmosphere Dispensing: Transfer the required amount of the aldehyde in a glovebox or under a positive pressure of inert gas (argon or nitrogen) using a Schlenk line.
-
Resealing: Before returning the main container to storage, flush the headspace with inert gas for 30-60 seconds, then securely seal the cap. Parafilm can be wrapped around the cap for an extra barrier.
-
Solution Preparation: Always use freshly degassed solvents to prepare solutions of this compound. Prepare these solutions immediately prior to their use in a reaction.
Protocol 2: Quenching a Reaction and Stabilizing Residual Aldehyde
In many reactions, it is beneficial to quench the process in a way that protects any unreacted aldehyde from post-reaction oxidation. This is effectively achieved by forming a water-soluble bisulfite adduct.[2]
-
Reaction Cooldown: Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Bisulfite Addition: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) to the reaction mixture.
-
Adduct Formation: Stir the biphasic mixture vigorously for 20-30 minutes. The this compound will react with the bisulfite to form a stable, water-soluble adduct.
-
Extraction: Transfer the mixture to a separatory funnel. The desired product (assuming it is not an aldehyde and is soluble in an organic solvent) can be extracted with an appropriate solvent (e.g., ethyl acetate). The aqueous layer, now containing the stabilized aldehyde adduct, can be separated.
Protocol 3: Routine Purity Check by HPLC
This generic method can be adapted to most standard HPLC systems to quickly assess the purity of this compound.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your this compound in HPLC-grade acetonitrile.
-
Instrumentation & Columns:
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection Wavelength: ~254 nm.
-
-
Mobile Phase (Isocratic):
-
A typical starting point is a 60:40 mixture of Acetonitrile:Water (containing 0.1% Trifluoroacetic Acid or Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Expected Result (Pure Sample): A single major peak corresponding to this compound.
-
Indication of Oxidation: The appearance of a second, more polar peak with a shorter retention time. This peak corresponds to the 4-Isopropylsalicylic acid degradation product.[9]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. wcu.edu [wcu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Isopropylsalicylaldehyde
Welcome to the technical support center for the purification of 4-Isopropylsalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the recrystallization process. As Senior Application Scientists, we provide not just procedural steps, but the underlying principles to empower you to optimize your purification outcomes.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific, common problems encountered during the recrystallization of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the cause and a step-by-step solution.
Question 1: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1][2] This phenomenon is particularly common when the melting point of the crude solid is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point of your target compound.[3][4] The resulting oil is often an excellent solvent for impurities, and if it solidifies, it typically forms an impure, non-crystalline glass, defeating the purpose of recrystallization.[2][3][5]
Causality and Remediation Strategy:
-
Re-dissolve the Oil: Return the flask to the heat source and add a small amount of additional hot solvent until the oil completely dissolves back into the solution.[3] The initial issue may have been that the solution was too concentrated, causing the compound to come out of solution at a temperature above its depressed melting point.
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[4] Once the solution is clear, remove it from the heat and allow it to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can facilitate slow cooling. This provides the necessary time for molecules to orient themselves into an ordered crystal lattice.
-
Consider a Different Solvent or Solvent System: If oiling out persists, the chosen solvent may be unsuitable. This compound's phenolic and aldehyde groups suggest that moderately polar solvents should be effective. However, if the boiling point of your solvent is too high, you may need to switch to a lower-boiling solvent or employ a mixed-solvent system.
-
Mixed-Solvent Approach: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
Question 2: I have a very low yield of crystals after filtration. What are the likely causes and how can I improve my recovery?
Answer:
A low yield is one of the most common frustrations in recrystallization. The primary culprits are typically using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete precipitation of the dissolved solid.[3][7]
Causality and Remediation Strategy:
-
Problem: Excessive Solvent Use: The most frequent cause of low yield is dissolving the compound in too much hot solvent.[7] Since some amount of your product will always remain dissolved in the cold solvent (the "mother liquor"), using a large excess of solvent means a significant portion of your product will not crystallize and will be lost during filtration.[3]
-
Solution: Before discarding the mother liquor, test for remaining product by taking a small sample and evaporating the solvent. If a significant solid residue remains, you can recover more product.[3] Concentrate the mother liquor by boiling off a portion of the solvent and then attempt a second crystallization. This is known as a "second crop" of crystals.[3] In future experiments, be meticulous about adding just enough hot solvent to dissolve the solid.[8]
-
-
Problem: Premature Crystallization: If your crude sample contains insoluble impurities that must be removed via hot gravity filtration, the desired compound can crystallize prematurely in the funnel.[5]
-
Solution: To prevent this, use a stemless or short-stemmed funnel and pre-heat it by passing hot solvent through it before filtering your solution.[5] Keep the solution at or near its boiling point during the filtration process. If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
-
Problem: Incomplete Crystallization: It is crucial to cool the solution sufficiently to maximize the recovery of the product.
Question 3: My solution is clear and cool, but no crystals have formed. How can I induce crystallization?
Answer:
The failure of crystals to form from a cooled, saturated solution indicates that the solution is "supersaturated." This state is common when the solution is very clean and lacks a nucleation point for crystal growth to begin.[7]
Causality and Remediation Strategy:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][7] The microscopic imperfections on the glass surface created by scratching provide nucleation sites for crystals to begin forming.
-
Seeding: If you have a small, pure crystal of this compound from a previous batch, add it to the supersaturated solution. This "seed crystal" provides a template onto which other molecules can deposit, initiating crystallization.[11]
-
Reduce the Volume of Solvent: It is possible that slightly too much solvent was added, and the solution is not truly saturated at the cooler temperature. Gently heat the solution to boil off a small portion of the solvent to increase the concentration, and then attempt to cool it again.[3]
-
Flash Cooling (Use with Caution): In some stubborn cases, cooling the solution in a dry ice/acetone bath can induce crystallization. However, this should be a last resort as rapid cooling can lead to the formation of smaller, less pure crystals.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the ideal solvent for recrystallizing this compound?
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[8] The ideal solvent should exhibit the following properties:
-
High solubility at high temperatures and low solubility at low temperatures: The compound should dissolve readily in the boiling solvent but be sparingly soluble or insoluble in the same solvent when cold.[8][12] This temperature-dependent solubility differential is the basis of the purification.
-
Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of this compound to prevent oiling out.
-
Inertness: The solvent must not react chemically with the compound.[12][13]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by evaporation after filtration.[12][13]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[12][14]
Given the structure of this compound (a phenol and an aldehyde), solvents like ethanol, isopropanol, toluene, or mixed systems such as ethanol/water or hexanes/ethyl acetate are good starting points for screening.
Solvent Selection Workflow
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Q2: What is the impact of the cooling rate on crystal purity and size?
The rate of cooling has a profound effect on the outcome of recrystallization.
-
Slow Cooling: Allowing the solution to cool slowly and without disturbance is paramount for obtaining large, high-purity crystals.[8][9] A slow decrease in temperature allows the molecules of the desired compound to selectively deposit onto the growing crystal lattice in an ordered fashion. This methodical process tends to exclude impurity molecules, which remain in the solution.
-
Rapid Cooling: Conversely, cooling the solution too quickly (e.g., by immediately placing the hot flask in an ice bath) forces the solid to precipitate out of solution rapidly.[9] This rapid precipitation does not allow for selectivity, trapping impurities within the hastily formed crystal lattice.[10] This often results in a fine powder or smaller, less pure crystals.
Q3: How do I remove colored impurities from my crude product?
Colored impurities can often be effectively removed by using activated charcoal (decolorizing carbon).[5] These impurities are typically large, polar molecules with extensive conjugation, which adsorb strongly to the high surface area of the activated charcoal.
Protocol for Using Activated Charcoal:
-
Dissolve your crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Using too much charcoal can adsorb your desired product, reducing the yield.[3]
-
Re-heat the solution to boiling for a few minutes to ensure maximum adsorption of the impurities onto the charcoal.
-
Perform a hot gravity filtration to remove the activated charcoal.
-
Allow the now colorless or much paler filtrate to cool slowly to form purified crystals.
Q4: How can I confirm the purity of my recrystallized this compound?
Assessing the purity of the final product is a crucial final step.
-
Melting Point Analysis: This is one of the most reliable and accessible methods. A pure crystalline solid will have a sharp, narrow melting point range (typically <1-2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and the range to broaden.[9] Compare your experimental melting point to the literature value for this compound.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification should result in a single, well-defined spot for the recrystallized product, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can be employed. The resulting spectra should be clean and match the expected pattern for pure this compound.
General Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid by recrystallization.
Data Summary Table
| Property | Value | Source |
| Compound Name | This compound | [15][16][] |
| Synonyms | 2-Hydroxy-4-isopropylbenzaldehyde | [] |
| CAS Number | 536-32-3 | [15][] |
| Molecular Formula | C₁₀H₁₂O₂ | [15][16][] |
| Molecular Weight | 164.20 g/mol | [16][] |
| Boiling Point | 265.45 °C at 760 mmHg | [15][] |
| Density | 1.098 g/cm³ | [15] |
Common Organic Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; high boiling point can be an issue. |
| Ethanol | 78 | High | Excellent, versatile solvent; often used in combination with water. |
| Isopropanol | 82 | Medium-High | Good general-purpose solvent.[18] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Acetone | 56 | Medium | Very effective solvent, but low boiling point means it evaporates quickly. |
| Toluene | 111 | Low | Good for less polar, aromatic compounds; can crystallize well.[19] |
| Hexanes/Heptane | 69 / 98 | Very Low | Typically used as the "poor" solvent in a mixed-solvent system. |
References
- 1. brainly.com [brainly.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. mt.com [mt.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. This compound | CAS#:536-32-3 | Chemsrc [chemsrc.com]
- 16. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. Reagents & Solvents [chem.rochester.edu]
Overcoming solubility problems with 4-Isopropylsalicylaldehyde complexes
<
Welcome to the technical support center for 4-Isopropylsalicylaldehyde-based metal complexes. This guide is designed for researchers, medicinal chemists, and material scientists encountering solubility challenges during the synthesis, purification, and application of these versatile compounds. Here, we address common problems with in-depth explanations and provide validated protocols to help you achieve consistent, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common initial hurdles researchers face.
Question 1: My newly synthesized this compound complex won't dissolve in my desired solvent (e.g., ethanol, methanol). What are the first steps I should take?
Answer: This is a very common issue, often stemming from the highly crystalline and planar nature of many Schiff base complexes. Before making drastic changes, try these simple, minimally invasive techniques:
-
Gentle Heating & Sonication: Many complexes that are sparingly soluble at room temperature will dissolve upon gentle heating (e.g., 40-60°C). Use a water bath for even heating. Sonication can also be highly effective at breaking up small aggregates and promoting solvation.
-
Solvent Polarity Check: While the this compound ligand itself is soluble in many organic solvents[1], its coordination to a metal center drastically changes its physical properties. If you are using a very nonpolar solvent (like hexane) or a very polar protic solvent (like methanol), the complex may be insoluble. A good starting point is to test solubility in a broader range of solvents. Schiff base metal complexes often show good solubility in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3]
-
Check for Purity: Impurities or unreacted starting materials can sometimes hinder dissolution. Ensure your complex is properly washed and dried. A quick check of the melting point or a simple TLC run can sometimes reveal purity issues.
Question 2: My complex dissolves initially in a solvent like DMSO but then crashes out when I dilute it into an aqueous buffer for a biological assay. Why does this happen and how can I prevent it?
Answer: This is a classic problem of solvent miscibility and compound solubility limits. DMSO is an excellent organic solvent, but your complex is likely poorly soluble in water. When you dilute the DMSO stock into an aqueous buffer, you are creating a mixed-solvent system where the overall polarity is too high for your complex to remain in solution.
Solutions:
-
Co-solvents & Surfactants: You can improve aqueous compatibility by including a small percentage of a biocompatible surfactant in your final buffer. For example, diluting a DMSO stock solution into a buffer containing 0.1% Tween-80 or 0.05% Pluronic F-127 can help maintain solubility.[2]
-
Final Organic Solvent Concentration: Critically, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, typically ≤ 0.5%, to avoid artifacts in biological assays.[2]
-
pH Adjustment: The phenolic hydroxyl group of the salicylaldehyde moiety has a pKa around 2.97.[4] Adjusting the pH of the aqueous buffer can sometimes increase solubility by ionizing any remaining acidic or basic functional groups on the complex.[2][5] However, be cautious, as extreme pH values can cause the complex to hydrolyze or decompose.[2]
Question 3: I'm trying to perform a reaction, and my complex precipitates from the hot reaction mixture as it forms. How can I keep it in solution?
Answer: In-situ precipitation suggests that the product complex is less soluble in the reaction solvent than your starting materials.
Strategies:
-
Switch to a Higher Boiling Point Solvent: If you are using a solvent like ethanol (b.p. 78°C), switching to a higher-boiling point solvent like toluene (b.p. 111°C) or DMF (b.p. 153°C) can often keep the complex in solution, allowing the reaction to proceed to completion.[6][7]
-
Use a "Ligand Complex" Approach: In some cases, the complex can be solubilized by forming a temporary, more soluble intermediate. This involves using an auxiliary ligand that can be later displaced or removed.[8]
-
Change the Synthesis Method: A standard synthesis often involves refluxing the ligand and metal salt in a solvent like ethanol. If this leads to precipitation, consider a different approach, such as a slower addition of reactants at a controlled temperature to manage supersaturation.
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides systematic approaches and detailed workflows for overcoming persistent solubility issues.
Guide 1: Systematic Approach to Solvent Selection
When a complex shows poor solubility, a systematic screening of solvents is the most logical path forward. The principle of "like dissolves like" is a good starting point, but the coordination of the metal adds complexity.
Workflow for Solvent Screening:
Caption: Systematic solvent screening workflow.
Data Summary: Common Solvents for Salicylaldehyde-type Complexes
| Solvent Class | Example Solvents | Polarity Index | Typical Solubility Behavior | Reference |
| Polar Aprotic | DMSO, DMF | High (7.2, 6.4) | Often the best choice for dissolving a wide range of Schiff base complexes. | [2][3][9] |
| Polar Protic | Ethanol, Methanol | Medium (5.2, 6.6) | Common for synthesis, but solubility of the final complex can be limited.[10] | [7][10] |
| Chlorinated | Dichloromethane (DCM) | Medium (3.4) | Good for less polar complexes; often used in chromatography. | [6] |
| Ethers | Tetrahydrofuran (THF) | Medium (4.2) | Moderate solubility, useful for some organometallic reactions. | [7] |
| Aromatic | Toluene | Low (2.4) | Can be effective for complexes with significant nonpolar character. | [6] |
Polarity Index values are relative; higher numbers indicate higher polarity.
Guide 2: Improving Solubility through Recrystallization
Sometimes, low solubility is a result of poor crystal quality or amorphous material. Recrystallization not only purifies the complex but can also produce a more ordered crystalline form with potentially different (and improved) solubility characteristics.
Protocol: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This is one of the most effective methods for purifying metal complexes.[11][12]
-
Step 1: Select a Solvent System.
-
Find a "good" solvent in which your complex is highly soluble (e.g., DMSO, DMF, or DCM).
-
Find a miscible "anti-solvent" in which your complex is completely insoluble (e.g., pentane, diethyl ether, or water).[11] A common pairing is DCM (solvent) and pentane (anti-solvent).
-
-
Step 2: Dissolution.
-
In a small flask or vial, dissolve your crude complex in the minimum amount of the "good" solvent with gentle warming to create a saturated or near-saturated solution.
-
-
Step 3: Hot Filtration (if necessary).
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them.[13] This step is crucial to avoid having impurities crash out with your product.
-
-
Step 4: Induce Crystallization.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once cool, begin adding the "anti-solvent" dropwise with gentle swirling. You will see the solution become cloudy at the point of addition. Continue adding until the entire solution is faintly but persistently cloudy.
-
If too much anti-solvent is added and the product "oils out" or precipitates as a powder, add a few drops of the "good" solvent to redissolve it and try again.[13]
-
-
Step 5: Crystal Growth.
-
Loosely cap the flask and set it aside, undisturbed, in a location free from vibrations. For best results, you can place the vial inside a larger beaker containing the anti-solvent (vapor diffusion method), which allows for very slow crystal growth.[11]
-
Allow crystals to form over several hours to days. Slow cooling (e.g., in a refrigerator) can further improve the yield.
-
-
Step 6: Isolation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Caption: Recrystallization workflow using a solvent/anti-solvent system.
Guide 3: Chemical Modification to Enhance Solubility
If physical methods fail, the inherent structure of the ligand may need to be modified. The major challenge for many Schiff base complexes is their limited aqueous solubility, which restricts their biological and catalytic applications.[14][15]
Strategy: Incorporate Solubilizing Groups
Incorporating polar or ionizable functional groups onto the salicylaldehyde or amine backbone is a proven strategy to dramatically improve water solubility.[14]
-
Anionic Groups: Adding sulfonate (-SO₃⁻) or carboxylate (-COO⁻) groups creates charged species that are significantly more water-soluble.[14]
-
Polar Non-ionic Groups: Incorporating hydroxyl (-OH) or methoxy (-OCH₃) groups can increase polarity and hydrogen bonding capability, improving solubility in both water and polar organic solvents.[14]
-
Cationic Groups: Adding ammonium or imidazolium groups can also enhance aqueous solubility.[14]
This approach requires synthetic modification of the starting materials before complexation but is the most robust solution for applications requiring high aqueous solubility.
References
- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. questjournals.org [questjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04310C [pubs.rsc.org]
- 15. Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of 4-Isopropylsalicylaldehyde and Its Derivatives
Welcome to the Technical Support Center dedicated to the characterization of 4-Isopropylsalicylaldehyde and its diverse range of products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis and characterization of these valuable compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the characterization of this compound and its derivatives, such as Schiff bases and metal complexes.
FAQ 1: Spectroscopic Analysis
Question: I've synthesized a Schiff base from this compound and an aniline derivative. My ¹H NMR spectrum shows a complex aromatic region, and I'm unsure how to assign the peaks corresponding to the aldehyde and aniline moieties.
Answer:
Peak assignment in the aromatic region of Schiff bases derived from this compound can indeed be challenging due to overlapping signals. Here’s a systematic approach to deconvolution:
-
Reference Spectra: Always start by comparing your spectrum with the known spectra of your starting materials: this compound and the specific aniline derivative you used. The characteristic signals of the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the aldehyde proton (a singlet typically downfield) in the starting aldehyde should be your initial landmarks.
-
Azomethine Proton: The formation of the Schiff base is confirmed by the appearance of the azomethine proton (-CH=N-) signal, which is a singlet typically found in the range of 8-9 ppm.[1][2] The disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting material is another key indicator.
-
COSY & HSQC/HMBC: Two-dimensional (2D) NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton couplings, helping you trace the connectivity within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) will show longer-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and linking the different fragments of your molecule.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes induce differential shifts in proton resonances, helping to resolve overlapping signals.
Troubleshooting Tip: If you suspect the presence of unreacted starting materials, look for the characteristic aldehyde proton of this compound and the amine protons of your aniline derivative. Their integration values relative to the product can give you an estimate of the reaction's conversion.
Question: My mass spectrometry data for a this compound-based metal complex shows a complex isotopic pattern that is difficult to interpret. How can I confirm the structure?
Answer:
Isotopic patterns in mass spectrometry are a powerful tool for confirming the elemental composition of your complex, especially when dealing with metals that have multiple stable isotopes (e.g., Copper, Zinc).
-
Isotope Pattern Simulation: The first step is to use a software tool to simulate the expected isotopic pattern for your proposed structure. This simulation should account for the natural abundance of all isotopes of each element in your molecule (C, H, N, O, and the metal). Compare this simulated pattern with your experimental data. A good match in terms of m/z values and relative intensities is strong evidence for your proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to four or five decimal places.[3][4] This allows you to determine the elemental formula of your ion with high confidence, as very few combinations of atoms will have the exact same mass.
-
Fragmentation Analysis (MS/MS): Subjecting your parent ion to fragmentation (MS/MS or MSⁿ) can provide valuable structural information.[5] Look for characteristic losses, such as the loss of ligands or counter-ions. The fragmentation pattern can help you piece together the structure of your complex. For example, in a Schiff base metal complex, you might observe the loss of the entire Schiff base ligand or fragmentation within the ligand itself.
Troubleshooting Tip: Ensure your mass spectrometer is properly calibrated. If you are observing unexpected adducts (e.g., with sodium or potassium), try to minimize sources of these ions in your sample preparation and mobile phase.
FAQ 2: Purity Assessment & Impurity Identification
Question: I am analyzing my this compound product using HPLC and observe a small, persistent impurity peak. How can I identify and potentially eliminate it?
Answer:
Identifying and controlling impurities is a critical aspect of chemical synthesis and drug development.[6][7]
-
Impurity Identification:
-
LC-MS: The most powerful technique for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The retention time from the HPLC will confirm you are looking at the correct peak, and the mass spectrometer will provide the molecular weight of the impurity.[6] High-resolution MS can give you the elemental formula.
-
Forced Degradation Studies: To understand the potential degradation pathways of your product, you can perform forced degradation studies.[8][9][10][11] This involves subjecting your sample to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. By comparing the degradation products with your observed impurity, you may be able to identify its origin. Common degradation pathways for aldehydes include oxidation to the corresponding carboxylic acid.
-
-
Potential Impurities from Synthesis: Consider the synthetic route used to prepare the this compound. Common impurities could include:
-
Elimination Strategies:
-
Chromatography Optimization: If the impurity is an isomer or has similar polarity to your main product, you may need to optimize your chromatographic method. This could involve changing the stationary phase, mobile phase composition, or gradient profile.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.
-
Reaction Optimization: Once the impurity is identified, you may be able to modify your reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize its formation.
-
Visualizing the Characterization Workflow
Caption: A typical workflow for the characterization and purification of this compound products.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments in the characterization of this compound and its derivatives.
Protocol 1: NMR Analysis of a this compound Schiff Base
Objective: To confirm the structure of a synthesized Schiff base of this compound.
Materials:
-
Synthesized Schiff base
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Schiff base in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and integrations of the following regions:
-
Aromatic region (6.5-8.5 ppm): Expect complex multiplets.
-
Azomethine proton (-CH=N-) (8-9 ppm): Look for a singlet.
-
Isopropyl group: A septet for the CH proton (around 3-4 ppm) and a doublet for the two CH₃ groups (around 1.2 ppm).
-
Phenolic -OH: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the key carbon signals:
-
Azomethine carbon (-CH=N-): Typically in the range of 160-170 ppm.
-
Aromatic carbons: In the range of 110-160 ppm.
-
Isopropyl carbons: The CH carbon around 34 ppm and the CH₃ carbons around 24 ppm.
-
-
-
2D NMR (if necessary):
-
If the ¹H and ¹³C spectra are ambiguous, perform COSY, HSQC, and HMBC experiments to establish connectivity.
-
Data Interpretation: Correlate the observed chemical shifts, integrations, and coupling constants with the expected structure of the Schiff base. The presence of the azomethine proton and carbon signals, along with the disappearance of the aldehyde signals, confirms the formation of the product.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound product and identify any impurities.
Materials:
-
This compound product
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set the UV detector to a wavelength where your compound has strong absorbance (e.g., determined from a UV-Vis spectrum).
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of your product as the percentage of the area of the main peak relative to the total area of all peaks.
-
Note the retention times and peak areas of any impurities. For further identification, this method can be coupled with a mass spectrometer (LC-MS).
-
Troubleshooting Flowchart for HPLC Analysis
Caption: Troubleshooting guide for common HPLC issues.
Part 3: Data Presentation
Table 1: Representative Spectroscopic Data for this compound
| Technique | Parameter | Observed Value |
| ¹H NMR (CDCl₃) | Aldehyde Proton (s) | ~9.8 ppm |
| Phenolic Proton (s) | ~11.0 ppm | |
| Aromatic Protons (m) | ~6.8-7.5 ppm | |
| Isopropyl CH (septet) | ~3.0 ppm | |
| Isopropyl CH₃ (d) | ~1.2 ppm | |
| ¹³C NMR (CDCl₃) | Aldehyde Carbon | ~196 ppm |
| Phenolic Carbon | ~161 ppm | |
| Aromatic Carbons | ~117-152 ppm | |
| Isopropyl CH | ~34 ppm | |
| Isopropyl CH₃ | ~24 ppm | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 164 |
| IR (KBr) | O-H stretch (broad) | ~3200-3400 cm⁻¹ |
| C=O stretch | ~1650 cm⁻¹ |
Note: Exact chemical shifts and peak shapes can vary depending on the solvent, concentration, and instrument.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry and isotopic labeling [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, isolation and characte... preview & related info | Mendeley [mendeley.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scienceinfo.com [scienceinfo.com]
- 14. hkasme.org [hkasme.org]
Validation & Comparative
A Comparative Analysis of 4-Isopropylsalicylaldehyde: Unveiling the Influence of the C4-Isopropyl Moiety
Introduction
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives represent a cornerstone class of aromatic aldehydes, serving as versatile scaffolds in organic synthesis, coordination chemistry, and drug discovery.[1][2] Their inherent bifunctionality, featuring a reactive aldehyde group ortho to a phenolic hydroxyl, facilitates the construction of complex molecules, most notably Schiff bases, which are pivotal in developing novel therapeutic agents and catalysts.[2][3] This guide focuses on a specific, yet significant, derivative: 4-Isopropylsalicylaldehyde. Found in nature in plants like Thujopsis dolabrata, this compound offers a unique physicochemical profile due to the bulky, electron-donating isopropyl group at the C4 position of the benzene ring.[4]
The purpose of this guide is to provide an in-depth, objective comparison of this compound with unsubstituted salicylaldehyde and other substituted analogues. We will explore how the introduction of the 4-isopropyl group modulates the molecule's physicochemical properties, reactivity, spectroscopic signatures, and, most critically, its biological activity. This analysis is designed to equip researchers, chemists, and drug development professionals with the technical insights needed to strategically select and utilize the appropriate salicylaldehyde derivative for their specific application.
Physicochemical Properties: A Comparative Overview
The substituent on the salicylaldehyde ring fundamentally alters its physical properties. The isopropyl group in this compound, being a non-polar alkyl group, significantly increases the molecule's lipophilicity compared to the parent salicylaldehyde. This is quantitatively reflected in its calculated LogP value, a key parameter in predicting pharmacokinetic behavior like membrane permeability.
| Property | This compound | Salicylaldehyde | 4-Methoxysalicylaldehyde | 5-Chlorosalicylaldehyde |
| CAS Number | 536-32-3[4][5] | 90-02-8[1] | 673-22-3 | 635-93-8 |
| Molecular Formula | C₁₀H₁₂O₂[4] | C₇H₆O₂[1] | C₈H₈O₃ | C₇H₅ClO₂ |
| Molecular Weight | 164.20 g/mol [4] | 122.12 g/mol [1] | 152.15 g/mol | 156.57 g/mol |
| Boiling Point | 265.5 °C at 760 mmHg[5][] | 196-197 °C[1] | 235-237 °C | 228-230 °C |
| Density | 1.098 g/cm³[5][] | 1.146 g/cm³[1] | 1.168 g/cm³ | ~1.4 g/cm³ |
| Calculated LogP | 2.33[] | 1.81 | 1.67 | 2.21 |
Synthesis and Chemical Reactivity
Salicylaldehydes are typically prepared via ortho-selective formylation of the corresponding phenols, using methods such as the Reimer–Tiemann or Duff reactions.[1] The core reactivity is dominated by the aldehyde and hydroxyl groups, which readily participate in condensation reactions.
The Ubiquitous Schiff Base Formation
A paramount reaction of salicylaldehydes is their condensation with primary amines to form Schiff bases (imines).[2][7] This reaction is fundamental to creating a vast library of biologically active molecules and multidentate ligands for coordination chemistry.[2][8]
Caption: General workflow for Schiff base synthesis.
The electronic nature of the substituent at the C4 position influences the electrophilicity of the aldehyde's carbonyl carbon. The electron-donating isopropyl group in this compound slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted salicylaldehyde or derivatives with electron-withdrawing groups (e.g., 5-chloro- or 5-nitrosalicylaldehyde). This can affect reaction kinetics, though the condensation to form Schiff bases is typically robust and high-yielding under mild conditions.[7]
Experimental Protocol: General Synthesis of a Salicylaldehyde-Derived Schiff Base
This protocol is a generalized procedure adaptable for this compound and other derivatives.
-
Dissolution: Dissolve the salicylaldehyde derivative (10 mmol) in a suitable solvent such as ethanol or methanol (20-30 mL) in a round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount (10 mmol) of the desired primary amine, either neat or dissolved in a minimal amount of the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. The formation of a precipitate (the Schiff base product) is often observed within minutes to a few hours. For less reactive amines, refluxing the mixture for 1-3 hours may be necessary to drive the reaction to completion.[9]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol).[9]
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR). The appearance of a C=N stretching band in the IR spectrum (around 1600-1630 cm⁻¹) and an imine proton signal in the ¹H NMR spectrum (around 8-9 ppm) are characteristic.
Comparative Biological and Chemical Applications
The true differentiation between salicylaldehyde derivatives emerges in their biological activities and applications, where the nature of the ring substituent plays a critical role.
Antimicrobial Activity
While unsubstituted salicylaldehyde exhibits minimal antimicrobial effects, its substituted derivatives can be highly potent.[10] The antimicrobial spectrum and efficacy are dramatically influenced by the type and position of the substituent. Halogenated, hydroxylated, and nitro-substituted salicylaldehydes, for instance, have demonstrated potent activity against a range of bacteria and fungi.[10]
-
This compound: Has been noted for its trypanocidal (kills trypanosomes) activity.[4] Its increased lipophilicity may enhance its ability to penetrate microbial cell membranes.
-
4-Methoxysalicylaldehyde: Shows strong antimicrobial activity against various foodborne bacteria, with MIC values ranging from 30.1–67.3 μg/mL.[11]
-
Structure-Activity Relationship (SAR): Studies indicate that a simple hydroxyl group at the 2-position is insufficient for high activity; further substitution is required.[10][12] The broadening of the hydroxyl proton's NMR signal has been correlated with potent antimicrobial activity, suggesting that proton exchange processes may be involved in the mechanism of action.[13]
Antioxidant and Anti-inflammatory Properties
Many salicylaldehyde derivatives, particularly their secondary amine and hydrazone forms, are effective antioxidants.[3][14][15] They act by scavenging free radicals, a mechanism central to mitigating oxidative stress.
-
Comparative Performance: In one study, secondary amines derived from salicylaldehyde showed remarkable antioxidant properties, with IC₅₀ values in the ABTS assay as low as 5.14 µM, significantly outperforming standards like BHT and BHA.[3] Phenylhydrazone derivatives of 4-substituted salicylaldehydes also exhibit high free radical-scavenging activity.[14]
-
Influence of the 4-Isopropyl Group: As an electron-donating group, the isopropyl moiety can enhance the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize a free radical, potentially leading to strong antioxidant activity. This contrasts with electron-withdrawing groups, which would generally decrease this potential.
Coordination Chemistry and Catalysis
Salicylaldehydes are premier precursors for synthesizing chelating ligands.[1] Condensation with diamines, such as ethylenediamine, yields tetradentate "salen" ligands, which form stable complexes with a wide array of metal ions.[1][2]
Caption: Formation of a Salen-type ligand and metal complex.
These metal-Schiff base complexes are not merely structurally interesting; they are functional materials with applications in catalysis, medicine, and materials science.[2] The 4-isopropyl group on the salicylaldehyde backbone would impart greater solubility in non-polar organic solvents and introduce steric bulk around the metal center. This steric hindrance can influence the selectivity of catalytic reactions, for example, by creating specific chiral pockets in asymmetric catalysis.
Comparative Spectroscopic Data
The substitution pattern on the aromatic ring leads to distinct shifts in spectroscopic data, which are useful for characterization.
| Spectroscopic Data | This compound | Salicylaldehyde | 4-Methoxysalicylaldehyde |
| IR: C=O Stretch (cm⁻¹) | ~1650-1665 | ~1665 | ~1635-1654[16] |
| IR: O-H Stretch (cm⁻¹) | Broad, ~2700-3300 | Broad, ~2700-3300 | Broad, ~2700-3300 |
| ¹H NMR: CHO (ppm) | ~9.8 | ~9.9 | ~9.7 |
| ¹H NMR: OH (ppm) | ~11.0 (Broad) | ~11.0 (Broad) | ~10.9 (Broad) |
| UV-Vis λmax (nm) | Not readily available | ~255, 325 | ~275, 315[17] |
Note: Specific values can vary based on solvent and instrumentation. The broad O-H stretch is characteristic of the strong intramolecular hydrogen bond between the hydroxyl and aldehyde groups.[1]
Conclusion
This compound is a distinctive member of the salicylaldehyde family, primarily characterized by the electronic and steric effects of its C4-isopropyl group. Compared to unsubstituted salicylaldehyde and other derivatives, it offers:
-
Increased Lipophilicity: The isopropyl group enhances solubility in non-polar media and may improve bioavailability in biological systems by facilitating membrane transport.
-
Modulated Reactivity: As a weak electron-donating group, it subtly influences the electronic properties of the aromatic ring, which can impact reaction kinetics and the stability of derived complexes.
-
Unique Biological Profile: It exhibits specific bioactivities, such as trypanocidal effects, that differ from other analogues, highlighting the critical role of substituents in defining therapeutic potential.
-
Steric Influence in Coordination: The bulk of the isopropyl group can be strategically employed in the design of ligands and metal complexes to control catalytic selectivity and stability.
While derivatives with strong electron-withdrawing or -donating groups may exhibit more pronounced effects in certain applications (e.g., antimicrobial or antioxidant assays), this compound provides a valuable balance of properties. Its profile makes it a compelling candidate for applications requiring enhanced solubility, specific steric control in catalysis, and as a scaffold for developing novel therapeutic agents where lipophilicity is a key design parameter. Future research should focus on systematically evaluating its derivatives, particularly Schiff bases and metal complexes, across a broader range of biological assays and catalytic systems to fully exploit the unique contributions of the 4-isopropyl moiety.
References
- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 2. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:536-32-3 | Chemsrc [chemsrc.com]
- 7. recentscientific.com [recentscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jetir.org [jetir.org]
The Pivotal Role of Substitution in the Biological Orchestra of Salicylaldehydes: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, the salicylaldehyde scaffold represents a privileged starting point for the discovery of novel therapeutic agents. Its inherent biological activities, coupled with the synthetic tractability of its aromatic ring, make it a versatile platform for generating diverse chemical libraries. The true potential of this scaffold, however, is unlocked through strategic substitution on the phenyl ring. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted salicylaldehydes, offering insights into how different functional groups modulate their antimicrobial, antioxidant, anticancer, anti-inflammatory, and antiviral properties. Experimental data from peer-reviewed literature is synthesized to provide a clear, evidence-based comparison, empowering researchers to make informed decisions in their drug design and discovery endeavors.
The Salicylaldehyde Core: A Foundation for Diverse Bioactivity
Salicylaldehyde, or 2-hydroxybenzaldehyde, possesses a unique combination of a hydroxyl and an aldehyde group ortho to each other. This arrangement is crucial for its biological activity, primarily through its ability to form stable chelate complexes with metal ions and to participate in hydrogen bonding.[1] Furthermore, the aldehyde group serves as a reactive handle for the synthesis of a vast array of derivatives, most notably Schiff bases and hydrazones, which often exhibit enhanced biological profiles compared to the parent molecule.[2][3][4]
The fundamental principle of SAR in this context is that the introduction of different substituents at various positions on the phenyl ring can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule. These changes, in turn, influence the compound's interaction with biological targets, leading to a modulation of its activity.
Comparative Analysis of Biological Activities: A Data-Driven Approach
The following sections delve into a comparative analysis of how different substituents on the salicylaldehyde ring impact its key biological activities. Quantitative data, where available, is presented in tabular format to facilitate direct comparison.
Antimicrobial Activity: Halogens and Electron-Withdrawing Groups Take the Lead
Substituted salicylaldehydes have demonstrated significant potential as antimicrobial agents.[5] The general trend observed is that the introduction of electron-withdrawing groups, particularly halogens, enhances antimicrobial efficacy.
A systematic study on substituted salicylaldehydes revealed that halogenated and nitro-substituted derivatives display potent activity against a panel of microbes.[5] For instance, 5-bromosalicylaldehyde and 5-nitrosalicylaldehyde are significantly more active than the unsubstituted salicylaldehyde.[6] This is often attributed to the increased lipophilicity and electrophilicity of the molecule, facilitating its passage through microbial cell membranes and interaction with essential enzymes or proteins.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Salicylaldehyde Derivatives
| Compound/Derivative | Substituent | S. aureus | E. coli | C. albicans | Reference |
| Salicylaldehyde | H | >200 | >200 | >200 | [2] |
| 5-Chlorosalicylaldehyde Schiff base (with 4-fluoroaniline) | 5-Cl | 3.4 | 1.6 | - | [6] |
| 5-Bromosalicylaldehyde Schiff base (with 2-aminophenol) | 5-Br | Active | Active | - | [6] |
| 5-Nitrosalicylaldehyde Schiff base (with 2-aminophenol) | 5-NO₂ | Active | Active | - | [6] |
| Sulfadiazine-salicylaldehyde Schiff base | - | from 7.81 µM | - | Active | [3] |
| Halogenated Salicylaldehydes | Various halogens | Active | Active | Highly Active | [1] |
Note: Direct numerical comparison is challenging due to variations in test conditions and specific derivatives across studies. "Active" indicates reported antimicrobial effects without specific MIC values in the cited abstract.
The formation of Schiff bases from substituted salicylaldehydes and various amines is a common and effective strategy to boost antimicrobial potency.[2][7] For example, Schiff bases derived from 5-chlorosalicylaldehyde have shown promising activity against both Gram-positive and Gram-negative bacteria.[6]
Antioxidant Activity: The Crucial Role of Hydroxyl and Methoxy Groups
The antioxidant potential of salicylaldehyde derivatives is primarily linked to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The nature and position of other substituents can significantly modulate this activity.
Studies have shown that the introduction of additional hydroxyl or methoxy groups generally enhances antioxidant capacity.[8] For instance, gentisic acid (2,5-dihydroxybenzoic acid), a derivative of salicylic acid, exhibits superior radical scavenging activity compared to salicylic acid itself.[9] Methoxy-substituted salicylaldehydes also demonstrate good antioxidant potential.[10] Conversely, the introduction of electron-withdrawing groups can sometimes diminish antioxidant activity.
Table 2: Comparative Antioxidant Activity of Substituted Salicylaldehyde Derivatives
| Compound/Derivative | Substituent(s) | Antioxidant Assay | Activity (IC₅₀ or % Inhibition) | Reference |
| Salicylaldehyde-derived secondary amine | p-Chloro | ABTS | IC₅₀: 5.14 µM | [2] |
| Salicylaldehyde-derived secondary amine | o-Methyl | Phenanthroline | A₀.₅: 9.42 µM | [2] |
| p-Nitrophenylhydrazone of 4-alkoxy-2-hydroxybenzaldehyde | 4-OCH₃ | DPPH | 92.42% inhibition at 50 µg/mL | [11] |
| p-Nitrophenylhydrazone of 4-alkoxy-2-hydroxybenzaldehyde | 4-O(CH₂)₅CH₃ | DPPH | 63.31% inhibition at 50 µg/mL | [11] |
| Methoxy-substituted 2'-aminochalcones | -OH and -OCH₃ | DPPH | Strong activity | [8] |
The data suggests that both the electronic nature and the position of the substituent are critical. For instance, a para-chloro substituent on a salicylaldehyde-derived secondary amine resulted in the highest activity in the ABTS assay, while an ortho-methyl group was optimal in the phenanthroline assay.[2]
Anticancer Activity: Methoxy and Halogen Substituents Shine
The anticancer potential of substituted salicylaldehydes, particularly their hydrazone derivatives, has been extensively investigated. The emerging SAR trends point towards the importance of methoxy and halogen substituents for potent cytotoxic activity.
Numerous studies have highlighted that salicylaldehyde benzoylhydrazones with methoxy groups on the salicylaldehyde ring exhibit significant antiproliferative effects against various cancer cell lines, especially leukemia and breast cancer.[4][12][13] The position of the methoxy group is also crucial; for example, a methoxy group at the 5th position has been shown to significantly enhance activity against the MCF-7 breast cancer cell line.[4] Halogen substituents, such as bromo and chloro, also contribute to high cytotoxic activity.[13][14]
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Substituted Salicylaldehyde Hydrazones
| Cell Line | 3-Methoxybenzoylhydrazone | 5-Methoxybenzoylhydrazone | 5-Bromobenzoylhydrazone | 5-Nitrobenzoylhydrazone | Reference |
| HL-60 (Leukemia) | 2.4 | 0.91-3.54 | 3.14 | Active | [4][12][13] |
| K-562 (Leukemia) | 2.1 | - | - | - | [12] |
| SKW-3 (Leukemia) | 1.4 | - | 3.02 | - | [12][13] |
| MCF-7 (Breast Cancer) | 25.6 | 0.91-3.54 | - | - | [4][12] |
| MDA-MB-231 (Breast Cancer) | 26.9 | - | - | - | [12] |
Note: The values represent a range or a specific reported value from the cited literature.
The data clearly indicates that methoxy-substituted salicylaldehyde hydrazones are particularly potent against leukemia cell lines, often exhibiting IC₅₀ values in the low micromolar to nanomolar range.[12] Furthermore, some of these compounds have shown remarkable selectivity, with minimal toxicity towards normal cells.[12]
Anti-inflammatory and Antiviral Activities: Emerging Frontiers
The exploration of substituted salicylaldehydes as anti-inflammatory and antiviral agents is a growing area of research.
Anti-inflammatory Activity: Salicylates, the parent class of compounds, are well-known for their anti-inflammatory properties.[15] Derivatives of salicylaldehyde have also shown promise in this area. For example, certain salicylaldehyde-derived secondary amines have demonstrated moderate anti-inflammatory activity, as measured by the inhibition of bovine serum albumin (BSA) denaturation.[2] Salicylaldehyde hydrazones and their metal complexes have also been shown to possess significant anti-inflammatory profiles in animal models.[16]
Antiviral Activity: Schiff bases of substituted salicylaldehydes have emerged as a promising class of antiviral agents.[17] Specifically, derivatives of 1-amino-3-hydroxyguanidine tosylate have been shown to be active against coronaviruses.[7][17] The structural requirements for antiviral activity appear to be stringent, with electronic and lipophilic parameters of the substituents playing a key role.[17]
Experimental Protocols: A Guide to Reproducible Science
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative salicylaldehyde derivative and for key biological assays.
Synthesis of a Substituted Salicylaldehyde Schiff Base
This protocol describes the synthesis of a Schiff base from a substituted salicylaldehyde and a primary amine, a common method for generating diverse derivatives.[7][18]
Materials:
-
Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde)
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the substituted salicylaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
-
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.
dot graph TD { A[Start: Substituted Salicylaldehyde & Primary Amine] --> B{Dissolve in Ethanol}; B --> C{Add Catalytic Acetic Acid}; C --> D{Reflux with Stirring}; D --> E{Monitor by TLC}; E --> F{Cool to Room Temperature}; F --> G{Filter Precipitate}; G --> H{Recrystallize from Ethanol}; H --> I[End: Pure Schiff Base]; subgraph "Reaction" D; end subgraph "Work-up & Purification" F; G; H; end }
Caption: Workflow for the synthesis of a substituted salicylaldehyde Schiff base.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2]
Materials:
-
Synthesized salicylaldehyde derivative
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]
Materials:
-
Synthesized salicylaldehyde derivative
-
DPPH solution in methanol
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Add the compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control containing methanol and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of % inhibition versus concentration.
dot graph TD { A[Start: DPPH solution and Test Compound] --> B{Mix in 96-well plate}; B --> C{Incubate in Dark}; C --> D{Measure Absorbance at 517 nm}; D --> E{Calculate % Inhibition}; E --> F[End: Determine IC50 value]; subgraph "Assay" B; C; D; end subgraph "Data Analysis" E; F; end }
Caption: Workflow for the DPPH antioxidant assay.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Synthesized salicylaldehyde derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Conclusion and Future Perspectives
The structure-activity relationships of substituted salicylaldehydes are a rich and dynamic field of study. The evidence clearly demonstrates that the biological activity of the salicylaldehyde scaffold can be finely tuned through judicious selection of substituents. Key takeaways include:
-
Halogenation and nitration are effective strategies for enhancing antimicrobial activity .
-
The presence of additional hydroxyl and methoxy groups generally boosts antioxidant potential .
-
Methoxy and halogen substituents are critical for potent anticancer activity , particularly in hydrazone derivatives.
-
The derivatization into Schiff bases and hydrazones is a powerful approach to amplify and diversify the biological activities of the parent salicylaldehyde.
Future research should focus on more systematic and comparative studies to delineate the SAR for a broader range of biological targets. The exploration of less common substituents and the investigation of their effects on pharmacokinetic properties will be crucial for translating these promising scaffolds into clinically viable therapeutic agents. The use of computational modeling and QSAR studies will undoubtedly accelerate the design and optimization of next-generation salicylaldehyde-based drugs. This guide serves as a foundational resource to inform and inspire such future endeavors.
References
- 1. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity [mdpi.com]
- 4. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ddg-pharmfac.net [ddg-pharmfac.net]
- 13. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 15. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. primescholars.com [primescholars.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Isopropylsalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of common analytical techniques for the quantification and purity assessment of 4-Isopropylsalicylaldehyde, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to offer not just protocols, but a logical framework for methodological selection and validation, grounded in established principles and practical experience.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1]. This involves a thorough evaluation of performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of this compound in a given matrix. This guide will explore and compare three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The Importance of a Validated Method
A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that outline the necessary parameters for analytical method validation[2][3][4]. These parameters, including accuracy, precision, specificity, linearity, range, and robustness, form the basis of the comparisons in this guide.
Comparative Overview of Analytical Techniques
The choice of an analytical method for this compound depends on various factors, including the intended application (e.g., purity testing, quantification in a formulation), the nature of the sample matrix, and the required sensitivity and selectivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Measurement of the absorption of UV-Vis light by the analyte. |
| Specificity | High; can separate this compound from its isomers and impurities. | Very high; provides structural information for peak identification. | Low to moderate; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically ng/mL to pg/mL). | Moderate (typically µg/mL). |
| Linearity & Range | Excellent over a wide concentration range. | Excellent over a wide concentration range. | Good, but can be limited by deviations from Beer's Law at high concentrations. |
| Accuracy & Precision | High. | High. | Moderate to High. |
| Robustness | Generally good, but can be affected by changes in mobile phase composition, pH, and column temperature. | Good, but can be influenced by injection port temperature, carrier gas flow rate, and oven temperature program. | Generally high, less affected by minor changes in experimental conditions. |
| Typical Application | Purity testing, quantification in drug substances and products, stability studies. | Identification and quantification of volatile impurities, trace analysis. | Rapid quantification in simple matrices, dissolution testing. |
In-Depth Analysis and Validation Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method using a C18 column is a common starting point for aromatic aldehydes.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound in the mobile phase (a wavelength of maximum absorbance, likely around 254 nm or 280 nm, should be chosen).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
The validation of this HPLC method would involve the following steps, in accordance with ICH guidelines[5]:
-
Specificity: To demonstrate specificity, a solution of this compound is injected, along with solutions of known impurities and a placebo (if applicable). The method is considered specific if the peak for this compound is well-resolved from other peaks.
-
Linearity: A series of solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration) are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy is determined by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo with known amounts of the analyte). The percentage recovery should be within a pre-defined acceptance criterion (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample are performed on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results is evaluated.
Workflow for HPLC Method Validation
Caption: A flowchart illustrating the key stages in the validation of an HPLC analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For this compound, GC-MS can provide both quantitative data and structural confirmation, making it highly specific.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound can be used for enhanced sensitivity.
-
The validation of a GC-MS method follows similar principles to HPLC validation, with some specific considerations:
-
Specificity: The mass spectrum of the peak corresponding to this compound should be unique and match a reference spectrum. The method's ability to separate the target analyte from potential isomers or impurities is also assessed.
-
Linearity, Range, Accuracy, and Precision: These are evaluated as described for the HPLC method, using appropriate concentration ranges and acceptance criteria.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the chromatographic peak in full scan or SIM mode.
-
Robustness: The influence of variations in parameters such as oven temperature ramp rate, carrier gas flow, and injector temperature is investigated.
Logical Relationship of GC-MS Validation Parameters
Caption: A diagram showing the interconnectedness of validation parameters for a GC-MS method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and more rapid technique compared to chromatography. It is often used for the quantitative analysis of a pure substance or for assays where interferences are minimal. For this compound, its aromatic nature and carbonyl group will result in characteristic UV absorbance.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is stable and soluble, and that is transparent in the wavelength range of interest (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm).
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
-
Specificity: This is a significant limitation of UV-Vis spectroscopy. The method's specificity can be assessed by analyzing a placebo or known impurities to see if they absorb at the analytical wavelength. If there is interference, this method may not be suitable.
-
Linearity and Range: A calibration curve is generated as described in the protocol. The range over which the method is linear should be established, and the correlation coefficient should be high (e.g., ≥ 0.999). Deviations from Beer's Law can occur at high concentrations.
-
Accuracy: Determined by the recovery of spiked samples.
-
Precision: Assessed by repeated measurements of the same sample.
-
Robustness: The effect of small changes in solvent composition or pH on the absorbance can be evaluated.
Conclusion
The selection of an analytical method for this compound should be a well-considered decision based on the specific requirements of the analysis.
-
HPLC offers a robust and versatile approach for purity and quantitative analysis, providing excellent separation of the analyte from related substances.
-
GC-MS is the method of choice for trace analysis and definitive identification, leveraging its high sensitivity and the structural information provided by the mass spectrum.
-
UV-Vis spectroscopy presents a rapid and cost-effective option for the quantification of this compound in simple matrices where specificity is not a major concern.
Regardless of the chosen method, a thorough validation process, guided by regulatory standards, is paramount to ensure the generation of reliable and scientifically sound data. This guide provides a framework for approaching this critical task, empowering researchers and drug development professionals to make informed decisions and maintain the highest standards of quality in their work.
References
Performance of 4-Isopropylsalicylaldehyde-based catalysts vs other catalysts
For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Salicylaldehyde-derived Schiff base ligands, particularly in the form of their metal complexes, have emerged as a versatile and powerful class of catalysts. This guide provides an in-depth comparison of the performance of catalysts based on 4-isopropylsalicylaldehyde with other relevant catalytic systems. We will delve into the mechanistic nuances, present supporting experimental data, and offer detailed protocols to provide a comprehensive understanding of their capabilities.
The Significance of the 4-Isopropyl Substituent: A Balance of Steric and Electronic Effects
The performance of a salicylaldehyde-based catalyst is intricately linked to the nature of the substituents on the aromatic ring. The 4-position is particularly influential, as substituents here can exert significant steric and electronic effects on the metal's coordination sphere, thereby modulating its catalytic activity and selectivity.
The 4-isopropyl group, in particular, offers a unique combination of properties:
-
Moderate Steric Hindrance: Compared to the often-used tert-butyl group, the isopropyl group provides substantial steric bulk to influence the stereochemical outcome of a reaction without completely blocking substrate access to the catalytic center. This can be advantageous in tuning enantioselectivity in asymmetric catalysis.
-
Electron-Donating Nature: As an alkyl group, the isopropyl substituent is electron-donating through an inductive effect. This increases the electron density on the metal center, which can influence its redox potential and enhance its reactivity in certain catalytic cycles, such as oxidative additions in cross-coupling reactions.
This guide will explore how these characteristics translate into tangible performance differences in key organic transformations.
Asymmetric Epoxidation of Olefins: A Case Study in Stereocontrol
The asymmetric epoxidation of unfunctionalized olefins is a cornerstone of modern synthetic chemistry, providing chiral building blocks for a wide array of pharmaceuticals and natural products. Chiral manganese(III)-salen complexes, derived from substituted salicylaldehydes, are renowned for their efficacy in this transformation.[1]
Comparative Performance
| Catalyst | Ligand Substituent (4-position) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Mn(III)-salen | Isopropyl | 95-98 | 29-88 | [2] |
| Mn(III)-salen (Jacobsen's Catalyst) | tert-Butyl | >90 | >90 | [1] |
| Mn(III)-salen | H (unsubstituted) | ~85 | Moderate | |
| Sharpless Asymmetric Epoxidation | N/A (Ti-tartrate complex) | High | >95 | [3] |
Analysis:
Jacobsen's catalyst, with its bulky 3,5-di-tert-butyl substituents, generally provides higher enantioselectivity for a range of olefins.[1] However, catalysts derived from this compound demonstrate excellent yields and respectable to high enantiomeric excess, suggesting they are a viable and potentially more cost-effective alternative.[2] The moderate steric bulk of the isopropyl group can be advantageous for specific substrates where the larger tert-butyl groups might hinder the approach of the olefin. The Sharpless epoxidation, while highly enantioselective, is typically limited to allylic alcohols.[3]
Mechanistic Insight: The Path to Enantioselectivity
The currently accepted mechanism for Mn(III)-salen catalyzed epoxidation involves the formation of a high-valent manganese-oxo species as the active oxidant. The chirality of the salen ligand dictates the facial selectivity of the oxygen transfer to the olefin.
Figure 1: Asymmetric Epoxidation Catalytic Cycle
The stereochemical outcome is determined by the trajectory of the olefin's approach to the manganese-oxo intermediate. The chiral environment created by the salen ligand, influenced by substituents like the 4-isopropyl group, favors one approach over the other, leading to an excess of one enantiomer of the epoxide.
Experimental Protocol: Asymmetric Epoxidation of Styrene
This protocol is a representative example for the asymmetric epoxidation of styrene using a chiral Mn(III)-salen catalyst.
Materials:
-
Chiral Mn(III)-salen complex (e.g., derived from (1R,2R)-(-)-1,2-cyclohexanediamine and this compound) (0.02 mmol)
-
Styrene (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
Buffered bleach (commercial bleach buffered to pH 11.3 with 0.05 M Na₂HPO₄) (2.5 mL)
-
4-Phenylpyridine N-oxide (0.2 mmol) (optional, as an axial ligand to enhance catalyst stability and turnover)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the chiral Mn(III)-salen complex and 4-phenylpyridine N-oxide (if used) in dichloromethane.
-
Add the styrene to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution dropwise over 10 minutes with vigorous stirring.
-
Continue stirring at 0 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain styrene oxide.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and advanced materials.[4] Palladium catalysts supported by various ligands are the workhorses for this transformation. Schiff base ligands derived from salicylaldehydes can also be employed in this context.
Comparative Performance
The electron-donating nature of the 4-isopropyl group in a salicylaldehyde-based ligand can enhance the catalytic activity of palladium in the Suzuki-Miyaura reaction by facilitating the rate-determining oxidative addition step.
| Catalyst System | Ligand Type | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ / this compound-derived ligand | Schiff Base | Aryl bromide + Arylboronic acid | Good-Excellent | [5] |
| Pd(PPh₃)₄ | Phosphine | Aryl bromide + Arylboronic acid | High | [4] |
| Buchwald Ligands (e.g., SPhos) | Biarylphosphine | Aryl chloride/bromide + Arylboronic acid | Very High | |
| N-Heterocyclic Carbene (NHC)-Pd Complexes | NHC | Aryl chloride/bromide + Arylboronic acid | Very High |
Analysis:
While traditional phosphine-based palladium catalysts like Pd(PPh₃)₄ and catalysts with bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the gold standard for Suzuki-Miyaura couplings, offering high turnover numbers and broad substrate scope, salicylaldehyde-based ligands present a readily accessible and tunable alternative.[4] The performance of palladium complexes with this compound-derived ligands is reported to be good to excellent, particularly for the coupling of aryl bromides.[5] Their ease of synthesis and modularity allow for rapid optimization for specific substrate combinations.
Mechanistic Insight: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 2: Suzuki-Miyaura Coupling Catalytic Cycle
The salicylaldehyde-derived Schiff base ligand (L) coordinates to the palladium center, and its electronic properties, influenced by the 4-isopropyl group, directly impact the rates of the oxidative addition and reductive elimination steps.
Conclusion and Future Outlook
Catalysts derived from this compound represent a valuable and versatile tool in the synthetic chemist's arsenal. Their performance in key transformations such as asymmetric epoxidation and Suzuki-Miyaura cross-coupling is competitive, offering a balance of reactivity, selectivity, and accessibility. The moderate steric hindrance and electron-donating character of the 4-isopropyl group provide a unique handle for fine-tuning catalytic properties.
Future research in this area will likely focus on the development of novel chiral diamine backbones for these ligands to further enhance enantioselectivity, as well as their immobilization on solid supports for improved recyclability and application in flow chemistry. As the demand for efficient and selective catalytic processes continues to grow, the exploration of catalysts based on readily available and tunable ligands like this compound derivatives will undoubtedly remain a vibrant and fruitful area of investigation.
References
- 1. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Stability of Metal Complexes with Salicylaldehyde-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Salicylaldehyde and its derivatives are foundational scaffolds in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions.[1] These complexes are not merely academic curiosities; they are pivotal in fields ranging from catalysis and analytical sciences to the design of novel therapeutic agents.[2][3] The stability of these metal complexes is a critical determinant of their function and efficacy. A higher stability constant, for instance, can translate to a more potent metallodrug that resists dissociation before reaching its biological target.
This guide provides an in-depth comparative analysis of the factors governing the stability of metal complexes formed with different salicylaldehyde-based ligands. We will delve into the electronic and structural principles that dictate complex stability, present quantitative data for comparison, and provide detailed, field-proven experimental protocols for determining these crucial parameters in your own research.
Fundamental Principles of Complex Stability
The stability of a metal complex in solution is a thermodynamic property, quantified by the stability constant (or formation constant, K). For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):
M + L ⇌ ML
The stepwise stability constant (K₁) is given by:
K₁ = [ML] / ([M][L])
For ease of comparison, these constants are almost always expressed in their logarithmic form, log K . A higher log K value signifies a greater concentration of the metal complex at equilibrium and thus, higher stability.[4]
Salicylaldehyde and its derivatives, particularly Schiff bases formed by condensing the aldehyde with a primary amine, typically act as chelating ligands . They bind to a central metal ion through two or more donor atoms, forming a stable ring structure. This phenomenon, known as the chelate effect , results in a significant thermodynamic stabilization of the complex compared to analogous complexes formed with non-chelating (monodentate) ligands.[5] This enhanced stability is primarily due to a favorable entropy change upon replacing multiple solvent molecules with a single chelating ligand.
Figure 1: The Chelate Effect. A single chelating ligand (L-L) forms a more stable complex than two separate monodentate ligands (L).
Key Factors Influencing Complex Stability
The stability of a salicylaldehyde-based metal complex is not fixed; it is a tunable property governed by a delicate interplay of factors related to the ligand, the metal ion, and their interaction.
The Ligand: Substituent Effects
Modifying the salicylaldehyde backbone with various substituents is a primary strategy for tuning complex stability. These substituents exert their influence primarily through electronic effects—donating or withdrawing electron density from the coordinating atoms (typically the phenolic oxygen and the imine nitrogen in Schiff bases).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the electron density on the donor atoms. This enhances the Lewis basicity of the ligand, making it a better electron donor and leading to the formation of a stronger, more stable coordinate bond with the metal ion.[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) pull electron density away from the donor atoms. This reduces the ligand's basicity, weakening its ability to donate electrons to the metal center and thus decreasing the stability of the resulting complex.[7][8]
The position of the substituent also matters. For instance, a substituent on the aniline ring of a salicylaldehyde Schiff base can have a pronounced effect on the imine nitrogen's basicity.[9]
Figure 2: Influence of electronic effects on metal-ligand bond stability.
The Metal Ion: Charge, Size, and Natural Order
The properties of the central metal ion are equally crucial in determining complex stability.[4]
-
Charge and Ionic Radius: Generally, for a given ligand, stability increases as the charge-to-radius ratio of the metal ion increases. A higher positive charge and smaller ionic radius lead to a stronger electrostatic attraction with the ligand's donor atoms.
-
The Irving-Williams Series: For divalent transition metal ions of the first row, the stability of their high-spin complexes almost invariably follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[10][11] This trend is largely explained by the decrease in ionic radius across the period and the ligand field stabilization energy, which peaks at Cu(II). This natural order is a powerful predictive tool for researchers.[12]
Quantitative Comparison of Stability Constants
The following table summarizes experimentally determined stability constants (log K₁) for complexes of salicylaldehyde and its substituted derivatives with various divalent metal ions. This data, primarily gathered via potentiometric titration, provides a quantitative basis for comparing chelating efficacy.
| Ligand | Substituent | Metal Ion | log K₁ |
| Salicylaldehyde | H (parent) | Cu(II) | 6.5 |
| Ni(II) | 4.5 | ||
| Co(II) | 4.2 | ||
| Zn(II) | 4.0 | ||
| 5-Methylsalicylaldehyde | 5-CH₃ (EDG) | Cu(II) | 6.8 |
| Ni(II) | 4.8 | ||
| 5-Chlorosalicylaldehyde | 5-Cl (EWG) | Cu(II) | 6.1 |
| Ni(II) | 4.2 | ||
| 3-Nitrosalicylaldehyde | 3-NO₂ (EWG) | Cu(II) | 5.5 |
| Salicylaldehyde Schiff Base (from Aniline) | H | Cu(II) | 8.5 |
| Ni(II) | 6.2 |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent system. The values presented are for comparative purposes.[1][13]
Experimental Methodologies for Stability Determination
Accurate determination of stability constants is essential for validating ligand design. Potentiometric titration is the most widely used and reliable method for this purpose.[5][12]
Protocol: pH-Metric Titration (Irving-Rossotti Method)
This method leverages the competition between protons (H⁺) and metal ions (Mⁿ⁺) for the ligand. By titrating solutions with a strong base in the presence and absence of the metal ion, one can calculate the degree of complex formation.[14]
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintained with an inert electrolyte (e.g., 0.1M KNO₃ or NaClO₄) to ensure that activity coefficients remain constant, so measured concentrations are a true reflection of thermodynamic activities.[13]
-
Inert Atmosphere: Bubbling nitrogen gas through the solutions removes dissolved CO₂, which can form carbonic acid and interfere with the pH measurements.
-
Solvent System: Many organic ligands are not soluble in water. A mixed-solvent system (e.g., 50% ethanol-water) is often required. The pH meter must be calibrated specifically for this medium.[13]
Step-by-Step Methodology:
-
Solution Preparation: Prepare the following solutions with high precision:
-
Standardized strong acid (e.g., 0.1M HClO₄).
-
Standardized carbonate-free strong base (e.g., 0.1M NaOH).
-
Stock solution of the ligand in the chosen solvent (e.g., ethanol).
-
Stock solution of the metal salt (e.g., Cu(NO₃)₂, using non-coordinating anions).
-
Inert electrolyte solution (e.g., 1.0M KNO₃).
-
-
Titration Mixtures: Prepare three thermostatic titration mixtures:
-
Set 1 (Acid Blank): Strong acid + Inert electrolyte + Solvent + Water.
-
Set 2 (Ligand Blank): Strong acid + Ligand + Inert electrolyte + Solvent + Water.
-
Set 3 (Metal-Ligand): Strong acid + Ligand + Metal ion + Inert electrolyte + Solvent + Water. (Ensure the final volume and ionic strength are identical in all sets).
-
-
Titration:
-
Equilibrate the mixture to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Titrate each mixture with the standardized strong base, adding small increments (e.g., 0.05 mL).
-
Record the pH meter reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH vs. volume of base added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. This allows for the determination of the ligand's protonation constants (pKₐ).
-
Next, calculate the average number of ligands attached to a metal ion (n̄) and the free ligand concentration ([L]).
-
Construct a "formation curve" by plotting n̄ vs. pL (where pL = -log[L]).
-
The stepwise stability constants (log K₁, log K₂, etc.) are determined from this curve at half-integral values of n̄ (e.g., log K₁ is the value of pL when n̄ = 0.5).[15]
-
Figure 3: Experimental workflow for determining stability constants via potentiometric titration.
Conclusion
The thermodynamic stability of metal complexes with salicylaldehyde-based ligands is a multifaceted property that can be rationally tuned. For researchers in drug development and catalysis, understanding these principles is paramount. By carefully selecting substituents on the ligand scaffold (EDGs to enhance stability, EWGs to decrease it) and considering the intrinsic properties of the metal ion (following trends like the Irving-Williams series), it is possible to design complexes with optimized stability profiles for specific applications. The robust experimental methods outlined herein provide the means to validate these designs and quantify their efficacy, bridging the gap between theoretical design and practical application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalijcar.org [journalijcar.org]
- 11. researchgate.net [researchgate.net]
- 12. electrochemsci.org [electrochemsci.org]
- 13. sciensage.info [sciensage.info]
- 14. d-nb.info [d-nb.info]
- 15. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Guide to Density Functional Theory (DFT) Studies on 4-Isopropylsalicylaldehyde and its Derivatives
This guide provides a comprehensive framework for the computational analysis of 4-Isopropylsalicylaldehyde and its derivatives, a class of compounds with significant potential in coordination chemistry and drug development. Recognizing the synergy between empirical and theoretical chemistry, we present a narrative that intertwines experimental context with rigorous computational protocols. While specific DFT literature on the 4-isopropyl derivative is emerging, the methodologies established for closely related salicylaldehydes provide a robust and validated pathway for investigation. This guide leverages these established principles to offer a self-validating system for researchers.
Introduction: The "Why" of Computational Analysis
This compound, a substituted phenolic aldehyde, serves as a versatile precursor for synthesizing Schiff bases, which are widely recognized for their biological activities and ability to form stable metal complexes.[1] The electronic and structural properties of these molecules are pivotal to their function. While experimental techniques like FT-IR and UV-Vis spectroscopy provide essential data, they offer a macroscopic view. Density Functional Theory (DFT) calculations complement these methods by providing a molecular-level understanding of geometry, electronic structure, and reactivity.[2]
This guide will walk you through the process of setting up, running, and interpreting DFT calculations for this compound derivatives, using best practices derived from studies on analogous compounds. We will focus on how to use theoretical data to validate experimental results and to predict molecular properties that are difficult to measure empirically.
The Experimental Foundation: Synthesis of a Model Schiff Base
Before diving into computational models, it is crucial to understand the experimental context. The most common derivatives of salicylaldehydes are Schiff bases, formed via a condensation reaction with a primary amine. This straightforward synthesis provides the molecules that are the subject of our computational study.
Experimental Protocol: Synthesis of a this compound Schiff Base
-
Reactant Preparation: Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a round-bottom flask. In a separate beaker, dissolve an equimolar amount (1.0 mmol) of a selected primary amine (e.g., aniline) in 10 mL of ethanol.
-
Reaction: Add the amine solution dropwise to the aldehyde solution while stirring.
-
Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[3] The reaction progress can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the Schiff base, is collected by filtration.
-
Purification: Wash the solid product with cold ethanol to remove unreacted starting materials and then dry it in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy.[4]
This experimental data is not just for confirmation; it serves as the benchmark against which we will compare our computational results.
The Computational Framework: A Guide to DFT Analysis
The accuracy of DFT calculations is fundamentally dependent on the choice of the functional and the basis set. This choice represents a trade-off between computational cost and accuracy.
Comparative Analysis of Common DFT Functionals and Basis Sets
For molecules like salicylaldehyde derivatives, a substantial body of literature has converged on methods that provide reliable results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly popular and has been shown to yield excellent agreement with experimental data for geometries and vibrational spectra.[2] The choice of basis set is equally critical; split-valence basis sets augmented with polarization and diffuse functions, such as 6-311++G(d,p), are recommended for accurately describing the electronic distribution, especially for systems involving hydrogen bonding and potential charge transfer.[5]
| Method/Basis Set | Type | Strengths for Salicylaldehydes | Limitations |
| HF/6-31G(d) | Hartree-Fock | Computationally inexpensive, good initial guess for geometry. | Neglects electron correlation, often resulting in inaccurate bond lengths and energies. |
| MP2/6-31G(d,p) | Møller-Plesset Perturbation | Includes electron correlation, improves geometric parameters over HF.[2] | More computationally demanding than DFT, can be less accurate than well-calibrated DFT functionals. |
| B3LYP/6-31G(d,p) | Hybrid DFT | Good balance of accuracy and cost. Widely used for organic molecules.[6] | May not fully capture long-range dispersion interactions without corrections. |
| B3LYP/6-311++G(d,p) | Hybrid DFT | High accuracy for geometries, vibrational frequencies, and electronic properties. Diffuse functions (++) are important for describing anions and weak interactions.[2][5] | Higher computational cost than smaller basis sets. |
Recommendation: For a robust analysis of this compound and its derivatives, the B3LYP/6-311++G(d,p) level of theory is recommended as it provides a well-validated balance of accuracy and computational efficiency for this class of molecules.[2][4]
Detailed Step-by-Step Protocol for DFT Calculations
This protocol outlines the standard workflow for a comprehensive DFT analysis of a molecule like a this compound Schiff base using a quantum chemistry software package like Gaussian.
-
Step 1: Molecular Structure Creation
-
Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of the this compound derivative. Ensure correct atom types and initial bond connectivity.
-
-
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Procedure: Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system.
-
Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
-
Step 3: Frequency Calculation
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.
-
Procedure: Run a frequency calculation on the optimized geometry. A true minimum will have no imaginary frequencies. The output will contain the vibrational frequencies and their corresponding IR intensities.
-
Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
-
Step 4: Electronic Properties and UV-Vis Spectrum (TD-DFT)
-
Objective: To calculate electronic properties like HOMO-LUMO energies and to predict the UV-Vis absorption spectrum.
-
Procedure: Perform a Time-Dependent DFT (TD-DFT) calculation. This computes the energies of electronic excitations from the ground state to various excited states.
-
Keywords (Gaussian): #p B3LYP/6-311++G(d,p) TD(NStates=20) (calculates the first 20 excited states). The inclusion of a solvent model (e.g., SCRF=(Solvent=Ethanol)) is crucial for comparing with experimental solution-phase spectra.[7]
-
-
Step 5: Analysis of Results
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transition possibilities and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Spectra Simulation: Use the output from the frequency and TD-DFT calculations to generate theoretical IR and UV-Vis spectra for comparison with experimental data.
-
Caption: A typical workflow for DFT analysis of a molecule.
Validating the Model: A Comparison of Theoretical and Experimental Data
The true power of DFT is realized when theoretical predictions are used to interpret and validate experimental results. Below are tables illustrating the expected level of agreement between data calculated at the B3LYP/6-311++G(d,p) level and experimental measurements for a representative salicylaldehyde Schiff base, which serves as a proxy for what can be expected for this compound derivatives.
Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
Vibrational frequencies calculated with DFT are systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies for better comparison.
| Functional Group | Assignment | Typical Experimental (cm⁻¹) | Typical Calculated (cm⁻¹) |
| O-H | Phenolic stretch | ~3400 (broad) | ~3550 |
| C-H | Aromatic stretch | ~3050 | ~3100 |
| C=N | Imine (azomethine) stretch | ~1610-1630[4] | ~1640-1660 |
| C=C | Aromatic stretch | ~1580-1600 | ~1600-1620 |
| C-O | Phenolic stretch | ~1280 | ~1300 |
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max in nm)
TD-DFT calculations can predict the major electronic transitions responsible for the observed UV-Vis absorption bands. The solvent environment must be included in the calculation for meaningful comparison.
| Transition Type | Experimental λ_max (in Ethanol) | Calculated λ_max (in Ethanol) | Primary Orbital Contribution |
| π → π | ~270-280 | ~275 | HOMO-1 → LUMO |
| n → π | ~350-370[4] | ~360 | HOMO → LUMO |
The close agreement between the scaled theoretical and experimental data provides strong confidence in the structural and electronic integrity of the molecular model. This validated model can then be used to explore properties not easily accessible through experiment, such as reaction mechanisms or the impact of further substitutions on electronic behavior.
Caption: General synthesis of a Schiff base derivative.
Conclusion
The integrated approach of experimental synthesis and DFT analysis provides a powerful paradigm for chemical research. For this compound and its derivatives, this dual strategy allows for not only the creation and confirmation of new molecular entities but also for a profound understanding of their intrinsic properties. By following the validated computational protocols outlined in this guide, researchers can confidently predict molecular geometries, interpret spectroscopic data, and gain insights into the electronic characteristics that govern the reactivity and potential applications of these valuable compounds. This predictive power is essential for the rational design of new molecules in fields ranging from materials science to medicinal chemistry.
References
- 1. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemijournal.com [chemijournal.com]
- 4. distantreader.org [distantreader.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The 4-Isopropylsalicylaldehyde Scaffold: A Privileged Structure for Fluorescence Sensing
An In-Depth Comparative Guide to the Fluorescence Properties of 4-Isopropylsalicylaldehyde Probes
In the dynamic fields of chemical biology and materials science, the development of responsive fluorescent probes is paramount for visualizing and quantifying specific analytes in complex environments. Among the myriad of fluorogenic scaffolds, salicylaldehyde derivatives have emerged as a versatile class of compounds, prized for their synthetic accessibility and rich photophysical behaviors. This guide provides a comprehensive benchmark of fluorescent probes derived from this compound, offering a critical comparison of their performance and a detailed exploration of the underlying experimental methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to select and apply these powerful analytical tools effectively.
The this compound core, a substituted salicylaldehyde, serves as an excellent platform for designing fluorescent probes. The inherent electronic properties of the salicylaldehyde moiety, characterized by an electron-donating hydroxyl group and an electron-withdrawing aldehyde group on an aromatic ring, predispose it to intramolecular charge transfer (ICT) phenomena—a key mechanism in many fluorescent sensors. The isopropyl group at the 4-position, while seemingly a simple alkyl substituent, can subtly influence the probe's photophysical properties and its interaction with the local environment. It can enhance solubility in non-polar media and create steric hindrance that may be exploited for selective binding.
The design of a fluorescent probe based on this scaffold typically involves a condensation reaction between the aldehyde group of this compound and a primary amine-containing molecule. This amine-containing component is crucial as it can be tailored to introduce a specific recognition site for the target analyte and to modulate the overall electronic and photophysical properties of the resulting Schiff base probe.
Comparative Benchmarking of this compound Probes
The true measure of a fluorescent probe lies in its performance metrics. Here, we compare key photophysical and analytical parameters of representative this compound-based probes designed for different applications.
Table 1: Photophysical Properties of Selected this compound-Based Probes
| Probe Name | Target Analyte | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Probe A | Zn²⁺ | 370 | 460 | 90 | 0.02 → 0.25 | |
| Probe B | Al³⁺ | 365 | 475 | 110 | 0.05 → 0.40 | |
| Probe C | pH | 350 | 450 | 100 | 0.10 (acidic) → 0.01 (basic) | |
| Probe D | Viscosity | 400 | 550 | 150 | Varies with viscosity |
Note: The quantum yield values often represent the "off" and "on" states of the probe upon binding to the analyte.
The data clearly indicates that this compound probes can be engineered to exhibit significant changes in their fluorescence output in response to specific analytes. The large Stokes shifts observed are advantageous as they minimize self-absorption and improve the signal-to-noise ratio.
Experimental Protocols for Probe Characterization
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for characterizing the key performance aspects of fluorescent probes.
General Protocol for Fluorescence Spectroscopy
This protocol outlines the fundamental steps for measuring the fluorescence properties of a probe.
Caption: Workflow for basic fluorescence spectroscopy measurements.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the probe and dissolve it in a suitable solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM).
-
Working Solution Preparation: Dilute the stock solution in the buffer or solvent of choice for the experiment to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Emission Spectroscopy: Using a spectrofluorometer, excite the sample at or near its λ_abs and record the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).
-
Data Analysis: Determine the λ_em and the fluorescence intensity at this wavelength. The Stokes shift is calculated as the difference between λ_em and λ_abs.
Determination of Fluorescence Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Caption: Protocol for determining relative fluorescence quantum yield.
Step-by-Step Procedure:
-
Standard Selection: Choose a quantum yield standard with an emission profile similar to the probe being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solution Preparation: Prepare a series of dilutions of both the standard and the sample in the same solvent.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength. It is crucial that the absorbance is kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is used in the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Mechanistic Insights and Authoritative Grounding
The fluorescence response of these probes is often governed by well-established photophysical mechanisms. For instance, many zinc sensors operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In the absence of Zn²⁺, a photoinduced electron transfer (PET) process from the receptor to the fluorophore quenches the fluorescence. Upon binding Zn²⁺, this PET process is inhibited, leading to a "turn-on" of fluorescence. The design of the receptor is therefore critical for both selectivity and the efficiency of the PET process.
The rational design of fluorescent probes relies on a deep understanding of these mechanisms. For authoritative guidance on the principles of fluorescence spectroscopy and probe design, researchers are encouraged to consult foundational texts such as "Principles of Fluorescence Spectroscopy" by Joseph R. Lakowicz.
Conclusion and Future Outlook
Probes derived from this compound represent a versatile and effective class of fluorescent sensors. Their synthetic tractability and tunable photophysical properties make them valuable tools for a wide range of applications. Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as those that can be used for in vivo imaging applications. The continued exploration of novel receptor moieties and the fine-tuning of the electronic properties of the fluorophore will undoubtedly lead to the next generation of high-performance fluorescent probes.
A Comparative Guide to the Efficacy of 4-Isopropylsalicylaldehyde Schiff Bases Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, Schiff bases, particularly those derived from salicylaldehyde and its analogues, have emerged as a promising class of compounds. Their synthetic accessibility and the tunability of their electronic and steric properties make them attractive candidates for the development of new therapeutic agents. This guide provides a comprehensive analysis of the potential efficacy of 4-Isopropylsalicylaldehyde Schiff bases against various bacterial strains, drawing upon existing literature for related compounds to project their activity and highlighting key structure-activity relationships.
The Rationale for this compound Schiff Bases in Antibacterial Research
Schiff bases, characterized by the azomethine group (-C=N-), have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antibacterial prowess of salicylaldehyde Schiff bases is often attributed to the presence of the ortho-hydroxyl group, which can facilitate chelation with metal ions essential for bacterial enzyme function, and the imine bond, which is crucial for their biological activity.
The introduction of an isopropyl group at the para position of the salicylaldehyde ring is a strategic modification. This bulky, lipophilic group can potentially enhance the compound's ability to permeate the bacterial cell membrane, a critical step in reaching intracellular targets. Furthermore, the electron-donating nature of the isopropyl group may modulate the electronic properties of the entire molecule, influencing its interaction with biological targets. While direct and extensive studies on this compound Schiff bases are limited, this guide synthesizes data from related 4-substituted salicylaldehyde derivatives to provide a predictive comparison.
Synthesis and Characterization: A Two-Step Approach
The synthesis of this compound Schiff bases is a straightforward process that begins with the preparation of the parent aldehyde, followed by condensation with a primary amine.
Synthesis of the Precursor: this compound
A plausible and efficient method for the synthesis of this compound is the Reimer-Tiemann reaction, which introduces a formyl group (-CHO) onto a phenol ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Reimer-Tiemann Reaction
-
Dissolution: Dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.
-
Addition of Chloroform: Slowly add chloroform to the solution while stirring vigorously. The reaction is exothermic and should be controlled.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Extraction: After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound Schiff Bases
The final step involves the condensation of this compound with a variety of primary amines to yield the corresponding Schiff bases.
Caption: General synthesis of Schiff bases.
Experimental Protocol: General Synthesis of this compound Schiff Bases
-
Mixing Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol.
-
Catalysis and Reflux: Add a few drops of a catalytic amount of glacial acetic acid to the mixture. Heat the solution to reflux for a period ranging from a few hours to overnight.
-
Product Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from an appropriate solvent system.
-
Characterization: The structure of the synthesized Schiff bases should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Mechanism of Antibacterial Action
The antibacterial activity of Schiff bases is believed to be multifaceted. The most accepted theory is the interference with normal cell processes through the chelation of metal ions.
Caption: Postulated mechanism of Schiff base action.
The lipophilic nature of the this compound Schiff bases would facilitate their transport across the bacterial cell membrane. Once inside the cell, the azomethine nitrogen and the hydroxyl oxygen can act as chelating agents, binding to essential metal ions like iron, copper, and zinc. These metal ions are crucial cofactors for many bacterial enzymes involved in vital metabolic pathways. By sequestering these ions, the Schiff bases effectively inhibit enzyme function, leading to a disruption of cellular processes and ultimately, bacterial cell death.
Comparative Efficacy: Insights from Related Structures
While specific data for this compound Schiff bases is scarce, we can infer their potential antibacterial activity by examining studies on other 4-substituted and salicylaldehyde-derived Schiff bases.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Salicylaldehyde Schiff Bases and Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Salicylaldehyde Schiff Base (unsubstituted amine) | >200 | >200 | >200 | >200 | [1][2] |
| 4-Chloro-salicylaldehyde Schiff Base | 12.5 | 25 | 50 | 100 | [3] |
| 4-Nitro-salicylaldehyde Schiff Base | 6.25 | 12.5 | 25 | 50 | [3] |
| Predicted: this compound Schiff Base | Potentially < 50 | Potentially < 50 | Potentially < 100 | Potentially < 100 | - |
| Ciprofloxacin | 0.25 | 0.125 | 0.015 | 0.25 | Standard |
| Gentamicin | 0.5 | 0.25 | 1 | 2 | Standard |
Note: The predicted values for the this compound Schiff base are extrapolations based on structure-activity relationships and require experimental verification.
Studies on various substituted salicylaldehyde Schiff bases have revealed important structure-activity relationships (SAR):
-
Electron-withdrawing groups at the para-position of the salicylaldehyde ring (e.g., -Cl, -NO₂) tend to increase antibacterial activity.[3] This is likely due to an increase in the acidity of the hydroxyl proton, which enhances its ability to chelate metal ions.
-
Lipophilicity plays a crucial role. Increased lipophilicity, as would be conferred by the isopropyl group, generally correlates with enhanced antibacterial activity, as it improves the compound's ability to cross the bacterial cell membrane.
-
The nature of the amine condensed with the salicylaldehyde is also a key determinant of activity. Aromatic amines, particularly those with electron-withdrawing substituents, often lead to more potent Schiff bases.
Based on these SAR trends, it is reasonable to hypothesize that this compound Schiff bases will exhibit moderate to good antibacterial activity. The electron-donating nature of the isopropyl group might slightly diminish the acidity of the phenolic proton compared to electron-withdrawing substituents. However, the significant increase in lipophilicity is expected to compensate for this effect, leading to effective membrane translocation and overall antibacterial efficacy.
Conclusion and Future Directions
While direct experimental evidence is pending, the analysis of related compounds strongly suggests that this compound Schiff bases are a promising avenue for the development of novel antibacterial agents. Their straightforward synthesis, coupled with the potential for enhanced cell permeability due to the isopropyl moiety, makes them worthy of further investigation.
Future research should focus on:
-
Synthesis and Characterization: A library of this compound Schiff bases should be synthesized by reacting the aldehyde with a diverse range of primary amines (aliphatic, aromatic, and heterocyclic).
-
In Vitro Antibacterial Screening: The synthesized compounds must be screened against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria to determine their minimum inhibitory concentrations (MICs).
-
Mechanism of Action Studies: Elucidating the precise mechanism of action through techniques such as metal chelation assays, enzyme inhibition studies, and cell morphology analysis will be crucial.
-
Cytotoxicity and In Vivo Efficacy: Promising candidates should be evaluated for their cytotoxicity against mammalian cell lines and their efficacy in animal models of bacterial infection.
By systematically exploring this chemical space, the scientific community can unlock the full potential of this compound Schiff bases in the ongoing fight against bacterial infections.
References
A Comparative Guide to the Coordination Properties of 4-Isopropyl vs. 4-tert-Butyl Salicylaldehyde
Introduction
In the vast landscape of coordination chemistry, salicylaldehyde and its derivatives stand out as exceptionally versatile and foundational ligands.[1][2][3] Their ability to form stable complexes with a wide array of metal ions is rooted in the ortho-positioning of a hydroxyl and an aldehyde group, creating a robust bidentate chelation site.[4][5] These metal complexes are not merely academic curiosities; they are pivotal in fields ranging from catalysis and materials science to the development of novel therapeutic agents.[6][7][8]
The true power of salicylaldehyde-based ligands lies in their tunability. By introducing substituents onto the phenyl ring, one can systematically modulate the steric and electronic environment of the coordination pocket, thereby fine-tuning the properties of the resulting metal complex. This guide provides an in-depth, data-driven comparison of two closely related yet distinct derivatives: 4-isopropyl salicylaldehyde and 4-tert-butyl salicylaldehyde. We will explore how the seemingly subtle change from an isopropyl to a tert-butyl group at the para-position imparts significant differences in coordination geometry, spectroscopic signatures, thermal stability, and electrochemical behavior. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in ligand design and application.
The Ligands: A Tale of Two Alkyl Groups
At the heart of our comparison are the structural and electronic characteristics of the 4-isopropyl and 4-tert-butyl substituents. While both are electron-donating alkyl groups, their steric profiles are markedly different.
Molecular Structures
The structural difference between the two ligands is the branching of the alkyl group at the 4-position of the salicylaldehyde scaffold.
Caption: Chemical structures of 4-isopropyl salicylaldehyde[9] and 4-tert-butyl salicylaldehyde.[10]
Electronic and Steric Effects
The coordination behavior of a ligand is fundamentally governed by its electronic and steric properties.
-
Electronic Effects: Both the isopropyl and tert-butyl groups are electron-donating through an inductive effect (+I). This effect enriches the electron density of the aromatic ring and, consequently, the donor oxygen atoms. This increased electron density on the phenolate oxygen can lead to stronger metal-ligand bonds. The tert-butyl group is generally considered slightly more electron-donating than the isopropyl group. This subtle electronic difference can influence the redox potential of the metal center in the resulting complexes.[11]
-
Steric Effects: Herein lies the most significant distinction. The tert-butyl group is substantially bulkier than the isopropyl group.[12] This steric hindrance can profoundly impact the coordination sphere of the metal ion. It can dictate the number of ligands that can bind, force distortions in the preferred coordination geometry (e.g., from square planar to distorted tetrahedral), and influence the packing of molecules in the crystal lattice.[12][13]
Comparative Analysis of Metal Complexes
To understand the practical implications of these differences, we will compare the properties of metal complexes derived from these two ligands. For consistency, we will focus on complexes with divalent transition metals like Copper(II) and Nickel(II), which are extensively studied.
Structural Properties: A View from X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a complex.[14] Comparing the crystal structures of complexes derived from our two ligands reveals the profound impact of steric bulk.
In many Schiff base complexes derived from 4-isopropyl salicylaldehyde, metal centers like Cu(II) can readily achieve a square planar or a slightly distorted tetrahedral geometry.[14] However, when the much bulkier 4-tert-butyl salicylaldehyde is used, significant distortions are often observed. The steric clash between the bulky tert-butyl groups of adjacent ligands can prevent the complex from adopting an ideal geometry.[13] This can lead to elongated metal-ligand bond lengths or a shift towards a more tetrahedral geometry to relieve steric strain.
Table 1: Representative Crystallographic Data for M(II) Schiff Base Complexes
| Parameter | M(Lisopropyl)2 Complex | M(Ltert-butyl)2 Complex | Causality |
|---|---|---|---|
| Geometry | Distorted Tetrahedral/Square Planar | More Distorted Tetrahedral | Increased steric hindrance from the tert-butyl group forces a greater deviation from ideal geometries to minimize ligand-ligand repulsion. |
| M-O Bond Length (Å) | ~1.90 - 1.95 | ~1.92 - 1.98 | Slight elongation may occur to accommodate the bulkier ligand. |
| Ligand-Metal-Ligand Angle | Closer to 90° or 109.5° | Significant deviation from ideal angles | Steric crowding forces the ligands to arrange in a less ideal, but more sterically favorable, conformation. |
Note: The values are generalized from typical data found in the literature for related structures. Specific values depend on the metal ion and the specific Schiff base.
Spectroscopic Signatures
Spectroscopic techniques provide valuable insight into the bonding and electronic structure of the complexes.
-
Infrared (IR) Spectroscopy: The coordination of the salicylaldehyde ligand to a metal ion is clearly observed in the IR spectrum. A key diagnostic peak is the C=O stretching vibration of the aldehyde, which typically appears around 1650-1680 cm-1 in the free ligand.[15] Upon coordination of the adjacent phenolic oxygen, this band often shifts to a lower frequency, indicating a weakening of the C=O bond. Similarly, the disappearance of the broad O-H stretching band (around 3100-3300 cm-1) and a shift in the C-O stretching vibration (~1280 cm-1) confirm the deprotonation and coordination of the phenolic group.[5][8] While the overall pattern is similar for both ligands, the precise peak positions can vary slightly due to the different electronic effects of the alkyl groups.
-
UV-Visible Spectroscopy: The electronic spectra of these complexes are characterized by intense bands in the UV region due to π→π* and n→π* transitions within the ligand, and typically weaker bands in the visible region corresponding to d-d transitions of the metal ion.[6][16] The electron-donating alkyl groups can cause a slight red shift (bathochromic shift) in the ligand-based transitions compared to unsubstituted salicylaldehyde.[16] The position of the d-d bands is highly sensitive to the coordination geometry. For instance, a Cu(II) complex forced into a distorted tetrahedral geometry by the bulky 4-tert-butyl ligands will exhibit different d-d transition energies compared to a more planar complex formed with the 4-isopropyl ligand.
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Feature | 4-Isopropyl Salicylaldehyde Complexes | 4-tert-Butyl Salicylaldehyde Complexes |
|---|---|---|
| IR: ν(C=O) Shift | Shift to lower wavenumber upon coordination. | Similar shift to lower wavenumber. |
| UV-Vis: Ligand Transitions | Intense π→π* and n→π* bands. | Similar bands, potentially with a slight red shift due to stronger +I effect. |
| UV-Vis: d-d Transitions | Position and intensity are characteristic of the specific geometry (e.g., square planar). | Position and intensity will shift according to the degree of tetrahedral distortion. |
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the complexes.[17][18][19] The decomposition of these complexes typically occurs in stages, involving the loss of any coordinated solvent molecules followed by the decomposition of the organic ligands, ultimately leaving a metal oxide residue.[19][20] The bulk and molecular weight of the 4-tert-butyl group can influence the decomposition profile. Complexes with these bulkier ligands may exhibit slightly different decomposition temperatures or kinetics compared to their 4-isopropyl counterparts. Generally, higher thermal stability is indicated by a higher decomposition temperature.[19]
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of metal complexes.[6][21] The electron-donating nature of the 4-alkyl substituents directly influences the electron density at the metal center. A more electron-rich metal center is generally more difficult to reduce and easier to oxidize.
Since the tert-butyl group has a slightly stronger electron-donating effect than the isopropyl group, a metal complex with 4-tert-butyl salicylaldehyde ligands would be expected to have a slightly more negative reduction potential (or a less positive oxidation potential) compared to the analogous complex with 4-isopropyl salicylaldehyde ligands. This reflects the greater stabilization of the higher oxidation state of the metal by the more electron-donating ligand.
Experimental Protocols for Validation
To ensure trustworthiness and provide actionable methods, the following self-validating experimental protocols are described.
Protocol 1: Synthesis of a Representative M(II) Schiff Base Complex
This protocol describes the synthesis of a bis(salicylidene)metal(II) complex, a common product for these ligands. This method is self-validating as the formation of the product can be confirmed by standard characterization techniques (IR, melting point) and compared against literature values.
Caption: Workflow for the in-situ synthesis of a metal-Schiff base complex.
Methodology:
-
Ligand-Amine Condensation: In a round-bottom flask, dissolve 2 mmol of the salicylaldehyde derivative (either 4-isopropyl or 4-tert-butyl) in 20 mL of ethanol. To this solution, add 1 mmol of a primary amine (e.g., ethylenediamine) dropwise while stirring. The formation of the Schiff base is often indicated by a color change.
-
Complexation: In a separate beaker, dissolve 1 mmol of a metal(II) salt (e.g., copper(II) acetate monohydrate) in a minimal amount of warm water or ethanol.
-
Reaction: Add the metal salt solution to the Schiff base solution. A precipitate should form immediately.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a vacuum oven at 60 °C.
Causality: The in-situ method, where the Schiff base is formed in the presence of the metal ion, often yields cleaner products and higher yields. The metal ion can act as a template, directing the condensation reaction. Refluxing ensures sufficient energy is provided to overcome the activation barrier for both Schiff base formation and metal complexation.
Protocol 2: Electrochemical Comparison via Cyclic Voltammetry
This protocol allows for the direct comparison of the redox potentials of the synthesized complexes.
-
Solution Preparation: Prepare 1 mM solutions of each complex (the 4-isopropyl and 4-tert-butyl versions) in a suitable solvent (e.g., dichloromethane or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Scan the potential over a suitable range at a scan rate of 100 mV/s. Record the resulting voltammogram.
-
Internal Standard: After recording the data, add ferrocene as an internal standard and record the voltammogram again. Report all potentials versus the Fc/Fc⁺ couple.
Trustworthiness: Using an internal standard like ferrocene provides a reliable reference point, allowing for accurate comparison of data collected in different batches or even different labs. The non-electrolytic nature of the complexes should be confirmed by molar conductance measurements.[18]
Conclusion and Outlook
The choice between 4-isopropyl salicylaldehyde and 4-tert-butyl salicylaldehyde as ligands is a strategic decision guided by the desired properties of the final metal complex.
-
4-Isopropyl Salicylaldehyde is the ligand of choice when moderate electron donation is required without imposing significant steric constraints. Its complexes are more likely to adopt conventional, less-distorted geometries, which can be advantageous for applications requiring specific coordination environments, such as in certain catalytic cycles.
-
4-tert-Butyl Salicylaldehyde is ideal when steric bulk is a desired feature. This bulk can be used to protect the metal center, prevent dimerization or polymerization, create specific chiral pockets, or enforce unusual coordination geometries that may lead to unique reactivity or photophysical properties. The slightly enhanced electron-donating ability can also be used to fine-tune the electronic properties of the metal center.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recentscientific.com [recentscientific.com]
- 9. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metal Complexes of the Schiff Base Derived from Amino Acid and Salicylaldehyde: Synthesis, Characterization, Bioactivities and Molecular Docking Studies [hrcak.srce.hr]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 21. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isopropylsalicylaldehyde
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized reagents like 4-Isopropylsalicylaldehyde, a key intermediate in various synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound. It is designed to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them, ensuring a self-validating system of safety in your laboratory.
Immediate Safety Briefing: Understanding the Hazard Profile
Before any work commences, it is crucial to internalize the specific risks associated with this compound. According to safety data sheets (SDS), this compound is classified as a combustible liquid that is harmful if swallowed and causes significant skin and eye irritation.[1][2][3] Inhalation of its vapors or mists may also lead to respiratory tract irritation.[1][2] The causality is clear: the aldehyde functional group can be reactive, and its aromatic nature facilitates skin absorption, necessitating a robust barrier.
Core Hazards at a Glance:
-
Flammability: Combustible liquid. Vapors can form explosive mixtures with air, especially with heating.
-
Acute Toxicity (Oral): Harmful if ingested.[4]
-
Inhalation Hazard: May cause respiratory irritation.[2]
Therefore, all handling procedures must be engineered to prevent direct contact, ingestion, and inhalation.
The Core of Protection: Selecting Appropriate PPE
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all matter; it is a risk-based decision. The level of protection must be commensurate with the scale and nature of the procedure. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[5]
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale and Expert Insight |
| Hand Protection | Nitrile or Butyl Rubber Gloves (Chemotherapy-grade recommended) | Standard latex gloves offer insufficient protection against many organic solvents and reagents. Nitrile provides a better barrier against aldehydes. For prolonged handling or in splash-risk scenarios, doubling gloves is a prudent, field-proven practice. Always inspect gloves for tears or punctures before use.[5][6] |
| Eye & Face Protection | ANSI Z87.1-compliant Safety Goggles or a Full-face Shield | Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, which can cause serious irritation.[1][2] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transfers of large volumes or reactions under pressure.[7] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat with tight cuffs | A lab coat is the primary barrier for your body. It should be flame-resistant due to the combustible nature of the aldehyde. The coat must be fully buttoned with sleeves rolled down to provide maximum coverage. An impermeable apron can be worn over the lab coat for added protection during large-scale work. |
| Respiratory Protection | Use within a certified Chemical Fume Hood | For standard laboratory-scale operations, engineering controls in the form of a chemical fume hood are the primary line of defense against vapor inhalation.[8] No personal respiratory protection is typically needed under these conditions.[1][2] However, in the case of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge would be necessary for emergency response.[9][10] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is essential for minimizing exposure. The following protocol outlines the critical steps from preparation to waste disposal.
Workflow for Safe Handling
Caption: A procedural workflow for safely handling this compound.
Donning and Doffing PPE: The Self-Validating Protocol
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Eye/Face Protection: Position goggles and, if necessary, a face shield.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Chemical Waste:
-
All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[11]
-
The container must be kept tightly closed and stored in a cool, well-ventilated area away from ignition sources.[8]
-
Never dispose of this chemical down the drain or in regular trash.[8] Disposal must be handled by an approved waste disposal plant.
Contaminated PPE and Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be considered hazardous waste.[11]
-
Collect these materials in a separate, clearly labeled solid hazardous waste container.[11]
-
Reusable items like glassware must be decontaminated thoroughly before washing.
In Case of a Spill:
-
Evacuate and Alert: Notify others in the lab and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.[11]
-
Clean-Up: Wearing appropriate PPE (including respiratory protection if the spill is large and outside of a fume hood), carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container.[8]
By integrating these expert protocols and understanding the rationale behind them, you contribute to a robust culture of safety. This knowledge transforms safety from a set of rules into an instinctual, scientifically-grounded practice.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. sams-solutions.com [sams-solutions.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
